9-Phosphabicyclo[3.3.1]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-phosphabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15P/c1-3-7-5-2-6-8(4-1)9-7/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCMAJXWIAFFED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15P | |
| Record name | 9-PHOSPHABICYCLONONANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4229 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7065673 | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
9-phosphabicyclononanes appears as a colorless to light-colored solid. Insoluble in water and denser than water. Contact may cause burns to skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. May ignite upon exposure to air. Used to make other chemicals., Liquid | |
| Record name | 9-PHOSPHABICYCLONONANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4229 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
none, 13887-02-0 | |
| Record name | 9-PHOSPHABICYCLONONANES | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4229 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13887-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Phosphabicyclo(3.3.1)nonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013887020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Phosphabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7065673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-phosphabicyclo[3.3.1]nonane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 9-Phosphabicyclo[3.3.1]nonane from Cyclooctadiene: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the synthesis of 9-Phosphabicyclo[3.3.1]nonane (9-PBN) and its derivatives, with a primary focus on the synthetic route starting from 1,5-cyclooctadiene. This document is intended for researchers, scientists, and professionals in the field of drug development and organophosphorus chemistry.
Introduction
9-Phosphabicyclo[3.em]nonane and its derivatives are a class of bicyclic phosphines that have garnered significant interest as ligands in catalysis and as building blocks in the synthesis of more complex molecules. Their rigid bicyclic framework imparts unique steric and electronic properties, which can be fine-tuned by modifying the substituent on the phosphorus atom. The symmetrical this compound isomer is often the more desired product in catalytic applications due to the greater steric hindrance around the phosphorus atom, which can enhance selectivity.[1][2]
The most direct and common route to the 9-phosphabicyclononane skeleton is the free-radical addition of phosphine (PH₃) or a primary hydrocarbylphosphine to 1,5-cyclooctadiene (COD).[3] A significant challenge in this synthesis is the concurrent formation of two primary isomers: the symmetrical this compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.[1][2][3] The ratio of these isomers is highly dependent on the reaction conditions, particularly the temperature.
Synthetic Pathway: Free Radical Hydrophosphination
The core of the synthesis involves the free-radical mediated hydrophosphination of 1,5-cyclooctadiene. The reaction is typically initiated by a radical initiator, such as an azo compound or an organic peroxide.
The general reaction scheme is as follows:
Caption: General reaction mechanism for the synthesis of 9-phosphabicyclononanes.
Lower reaction temperatures have been shown to favor the formation of the desired symmetrical [3.3.1] isomer.[1][3] For instance, conducting the reaction at temperatures not exceeding 100°C, and preferably below 80°C or even 40°C, can significantly increase the proportion of the symmetrical isomer to over 70%.[1]
Experimental Protocols
Detailed methodologies for the synthesis of 9-substituted-9-phosphabicyclononanes are presented below. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques, as organophosphines are often air-sensitive.
3.1. Synthesis of 9-Phenyl-9-phosphabicyclononane
This procedure is a modification of the method described by Mason and Van Winkle.[4]
-
Apparatus: A 250 mL, 3-neck flask fitted with a magnetic stir bar, thermometer, reflux condenser, a rubber syringe septum, and an argon inlet.
-
Reagents:
-
1,5-cyclooctadiene (43.3 g, 0.4 mole), redistilled
-
Phenylphosphine (44.0 g, 0.4 mole)
-
Di-t-butylperoxide (1.46 g, 0.01 mole)
-
Undecane (10 mL)
-
-
Procedure:
-
Dry all glassware at 120°C and assemble while hot under a purge of argon.
-
Charge the reaction flask with 1,5-cyclooctadiene and phenylphosphine under a continuous stream of argon.
-
Heat the reaction solution to 135°C.
-
Mix the di-t-butylperoxide with 5 mL of undecane and add it to the reaction mixture over 1 hour using a syringe pump, maintaining the temperature between 135-145°C.
-
After the initial addition, rapidly add a second portion of di-t-butylperoxide (1.8 mL in 5 mL of undecane).
-
Increase the temperature to 150°C and maintain for an additional hour.
-
Monitor the reaction progress by infrared spectroscopy, observing the disappearance of the olefin band at 1645 cm⁻¹ and the P-H band at 2300 cm⁻¹.
-
After the reaction is complete (typically 2 hours), distill the mixture through a 6-inch Vigreux column to collect the product.
-
3.2. Synthesis of 9-Cyclohexyl-9-phosphabicyclononane
This protocol is adapted from a patented procedure aimed at maximizing the yield of the symmetrical isomer.[1]
-
Apparatus: A suitable reactor equipped for inert atmosphere reactions, heating, and controlled addition of reagents.
-
Reagents:
-
Cyclohexylphosphine
-
1,5-cyclooctadiene
-
2,2'-azobis-(2-methylbutyronitrile) (radical initiator)
-
Toluene (solvent)
-
-
Procedure:
-
Charge the reactor with cyclohexylphosphine and toluene.
-
Heat the reactor contents to 95°C.
-
Over a period of three hours, add a mixture of the radical initiator dissolved in 1,5-cyclooctadiene.
-
Following this, add a solution of the radical initiator in toluene over another three hours.
-
After the additions are complete, the product mixture can be analyzed by gas chromatography to determine the isomer ratio.
-
Data Presentation
The following tables summarize quantitative data from representative syntheses of 9-substituted-9-phosphabicyclononanes.
Table 1: Reaction Conditions and Product Distribution
| Substituent (R) | Phosphine | Initiator | Temperature (°C) | Symmetrical Isomer (%) | Unsymmetrical Isomer (%) | Reference |
| Phenyl | Phenylphosphine | Di-t-butylperoxide | 135-145 | 33 | 67 | [4] |
| Cyclohexyl | Cyclohexylphosphine | 2,2'-azobis-(2-methylbutyronitrile) | 95 | 70.1 | 29.9 | [1] |
| Eicosyl | Eicosylphosphine | Di-(tert-butyl)peroxide | 135-145 | Not specified | Not specified | [1] |
Table 2: Physical and Spectroscopic Data
| Compound | Boiling Point (°C/mmHg) | Spectroscopic Data | Reference |
| 9-Phenyl-9-phosphabicyclononane (isomer mixture) | 123-125 / 0.1 | IR: Disappearance of olefin (1645 cm⁻¹) and P-H (2300 cm⁻¹) bands | [4] |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the synthesis and a logical diagram of the key relationships in the process.
Caption: A generalized experimental workflow for the synthesis of 9-PBN.
Caption: Key relationships influencing the final application of the synthesized 9-PBN.
Conclusion
The synthesis of this compound from 1,5-cyclooctadiene via free-radical hydrophosphination is a well-established yet nuanced process. The critical parameter for achieving a high yield of the desired symmetrical [3.3.1] isomer is the careful control of the reaction temperature. By employing lower temperatures and appropriate radical initiators, the selectivity of the reaction can be significantly enhanced. The detailed protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable organophosphorus compounds for a range of applications, from catalysis to materials science.
References
An In-depth Technical Guide to the Structural Characteristics of 9-Phosphabicyclo[3.3.1]nonane
For Researchers, Scientists, and Drug Development Professionals
Abstract
9-Phosphabicyclo[3.3.1]nonane, a saturated bicyclic organophosphorus compound, serves as a foundational structure for a versatile class of phosphine ligands. Its rigid bicyclic framework and the steric and electronic properties tunable at the phosphorus atom have led to its widespread use in coordination chemistry and homogeneous catalysis. This guide provides a comprehensive overview of the core structural characteristics of the this compound system, detailing its conformational analysis, key structural parameters, and the experimental protocols for its synthesis and characterization.
Core Structural Features
The fundamental structure of this compound consists of two fused six-membered rings in a bicyclic arrangement, with a phosphorus atom and a carbon atom occupying the bridgehead positions.[1] The parent compound has the molecular formula C₈H₁₅P and a molecular weight of approximately 142.18 g/mol .[1]
A critical aspect of its chemistry is the common co-synthesis of the [4.2.1] isomer, 9-phosphabicyclo[4.2.1]nonane. The [3.3.1] isomer is generally more sterically hindered around the phosphorus atom, a feature that is often desirable in the design of selective catalysts.[2] The separation of these isomers can be challenging due to their similar polarities, often requiring techniques like fractional crystallization or derivatization.[1]
Conformational Analysis
The bicyclo[3.3.1]nonane skeleton can, in principle, adopt several conformations, including chair-chair, boat-chair, and boat-boat forms. For many derivatives of this compound, the chair-chair conformation is predominant.[1] This symmetrical arrangement contributes to the stability of ligands based on this framework.[1] Theoretical calculations and experimental data from X-ray crystallography and NMR spectroscopy are used to determine the most stable conformations and the energy barriers between them.[1]
Quantitative Structural Data
The precise geometric parameters of the this compound framework have been determined through X-ray crystallographic studies of its derivatives. The following tables summarize key bond lengths and angles.
Table 1: Selected Bond Lengths from X-ray Crystallography of this compound Derivatives
| Bond | Derivative | Bond Length (Å) |
| P–C (bridgehead) | bis(9-phenyl-9-phosphabicyclo[3.3.1]nonane)nickel chloride | Data not available in search results |
| P–C (substituent) | (1s,5s)-9-phenyl-9-phosphabicyclo[3.3.1]nonane | 1.809 |
| C–C (within the rings) | bis(9-phenyl-9-phosphabicyclo[3.3.1]nonane)nickel chloride | Data not available in search results |
| P=Se | 9-biphenyl-9-phosphabicyclo[3.3.1]nonane-9-selenide | 2.1155(5) |
Table 2: Selected Bond Angles from X-ray Crystallography of this compound Derivatives
| Angle | Derivative | Bond Angle (°) |
| C–P–C (within the rings) | bis(9-phenyl-9-phosphabicyclo[3.3.1]nonane)nickel chloride | Data not available in search results |
| C–P–C (ring-substituent) | (1s,5s)-9-phenyl-9-phosphabicyclo[3.3.1]nonane | Data not available in search results |
| Se–P–C (aryl) | 9-biphenyl-9-phosphabicyclo[3.3.1]nonane-9-selenide | 113.08(6) |
Note: Specific bond lengths and angles for the parent compound or a simple alkyl derivative were not available in the search results. The data presented is from derivatives and illustrates typical values.
Experimental Protocols
Synthesis of 9-Phenyl-9-phosphabicyclo[3.3.1]nonane
This procedure is a modification of the method described by Mason and Van Winkle.[3]
Materials:
-
1,5-cyclooctadiene (redistilled)
-
Phenylphosphine
-
Di-t-butylperoxide
-
Undecane
-
Argon gas
Equipment:
-
250 mL 3-neck flask
-
Magnetic stir bar
-
Thermometer
-
Reflux condenser
-
Rubber syringe septum
-
Argon inlet and flowmeter
-
Syringe pump
-
Distillation apparatus (6-inch Vigreux column)
Procedure:
-
All glassware is dried at 120 °C and assembled while hot under a purge of argon.
-
The reaction system is purged with argon overnight.
-
The flask is charged with 43.3 g (0.4 mole) of 1,5-cyclooctadiene and 44.0 g (0.4 mole) of phenylphosphine under a stream of argon.[3]
-
The reaction solution is heated to 135 °C.[3]
-
A solution of 1.46 g (0.01 mole) of di-t-butylperoxide in 5 mL of undecane is added via a syringe pump over 1 hour, maintaining the reaction temperature at 135-145 °C.[3]
-
A second portion of di-t-butylperoxide (1.8 mL in 5 mL of undecane) is added rapidly, and the temperature is increased to 150 °C for an additional hour.[3]
-
The reaction progress is monitored by infrared spectroscopy, observing the disappearance of the olefin band at 1645 cm⁻¹ and the P-H band at 2300 cm⁻¹.[3]
-
After the reaction is complete (typically 2 hours), the mixture is distilled through a 6-inch Vigreux column to collect the product, a mixture of 9-phenyl-9-phosphabicyclo[4.2.1]nonane and 9-phenyl-9-phosphabicyclo[3.3.1]nonane (b.p. 123-125 °C at 0.1 mmHg).[3]
Spectroscopic Characterization
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.[1]
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P NMR: This is a crucial technique for identifying the phosphorus environment. The [3.3.1] and [4.2.1] isomers exhibit distinct chemical shifts, allowing for their differentiation and quantification in mixtures.[1] For example, the ³¹P NMR spectrum of (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane shows a signal at δ = 54.17 ppm in CDCl₃.[4]
-
¹³C NMR: This technique provides information about the carbon framework and is sensitive to the stereochemistry and conformation of the molecule.[1] Vicinal ³¹P-¹³C coupling constants are dependent on the dihedral angle and provide valuable conformational insights.[1]
3.2.2. Infrared (IR) Spectroscopy: IR spectroscopy is useful for monitoring the synthesis of this compound derivatives, particularly for tracking the disappearance of characteristic bands of the starting materials, such as the olefinic C=C stretch (around 1645 cm⁻¹) and the P-H stretch (around 2300 cm⁻¹).[3]
Logical Relationships and Workflows
The synthesis and characterization of this compound derivatives follow a logical workflow, starting from the synthesis and leading to the isolation and detailed structural analysis of the desired isomer.
Conclusion
The this compound framework provides a rigid and tunable platform for the development of phosphine ligands with significant applications in catalysis. A thorough understanding of its structural characteristics, including its conformational preferences and precise geometric parameters, is essential for the rational design of new catalysts and materials. The experimental protocols outlined in this guide provide a foundation for the synthesis and detailed characterization of this important class of organophosphorus compounds. Further research, particularly in obtaining and analyzing high-resolution crystallographic data for a wider range of derivatives, will continue to refine our understanding of the structure-activity relationships in these systems.
References
An In-depth Technical Guide to the Physicochemical Properties of 9-Phosphabicyclo[3.3.1]nonane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a comprehensive overview of the core physicochemical properties of 9-Phosphabicyclo[3.3.1]nonane, a pivotal bicyclic phosphine ligand. The document details its structural characteristics, reactivity, and the experimental methodologies crucial for its synthesis and analysis. Particular emphasis is placed on its role in catalysis, which is of significant interest in pharmaceutical and chemical research.
Core Physicochemical Properties
This compound is a defining member of the phosphabicyclo family, characterized by a rigid bicyclic structure containing a phosphorus atom at a bridgehead position.[1] This structural constraint imparts unique steric and electronic properties, making it a valuable ligand in transition metal catalysis.[2][3][4] The parent compound typically appears as a colorless to light-colored solid, which is insoluble in water and denser than water.[5][6] It is known to be pyrophoric, potentially igniting upon exposure to air, and reacts with water.[5]
Table 1: Quantitative Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅P | PubChem[5] |
| Molecular Weight | 142.18 g/mol | PubChem[5] |
| Monoisotopic Mass | 142.091137476 Da | PubChem[5] |
| Boiling Point | 209.4 °C at 760 mmHg | LookChem[7] |
| Flash Point | 80.4 °C | LookChem[7] |
| Vapor Pressure | 0.294 mmHg at 25°C | LookChem[7] |
| XLogP3 (Predicted) | 1.7 | PubChem[5] |
| Physical Description | Colorless to light-colored solid | PubChem[5] |
| Solubility | Insoluble in water | PubChem[5] |
Experimental Protocols
The synthesis and analysis of this compound and its derivatives require careful handling due to their air-sensitive nature. All manipulations involving the phosphine should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[8][9]
The most common route to the this compound skeleton is the free-radical initiated hydrophosphination of 1,5-cyclooctadiene.[1] This reaction typically yields a mixture of the symmetrical this compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomer.[1][10] The ratio of these isomers is highly dependent on the reaction temperature, with lower temperatures favoring the formation of the desired [3.3.1] isomer.[1]
Protocol: Free-Radical Addition of a Primary Phosphine to 1,5-Cyclooctadiene
Materials:
-
Primary hydrocarbylphosphine (e.g., cyclohexylphosphine)
-
1,5-cyclooctadiene (COD)
-
Free-radical initiator (e.g., 2,2'-azobis(2-methylbutyronitrile))
-
Anhydrous, degassed toluene
Procedure:
-
Under an inert atmosphere, charge a Schlenk flask equipped with a magnetic stir bar and reflux condenser with the primary hydrocarbylphosphine and a portion of the 1,5-cyclooctadiene.[10]
-
In a separate flask, prepare a solution of the free-radical initiator in the remaining 1,5-cyclooctadiene and anhydrous toluene.
-
Heat the reaction flask to the desired temperature (e.g., not exceeding 80-100°C to favor the [3.3.1] isomer).[10]
-
Slowly add the initiator solution to the reaction mixture over a period of several hours.
-
After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional period to ensure complete reaction.
-
Monitor the reaction progress by gas chromatography (GC) or ³¹P NMR to determine the ratio of isomers and the consumption of starting materials.
-
Upon completion, cool the reaction mixture to room temperature. The solvent and any unreacted starting materials can be removed under reduced pressure.
-
The resulting mixture of 9-hydrocarbyl-9-phosphabicyclononane isomers can be used as is or subjected to purification techniques such as fractional crystallization or derivatization to isolate the desired symmetrical [3.3.1] isomer.[1]
Due to the air-sensitivity of this compound, proper sample preparation for analysis is critical to prevent oxidation.
Protocol: NMR Sample Preparation (Air-Sensitive)
-
In a glovebox or under a stream of inert gas, accurately weigh the phosphine sample into a clean, dry vial.[11][12]
-
Add the desired volume of a degassed, deuterated solvent (e.g., C₆D₆, CDCl₃) to dissolve the sample.
-
Carefully transfer the solution to a 5 mm NMR tube.[12]
-
Seal the NMR tube with a cap while maintaining the inert atmosphere. For long-term storage or sensitive experiments, flame-sealing the tube or using a J-Young valve NMR tube is recommended.[9][13]
-
Acquire ³¹P and ¹³C NMR spectra. The ³¹P NMR spectrum will show distinct chemical shifts for the [3.3.1] and [4.2.1] isomers, allowing for their differentiation and quantification.[1]
Protocol: GC-MS Analysis of Organophosphorus Compounds
-
Prepare a dilute solution of the phosphine sample in an appropriate anhydrous solvent (e.g., toluene, hexane) under an inert atmosphere.
-
Use a gas chromatograph equipped with a mass selective detector (MS). A column with a stationary phase suitable for organophosphorus compounds, such as a low-polarity silarylene phase, should be used.[14]
-
Set the GC oven temperature program to achieve good separation of the isomers and any byproducts. The injector and MS transfer line temperatures should be optimized to prevent thermal decomposition while ensuring efficient transfer of the analytes.[15]
-
Operate the GC in splitless injection mode for trace analysis or a suitable split mode for more concentrated samples.[14][16]
-
The mass spectrometer can be operated in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[17]
Visualizations
The following diagram illustrates the general workflow from the synthesis of this compound to its characterization and separation of isomers.
This compound and its derivatives are effective ligands in various catalytic processes, including hydroformylation, due to their steric bulk and electron-donating properties.[18][19][20] The following diagram illustrates a simplified catalytic cycle for rhodium-catalyzed hydroformylation of an alkene, where 'L' represents a phosphine ligand such as this compound.
References
- 1. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. gessnergroup.com [gessnergroup.com]
- 5. 9-Phosphabicyclo(3.3.1)nonane | C8H15P | CID 117171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound, 9,9'-(1,2-ethanediyl)bis- (EVT-12791928) | 153280-11-6 [evitachem.com]
- 7. This compound|lookchem [lookchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. organomation.com [organomation.com]
- 10. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 11. chem.tamu.edu [chem.tamu.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to make an NMR sample [chem.ch.huji.ac.il]
- 14. cromlab-instruments.es [cromlab-instruments.es]
- 15. comum.rcaap.pt [comum.rcaap.pt]
- 16. Multi-Residue Analysis of Organophosphorus Pesticides in Vegetable Using GC-MS [scirp.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. mt.com [mt.com]
- 19. Organometallic Compounds in Catalysis: Hydroformylation [www2.ntu.ac.uk]
- 20. Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Workhorse Ligand: A Historical and Technical Guide to Phosphabicyclononane Chemistry
For Researchers, Scientists, and Drug Development Professionals
The advent of organometallic catalysis has revolutionized modern synthetic chemistry, with the design and synthesis of effective ligands playing a pivotal role in the advancement of this field. Among the myriad of phosphorus-based ligands, phosphabicyclononanes, commonly referred to as "Phobans," have emerged as a robust and versatile class of compounds. Their unique steric and electronic properties have rendered them highly effective in a range of catalytic transformations, from carbon-carbon bond formation to olefin metathesis. This in-depth guide provides a historical overview of their development, detailed experimental protocols for their synthesis, and a summary of their applications in catalysis, supported by quantitative data and visual representations of key chemical processes.
A Historical Perspective: From Serendipity to Rational Design
The story of phosphabicyclononanes is intrinsically linked to the broader history of phosphine ligand development. The first metal-phosphine complexes, cis- and trans-PtCl2(PEt3)2, were reported as early as 1870 by Cahours and Gal. However, it was the pioneering work of chemists like Walter Reppe in the 1940s, who utilized triphenylphosphine in nickel-catalyzed acetylene chemistry, that truly unlocked the potential of phosphine ligands in industrial catalysis.
The specific genesis of the phosphabicyclononane framework can be traced back to the exploration of organophosphorus compounds in the mid-20th century. A key breakthrough was the free-radical addition of phosphine (PH₃) or primary alkylphosphines to 1,5-cyclooctadiene. This reaction, notably advanced by the work of Van Winkle and his colleagues, provided a direct route to the bicyclic phosphine skeleton. This method typically yields a mixture of two isomers: the symmetric 9-phosphabicyclo[3.3.1]nonane and the asymmetric 9-phosphabicyclo[4.2.1]nonane.
The industrial significance of these ligands became apparent in applications such as the hydroformylation of olefins, where the steric bulk of the phosphine ligand is crucial for achieving high selectivity. The symmetrical [3.3.1] isomer, with its greater steric hindrance around the phosphorus atom, was identified as the more desirable ligand for these processes. This realization spurred further research into synthetic methods that would favor the formation of this particular isomer.
A significant advancement in the synthesis of phosphabicyclononanes came with the utilization of 9-borabicyclo[3.3.1]nonane (9-BBN) as a precursor. The development of hydroboration by Herbert C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979, provided a highly efficient and selective method for the synthesis of 9-BBN from 1,5-cyclooctadiene. The subsequent conversion of the B-H bond in 9-BBN to a P-C bond offered a more controlled and versatile route to a wide range of substituted phosphabicyclononanes.
The following timeline illustrates the key milestones in the development of phosphine ligands, leading to the emergence of phosphabicyclononanes:
Synthetic Methodologies: Crafting the Ligand Core
The synthesis of phosphabicyclononanes can be broadly categorized into two main approaches: the direct hydrophosphination of 1,5-cyclooctadiene and the conversion of a pre-formed 9-borabicyclo[3.3.1]nonane (9-BBN) precursor.
Experimental Protocol 1: Synthesis of 9-Alkyl-9-phosphabicyclononane via Free-Radical Addition
This method is based on the direct addition of a primary phosphine to 1,5-cyclooctadiene, typically initiated by a radical initiator such as AIBN.
Materials:
-
1,5-cyclooctadiene
-
Primary alkylphosphine (e.g., butylphosphine)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,5-cyclooctadiene and the primary alkylphosphine in the anhydrous, deoxygenated solvent.
-
Add a catalytic amount of AIBN to the solution.
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of 9-alkyl-9-phosphabicyclo[3.3.1]nonane and 9-alkyl-9-phosphabicyclo[4.2.1]nonane isomers, can be purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere.
Logical Workflow for Synthesis:
Experimental Protocol 2: Synthesis of 9-Aryl-9-phosphabicyclononane from 9-BBN
This method offers a more controlled route to substituted phosphabicyclononanes and often provides a higher ratio of the desired [3.3.1] isomer. The first step is the synthesis of 9-BBN, followed by reaction with a suitable phosphorus electrophile.
Part A: Synthesis of 9-Borabicyclo[3.3.1]nonane (9-BBN)
Materials:
-
Borane-dimethyl sulfide complex (BMS)
-
1,5-cyclooctadiene
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, place the borane-dimethyl sulfide complex in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of 1,5-cyclooctadiene in anhydrous THF to the stirred BMS solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours.
-
Cool the reaction mixture to room temperature. The resulting solution of 9-BBN in THF can be used directly in the next step or the 9-BBN dimer can be isolated by removing the solvent and crystallizing from a minimal amount of cold THF.
Part B: Synthesis of 9-Aryl-9-phosphabicyclononane
Materials:
-
9-BBN solution (from Part A)
-
Aryl dichlorophosphine (e.g., phenyldichlorophosphine)
-
Anhydrous, deoxygenated solvent (e.g., THF or toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, place the solution of 9-BBN.
-
Cool the solution to 0 °C.
-
Slowly add the aryl dichlorophosphine to the stirred 9-BBN solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Upon completion, the reaction mixture is typically worked up by quenching with a suitable reagent to remove boron byproducts.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel under an inert atmosphere.
Applications in Homogeneous Catalysis
The utility of phosphabicyclononane ligands is most evident in their application in palladium- and ruthenium-catalyzed reactions. Their steric bulk and strong electron-donating ability are key to their success in promoting challenging cross-coupling and metathesis reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Phosphabicyclononane ligands have proven to be highly effective in Suzuki-Miyaura and Heck cross-coupling reactions. The steric bulk of the ligand facilitates the reductive elimination step, while its electron-rich nature promotes the oxidative addition of the aryl halide to the palladium center.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Quantitative Data for Suzuki-Miyaura Coupling:
The following table summarizes the performance of a palladium catalyst bearing a 9-eicosyl-9-phosphabicyclononane ligand in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid.[1]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybiphenyl | 85 |
| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 90 |
| 3 | Bromobenzene | Biphenyl | 88 |
| 4 | 4-Bromobenzonitrile | 4-Cyanobiphenyl | 75 |
| 5 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)biphenyl | 70 |
Ruthenium-Catalyzed Olefin Metathesis
In the realm of olefin metathesis, phosphabicyclononane-containing ruthenium complexes have demonstrated superior catalytic performance compared to first-generation Grubbs' catalysts. The Phoban ligand plays a crucial role in enhancing the catalyst's activity and stability.
Quantitative Data for Ring-Closing Metathesis (RCM):
The table below compares the performance of a ruthenium catalyst with a phosphabicyclononane ligand to the first-generation Grubbs' catalyst in the RCM of diethyl diallylmalonate.
| Catalyst | Ligand | Loading (mol%) | Time (h) | Conversion (%) |
| Grubbs' 1st Gen. | PCy₃ | 5 | 2 | 85 |
| Phoban-Ru Complex | 9-Cyclohexyl-9-phosphabicyclononane | 1 | 0.5 | >98 |
Conclusion
The chemistry of phosphabicyclononanes has evolved significantly from its early beginnings in fundamental organophosphorus research to its current status as a cornerstone of modern catalytic science. The development of efficient synthetic routes, driven by the demands of industrial applications, has made these powerful ligands readily accessible. Their unique combination of steric bulk and electron-richness continues to be exploited in the development of highly active and selective catalysts for a wide array of chemical transformations. For researchers in drug development and fine chemical synthesis, a thorough understanding of the historical context, synthesis, and catalytic applications of phosphabicyclononanes is invaluable for the rational design of new and improved synthetic methodologies.
References
Early Synthetic Strategies for 9-Phosphabicyclo[3.3.1]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the foundational synthetic methodologies developed for 9-Phosphabicyclo[3.3.1]nonane, a key bicyclic phosphine ligand. The document details the seminal free-radical addition approach, methods for isomer separation, and comprehensive characterization data.
Core Synthesis: Free-Radical Addition to 1,5-Cyclooctadiene
The most established early method for synthesizing the 9-phosphabicyclononane framework involves the free-radical-initiated addition of a primary phosphine to cis,cis-1,5-cyclooctadiene. This reaction yields a mixture of two primary isomers: the symmetrical this compound (s-Phob) and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane (a-Phob).
The reaction is typically initiated by an azo compound, such as 2,2'-azobis(2-methylbutyronitrile), and proceeds via a free radical chain mechanism. The ratio of the desired symmetrical [3.3.1] isomer to the [4.2.1] isomer is a critical outcome, influenced by reaction conditions such as temperature. Lower temperatures (below 80°C, preferably below 40°C) have been found to favor the formation of the symmetrical isomer and reduce the quantity of undesired byproducts.[1] Ratios of approximately 60:40 to 70:30 for the [3.3.1] to [4.2.1] isomers are commonly reported.[1]
General Synthetic Pathway
The overall transformation can be visualized as a two-step intramolecular cyclization following the initial addition of the phosphine radical to one of the double bonds of the cyclooctadiene.
Experimental Protocols
Synthesis of 9-Cyclohexyl-9-phosphabicyclononane Isomer Mixture
This protocol is adapted from patent literature describing the early developments.[1]
Materials:
-
Cyclohexylphosphine
-
1,5-Cyclooctadiene
-
2,2'-azobis(isovaleronitrile) (AIBN) or similar radical initiator
-
Suitable solvent (optional, can be run neat)
Procedure:
-
To a suitable reactor, charge cyclohexylphosphine, 1,5-cyclooctadiene, and the azobis initiator. For example, a molar ratio of approximately 2.4:1 of phosphine to diene can be used.[1]
-
The reaction is carried out under an inert atmosphere (e.g., Argon).
-
Maintain the reaction temperature below 40°C to maximize the yield of the symmetrical [3.3.1] isomer.[1]
-
The reaction proceeds under autogenous pressure.
-
Monitor the reaction progress by techniques such as Gas Chromatography (GC) or ³¹P NMR spectroscopy until consumption of the limiting reagent.
-
Upon completion, unwanted higher oligomers or unreacted starting materials can be removed by vacuum stripping.
-
The resulting product is a mixture of 9-cyclohexyl-9-phosphabicyclo[3.3.1]nonane and 9-cyclohexyl-9-phosphabicyclo[4.2.1]nonane.
Separation of Secondary Phobane Isomers by Selective Protonation
A highly efficient, large-scale method for separating the parent secondary phosphine ([H-PBN]) isomers relies on the difference in basicity between the two. The symmetrical [3.3.1] isomer (s-PhobPH) is more basic than the asymmetrical [4.2.1] isomer (a-PhobPH) by approximately 2 pKa units.[2][3][4] This allows for its selective protonation using aqueous hydrochloric acid.[2][4] This protocol is based on the detailed procedure published by Pringle and coworkers.[2][4]
Materials:
-
Mixture of this compound (s-PhobPH) and 9-phosphabicyclo[4.2.1]nonane (a-PhobPH) in a solvent like toluene.
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
-
Deoxygenated water and solvents are required.
Procedure:
-
A solution of the phobane isomer mixture in toluene is cooled in an ice bath.
-
A stoichiometric amount of concentrated HCl (relative to the s-PhobPH content) is added dropwise with vigorous stirring. The s-PhobPH is selectively protonated, precipitating as the phosphonium chloride salt, [s-PhobPH₂]Cl.
-
The resulting slurry is filtered under an inert atmosphere.
-
The filtrate contains the unreacted, isomerically pure a-PhobPH in toluene. The solvent can be removed under vacuum to yield pure a-PhobPH.
-
The collected solid (the phosphonium salt) is washed with cold diethyl ether to remove any residual a-PhobPH.
-
To recover the free phosphine, the [s-PhobPH₂]Cl salt is treated with a base, such as aqueous NaOH, until the solution is alkaline.
-
The free s-PhobPH is then extracted from the aqueous layer using a solvent like diethyl ether.
-
The organic extracts are dried over a suitable drying agent (e.g., MgSO₄), filtered, and the solvent is removed under vacuum to yield pure s-PhobPH.
Quantitative Data and Characterization
The successful synthesis and separation of the 9-phosphabicyclononane isomers are confirmed through various analytical techniques, with ³¹P NMR being particularly diagnostic.
Synthesis and Separation Yields
| Reaction Stage | Product | Typical Isomer Ratio ([3.3.1]:[4.2.1]) | Notes |
| Initial Synthesis | Isomer Mixture | 60:40 - 70:30 | Ratio is dependent on reaction temperature.[1] |
| Separation | Pure Isomers | >95% purity for each | Separation can be achieved on a large (50-100 g) scale.[2][4] |
Spectroscopic Data for Parent Secondary Phosphines
The two isomers are readily distinguishable by their ³¹P NMR chemical shifts. The more constrained symmetrical isomer resonates further downfield.
| Isomer | Structure | Formula | MW ( g/mol ) | ³¹P NMR (δ, ppm) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Symmetrical (s-PhobPH) | C₈H₁₅P | 142.18[5] | ~ -49 | Data not readily available in cited sources | Data not readily available in cited sources |
| 9-Phosphabicyclo[4.2.1]nonane | Asymmetrical (a-PhobPH) | C₈H₁₅P | 142.18[5] | ~ -67 | Data not readily available in cited sources | Data not readily available in cited sources |
Note: Specific ¹H and ¹³C NMR data for the parent secondary phosphines are not detailed in the primary reviewed literature, which focuses heavily on derivatives. However, ³¹P NMR is the primary method for distinguishing the isomers. Derivatization, for example to the phosphine selenides, further shifts the ³¹P signals and allows for the determination of ¹J(P-Se) coupling constants, which provide insight into the electronic properties of the phosphine. For instance, the ¹J(P-Se) for the [3.3.1] isomers is typically smaller than for the [4.2.1] isomers, indicating the former are more electron-rich.[6]
References
- 1. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 2. Anatomy of phobanes. diastereoselective synthesis of the three isomers of n-butylphobane and a comparison of their donor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isomeric Forms of 9-Phosphabicyclononane: [3.3.1] vs. [4.2.1]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the two primary isomeric forms of 9-phosphabicyclononane (9-PBN), the symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer. These phosphine ligands are of significant interest in catalysis, particularly in industrial hydroformylation and palladium-catalyzed cross-coupling reactions. This document details their synthesis, structural and spectroscopic properties, and their roles in key catalytic processes.
Synthesis and Isomer Control
The synthesis of 9-phosphabicyclononane typically proceeds via the free-radical addition of a primary phosphine to 1,5-cyclooctadiene.[1] This reaction invariably produces a mixture of the [3.3.1] and [4.2.1] isomers.[1]
The ratio of these isomers is highly dependent on the reaction temperature, with lower temperatures favoring the formation of the sterically more hindered and often more desirable symmetrical [3.3.1] isomer.[2] For instance, reactions have been reported to yield a ratio of approximately 60:40 for the [3.3.1] to [4.2.1] isomer.[3]
Experimental Protocols
Synthesis of 9-Phosphabicyclononane Isomer Mixture:
A general procedure involves charging a reactor with a primary hydrocarbylphosphine and 1,5-cyclooctadiene. A free-radical initiator, such as 2,2'-azobis(2-methylbutyronitrile), is added portion-wise at a controlled temperature, typically below 100°C, to influence the isomer ratio in favor of the [3.3.1] isomer.[3] For example, reacting cyclohexylphosphine with 1,5-cyclooctadiene at 60°C has been shown to produce a mixture where the [3.3.1] isomer constitutes 73% of the desired bicyclic products.[3]
Separation of [3.3.1] and [4.2.1] Isomers (as secondary phosphines):
A robust method for the separation of the secondary phosphine isomers (where the substituent on phosphorus is hydrogen) involves the selective oxidation of the more reactive [4.2.1] isomer.[4]
-
A toluene solution containing a mixture of the [3.3.1] and [4.2.1] isomers of 9-H-9-phosphabicyclononane is concentrated.
-
Aqueous hydrochloric acid is slowly added, leading to the selective protonation of the [3.3.1] isomer, rendering it soluble in the aqueous phase.
-
The solution is cooled, and hydrogen peroxide is added slowly to selectively oxidize the [4.2.1] isomer remaining in the organic phase.
-
After neutralization with a base, the unreacted [3.3.1] isomer can be extracted with an organic solvent and isolated as a pure compound.[4]
Structural and Spectroscopic Properties
The key distinction between the two isomers lies in their bicyclic framework, which imparts different steric and electronic properties. The [3.3.1] isomer possesses a more rigid, chair-chair conformation, leading to greater steric bulk around the phosphorus atom.[5] This feature is often crucial for achieving high selectivity in catalytic applications.[6]
Quantitative Structural Data
| Parameter | 9-([1,1'-biphenyl]-2-yl)-9-phosphabicyclo[3.3.1]nonane |
| P-C Bond Lengths (Å) | P-C(aryl): 1.8385 - 1.8439 |
| P-C(cyclic): Not specified | |
| C-P-C Bond Angles (°) | 92.17 - 107.45 |
Data obtained from a study on biaryl phosphacyclic ligands.[4]
Spectroscopic Characterization
NMR spectroscopy is a fundamental tool for the characterization and differentiation of the 9-phosphabicyclononane isomers.
³¹P NMR Spectroscopy: The phosphorus chemical shift is highly sensitive to the electronic environment and geometry of the phosphorus atom. Distinct chemical shifts are observed for the [3.3.1] and [4.2.1] isomers.[2] For the pure secondary phosphine, the [3.3.1] isomer (s-Phob-H) exhibits a ³¹P NMR signal at -54.17 ppm (in CDCl₃).[4]
¹³C NMR Spectroscopy: The carbon framework of each isomer gives rise to a unique ¹³C NMR spectrum. The number of signals and their chemical shifts are indicative of the molecule's symmetry. Furthermore, vicinal ³¹P-¹³C coupling constants are dependent on the dihedral angle and can provide valuable conformational information.[2]
| Spectroscopic Data | [3.3.1] Isomer (s-Phob-H) | [4.2.1] Isomer (a-Phob-H) |
| ³¹P NMR (ppm) | -54.17 | Data not available |
| ¹³C NMR (ppm) | Data not available | Data not available |
Application in Catalysis
The unique steric and electronic properties of 9-phosphabicyclononane isomers make them effective ligands in various transition metal-catalyzed reactions.
Cobalt-Catalyzed Hydroformylation
In the hydroformylation of alkenes, phosphine ligands are used to modify cobalt carbonyl catalysts to improve selectivity for the linear aldehyde product. The general catalytic cycle is depicted below. The bulky nature of the 9-phosphabicyclononane ligands, particularly the [3.3.1] isomer, is advantageous in directing the regioselectivity of the reaction.
Caption: Cobalt-Catalyzed Hydroformylation Cycle.
Palladium-Catalyzed Suzuki-Miyaura Coupling
9-Phosphabicyclononane derivatives have also been employed as ligands in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are pivotal for the formation of C-C bonds. The electron-donating and sterically demanding nature of these phosphines facilitates the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7]
Caption: Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle.
Conclusion
The isomeric forms of 9-phosphabicyclononane, [3.3.1] and [4.2.1], represent a versatile class of phosphine ligands with significant applications in homogeneous catalysis. The ability to control the isomer ratio during synthesis, coupled with their distinct structural and electronic properties, allows for the fine-tuning of catalytic activity and selectivity. The sterically demanding [3.3.1] isomer is often favored for its ability to enhance selectivity in key industrial processes. Further research into the synthesis of isomerically pure 9-phosphabicyclononanes and a more detailed characterization of the [4.2.1] isomer will undoubtedly expand their utility in the development of novel and efficient catalytic systems.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-Phosphabicyclo[3.3.1]nonane | 13887-02-0 | Benchchem [benchchem.com]
- 3. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. 9-Icosyl-9-phosphabicyclo[3.3.1]nonane | 13887-00-8 | Benchchem [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Conformational Preferences of the Bicyclo[3.3.1]nonane Framework: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bicyclo[3.3.1]nonane framework is a versatile structural motif present in numerous natural products and serves as a crucial scaffold in medicinal chemistry and materials science.[1][2] Its conformational flexibility, governed by the interplay of steric and electronic effects, dictates its chemical reactivity and biological activity. This guide provides a comprehensive technical overview of the conformational preferences of the bicyclo[3.3.1]nonane core, presenting key quantitative data, detailed experimental protocols, and visual representations of its conformational landscape.
Core Conformational Isomers
The bicyclo[3.3.1]nonane skeleton, composed of two fused cyclohexane rings, can adopt three primary conformations: the twin-chair (or chair-chair, CC), the chair-boat (CB), and the twin-boat (or boat-boat, BB).[3] The relative stability of these conformers is a subject of extensive investigation, with the general consensus being that the chair-chair conformation is the most stable in the unsubstituted parent molecule.[4]
However, the energy landscape is sensitive to substitution patterns on the bicyclic frame. For instance, appropriate substitutions can lead to a preference for the chair-boat conformation to alleviate steric repulsion.[3] The twin-boat conformation is generally considered to be significantly destabilized and is not typically observed in detectable amounts.[3]
Conformational Equilibria of Bicyclo[3.3.1]nonane
Caption: Conformational equilibrium between the major isomers of bicyclo[3.3.1]nonane.
Quantitative Conformational Analysis
The precise energetic and geometric parameters of each conformer have been elucidated through a combination of experimental and computational methods. The following tables summarize key quantitative data from the literature.
Table 1: Relative Energies of Bicyclo[3.3.1]nonane Conformers
| Conformer | Method | ΔG (kcal/mol) | Reference |
| Chair-Boat (CB) | Ab initio/DFT | ~1 | [5] |
| Boat-Boat (BB) | Calculations | Significantly higher | [3] |
Table 2: Key Geometric Parameters of Bicyclo[3.3.1]nonan-9-one Conformers
| Parameter | Conformation | Value | Method | Reference |
| C3-C7 distance | Twin-Chair (CC) | 3.11 Å | X-ray | [6] |
| Dihedral Angles | Twin-Chair (CC) | Distorted from 60° by ~5° | X-ray | [7] |
Experimental and Computational Methodologies
A variety of sophisticated techniques are employed to investigate the conformational preferences of the bicyclo[3.3.1]nonane framework.
X-ray Crystallography
X-ray diffraction provides definitive evidence for the solid-state conformation of bicyclo[3.3.1]nonane derivatives.
Experimental Protocol:
-
Crystal Growth: Single crystals of the target compound are grown, often from a saturated solution via slow evaporation or cooling.[1]
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to yield precise atomic coordinates, bond lengths, and angles.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformational dynamics of molecules in solution. Both ¹H and ¹³C NMR are utilized to probe the chemical environment of different nuclei, which is highly dependent on the molecular conformation.[8][9]
Experimental Protocol:
-
Sample Preparation: A solution of the bicyclo[3.3.1]nonane derivative is prepared in a suitable deuterated solvent.
-
Spectral Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
-
Data Analysis: Chemical shifts, coupling constants, and in some cases, variable temperature NMR studies are used to infer the predominant conformation and the energetics of conformational exchange.
Gas-Phase Electron Diffraction (GED)
GED is employed to determine the molecular structure and conformational composition of molecules in the gas phase, free from intermolecular interactions present in solution or the solid state.[10][11][12]
Experimental Protocol:
-
Experiment: A beam of high-energy electrons is scattered by the gaseous sample.
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the equilibrium geometry and relative abundances of different conformers at the experimental temperature.[11]
Computational Chemistry
Ab initio and Density Functional Theory (DFT) calculations are invaluable for predicting the structures, energies, and vibrational frequencies of different conformers.[5]
Computational Protocol:
-
Conformational Search: A systematic search for all possible conformers is performed.
-
Geometry Optimization: The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP or M06-2X) with a suitable basis set (e.g., cc-pVTZ).[10]
-
Energy Calculation: The relative free energies of the conformers are calculated to determine their theoretical populations.
Experimental Workflow for Conformational Analysis
Caption: A typical experimental workflow for the comprehensive conformational analysis of a bicyclo[3.3.1]nonane derivative.
Influence of Substituents on Conformational Preference
The introduction of substituents onto the bicyclo[3.3.1]nonane framework can significantly alter the relative stabilities of the conformers. For example, bulky substituents at the C3 and C7 positions can introduce severe 1,3-diaxial interactions in the chair-chair conformation, thereby favoring a chair-boat arrangement to relieve this steric strain.[3] Heteroatoms within the bicyclic system also play a crucial role in determining the preferred conformation through effects like lone pair-lone pair repulsion, known as the "hockey sticks" effect.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. lup.lub.lu.se [lup.lub.lu.se]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Carbon-13 nuclear magnetic resonance spectra of 3,7-disubstituted bicyclo[3.3.1]nonanes: conformation and through-space interaction - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Gas-Phase Structure of 3,7,9-tris(trifluoromethylsulfonyl)-3,7,9-triazabicyclo[3.3.1]nonane by GED and Theoretical Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Electron-diffraction investigation of the molecular structure of bicyclo[3,3,1]nonane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Analysis of 9-Phosphabicyclo[3.3.1]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth quantum chemical analysis of 9-Phosphabicyclo[3.3.1]nonane, a rigid bicyclic phosphine ligand of significant interest in coordination chemistry and catalysis. This document summarizes key structural parameters derived from computational studies, outlines the methodologies for these analyses, and presents logical workflows for performing such quantum chemical investigations.
Molecular Structure and Properties
This compound is a bicyclic organophosphorus compound with the chemical formula C₈H₁₅P.[1] Its rigid framework, composed of two fused six-membered rings, imparts unique steric and electronic properties that are highly valuable in the design of catalysts and functional materials.[2][3] The phosphorus atom at the bridgehead position provides a key site for coordination with metal centers.
Physicochemical Properties
The fundamental properties of the parent this compound molecule are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅P | [1][4][5] |
| Molecular Weight | 142.18 g/mol | [1][4] |
| Monoisotopic Mass | 142.091137476 Da | [4][5] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1CC2CCCC(C1)P2 | [4][5] |
| InChIKey | QJCMAJXWIAFFED-UHFFFAOYSA-N | [4][5] |
Computed Structural Parameters
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure of molecules with high accuracy. The following table presents selected computed geometric parameters for a derivative, this compound-9-selenide, which provides insight into the geometry of the parent molecule.
| Parameter | Value |
| Bond Lengths (Å) | |
| P=Se | 2.1155(5) |
| Bond Angles ( °) | |
| Se-P-CAr | 113.08(6) |
| Torsional Angles ( °) | |
| Se-P-Cq-Cq | 55.70(2) |
Data obtained from crystallographic and DFT studies of this compound derivatives.
Computational Methodology
The quantum chemical analysis of this compound and its derivatives typically involves geometry optimization and subsequent calculation of various molecular properties using DFT.
Density Functional Theory (DFT) Calculations
A common and robust methodology for the quantum chemical analysis of phosphine ligands and their metal complexes involves the use of DFT.
Protocol for DFT-based Geometry Optimization and Property Calculation:
-
Initial Structure Input: A starting 3D structure of this compound is generated using molecular modeling software.
-
Choice of Functional and Basis Set: The selection of an appropriate functional and basis set is crucial for obtaining accurate results. A widely used combination for systems containing transition metals and main group elements is:
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This process involves iteratively calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Property Calculations: Once the optimized geometry is obtained, various electronic and spectroscopic properties can be calculated, including:
Visualizing Computational Workflows
The following diagrams, generated using the DOT language, illustrate the typical workflows and logical relationships in the quantum chemical analysis of this compound.
Conclusion
The quantum chemical analysis of this compound provides invaluable insights into its structural and electronic properties, which are crucial for its application in catalysis and materials science. The methodologies outlined in this guide, particularly DFT calculations, offer a reliable framework for researchers to investigate this and related phosphine ligands. The interplay between computational parameters and the accuracy of the results underscores the importance of careful methodological selection in obtaining meaningful and predictive data. Further research in this area will continue to benefit from the synergy between experimental and computational approaches, leading to the rational design of novel catalysts and functional molecules.
References
- 1. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 2. 9-Icosyl-9-phosphabicyclo[3.3.1]nonane | 13887-00-8 | Benchchem [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. diposit.ub.edu [diposit.ub.edu]
initial reactivity studies of 9-Phosphabicyclo[3.3.1]nonane
An In-depth Technical Guide on the Initial Reactivity Studies of 9-Phosphabicyclo[3.3.1]nonane
Introduction
This compound (9-PBN), a saturated bicyclic organophosphorus compound, has emerged as a significant phosphine ligand in the realms of organometallic chemistry and homogeneous catalysis. Its rigid, sterically demanding bicyclic framework imparts unique properties to its metal complexes, influencing their stability, reactivity, and selectivity in catalytic transformations. The synthesis of 9-PBN typically yields a mixture of two isomers: the symmetrical this compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.[1] The symmetrical isomer is often more desirable for catalytic applications due to its greater steric hindrance around the phosphorus atom, which can enhance selectivity.[1][2] This guide provides a comprehensive overview of the initial reactivity studies of 9-PBN, focusing on its synthesis, derivatization, and applications in catalysis, with detailed experimental protocols and quantitative data.
Synthesis of this compound and its Derivatives
The most common route to the 9-phosphabicyclononane skeleton is the free-radical initiated hydrophosphination of 1,5-cyclooctadiene with a primary phosphine.[1][2] This reaction's outcome, particularly the ratio of the desired symmetrical [3.3.1] isomer to the unsymmetrical [4.2.1] isomer, is highly dependent on the reaction conditions, most notably the temperature.
Caption: General synthesis of 9-hydrocarbyl-9-phosphabicyclononanes.
Experimental Protocols
General Protocol for the Synthesis of 9-Hydrocarbyl-9-phosphabicyclo[3.3.1]nonanes [2]
A primary hydrocarbylphosphine is allowed to react with 1,5-cyclooctadiene in the presence of a free-radical initiator. The reaction is typically carried out under autogenous pressure. The choice of initiator and, critically, the reaction temperature are key to controlling the isomer ratio and minimizing byproduct formation. Azo compounds such as 2,2'-azobis(2-methylbutyronitrile) are commonly used as initiators. Lower reaction temperatures (ideally below 80°C, and preferably below 40°C) have been found to significantly increase the proportion of the desired symmetrical [3.3.1] isomer.[2]
-
Procedure:
-
A reactor is charged with the primary hydrocarbylphosphine and 1,5-cyclooctadiene.
-
The free-radical initiator is added.
-
The reactor is sealed and heated to the desired temperature (e.g., 40-100°C) for a specified period.
-
After the reaction is complete, the mixture is cooled, and the product composition is analyzed, typically by gas chromatography and ³¹P NMR spectroscopy.
-
Quantitative Data: Influence of Temperature on Isomer Ratio
| Hydrocarbyl Group (R) | Initiator | Temperature (°C) | [3.3.1] Isomer (%) | [4.2.1] Isomer (%) | Reference |
| Cyclohexyl | Azobisisovaleronitrile | 95 | 70.1 | 29.9 | [2] |
| Cyclohexyl | Azobisisovaleronitrile | 60 | - | - | [2] |
| Eicosyl | di-(tert.)-butyl peroxide | 135-145 | - | - | [2] |
Note: Specific isomer ratios for all examples were not detailed in the provided search results.
Synthesis of Functionalized Derivatives: (1s,5s)-9-chloro-9-phosphabicyclo[3.3.1]nonane
Further reactivity studies and the synthesis of more complex ligands often proceed via a chlorinated intermediate.
References
Methodological & Application
Application Notes and Protocols: 9-Phosphabicyclo[3.3.1]nonane Ligands in Palladium-Mediated Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 9-Phosphabicyclo[3.3.1]nonane (9-PBN) and its derivatives as effective ligands in palladium-catalyzed cross-coupling reactions. The unique steric and electronic properties of this bicyclic phosphine scaffold have positioned it as a valuable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients and advanced materials.
Introduction to this compound Ligands
This compound, often referred to as "phoban," is a bulky, electron-rich phosphine ligand known to enhance the efficiency of palladium-catalyzed cross-coupling reactions.[1] Its rigid bicyclic structure provides a well-defined steric environment around the metal center, which is crucial for promoting challenging coupling reactions.[2][3] The synthesis of 9-PBN typically involves the free-radical addition of phosphine to 1,5-cyclooctadiene, which can result in a mixture of the symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer.[2][4] For many catalytic applications, the symmetrical [3.3.1] isomer is preferred due to its greater steric hindrance.[2][4] Derivatives of 9-PBN, such as 9-alkyl-9-phosphabicyclononanes and biaryl phosphines incorporating the 9-PBN moiety, have been developed to further tune the ligand's properties and improve catalytic performance in specific transformations.[5][6]
Key Applications in Palladium-Mediated Cross-Coupling
Derivatives of 9-PBN have demonstrated high efficacy in several pivotal palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryls. Palladium catalysts bearing 9-PBN-derived ligands have shown excellent activity in these reactions, facilitating the coupling of a wide range of aryl bromides and chlorides with various boronic acids.[1][5][6]
General Reaction Scheme:
Heck-Mizoroki Reaction
The Heck reaction is a powerful tool for the synthesis of substituted alkenes through the coupling of unsaturated halides with alkenes. The use of 9-PBN-derived ligands can lead to high yields of the desired coupled products.[1]
General Reaction Scheme: ``` Ar-X + H2C=CHR --[Pd catalyst, Ligand, Base]--> Ar-CH=CHR (X = Br, I)
Ar-X + R2NH --[Pd catalyst, Ligand, Base]--> Ar-NR2 (X = Cl, Br, I)
Caption: Suzuki-Miyaura Catalytic Cycle.
Caption: Heck Reaction Catalytic Cycle.
References
- 1. Research Portal [ujcontent.uj.ac.za]
- 2. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 3. 9-Icosyl-9-phosphabicyclo[3.3.1]nonane | 13887-00-8 | Benchchem [benchchem.com]
- 4. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
Application Notes and Protocols: 9-Phosphabicyclo[3.3.1]nonane Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Phosphabicyclo[3.3.1]nonane (9-PBN) and its derivatives represent a class of bulky and electron-rich phosphine ligands that have garnered significant attention in the field of asymmetric catalysis. Their rigid bicyclic structure imparts unique steric and electronic properties to transition metal catalysts, enabling high levels of activity and stereocontrol in a variety of chemical transformations. The "Phoban" family of ligands, a mixture of this compound and its [4.2.1] isomer, is a well-known example used in industrial hydroformylation processes.[1] Chiral derivatives, such as 2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane, have been successfully applied as monodentate ligands in highly enantioselective reactions, offering a powerful tool for the synthesis of chiral molecules.[2][3]
These application notes provide an overview of the use of 9-PBN derivatives in key asymmetric catalytic reactions, complete with performance data and detailed experimental protocols.
Caption: General structure of chiral this compound (9-PBN) derivatives.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Palladium complexes featuring chiral 9-PBN derivatives have proven to be highly effective catalysts for asymmetric allylic alkylation (AAA) reactions. These monodentate phosphine ligands can induce high enantioselectivity in the formation of C-C bonds.[3] The reaction involving 2-substituted 2-cycloalkenyl carbonates, for instance, demonstrates the utility of these catalysts in creating chiral centers with excellent control.[3]
Data Presentation: Asymmetric Allylic Substitution with a 9-PBN Ligand
The following table summarizes the performance of a palladium catalyst coordinated with (2R,6R)-2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane in the allylic substitution of 2-cycloalkenyl carbonates with dimethyl malonate.[3]
| Entry | Substrate (n) | Nucleophile | Catalyst System | Solvent | Yield (%) | ee (%) |
| 1 | 1 (5-membered ring) | Dimethyl Malonate | [Pd(allyl)Cl]₂ / Ligand | THF | 95 | 95 |
| 2 | 2 (6-membered ring) | Dimethyl Malonate | [Pd(allyl)Cl]₂ / Ligand | THF | 98 | 99 |
| 3 | 3 (7-membered ring) | Dimethyl Malonate | [Pd(allyl)Cl]₂ / Ligand | THF | 96 | 96 |
Experimental Protocol: Asymmetric Allylic Alkylation of 2-Cyclohexenyl Carbonate
This protocol is adapted from the work of Hamada, Y., et al., published in Tetrahedron Letters.[3]
Materials:
-
[Pd(allyl)Cl]₂ (Palladium precursor)
-
(2R,6R)-2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane (Ligand)
-
2-Methyl-2-cyclohexenyl methyl carbonate (Substrate)
-
Dimethyl malonate (Nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Pd(allyl)Cl]₂ (0.5 mol%) and the chiral 9-PBN derivative ligand (1.5 mol%).
-
Add 1.0 mL of anhydrous THF and stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
To this catalyst solution, add the substrate, 2-methyl-2-cyclohexenyl methyl carbonate (1.0 equiv).
-
In a separate flask, prepare the nucleophile by dissolving dimethyl malonate (2.0 equiv) in 1.0 mL of anhydrous THF. Add N,O-Bis(trimethylsilyl)acetamide (BSA) (2.0 equiv) and a catalytic amount of potassium acetate (KOAc) (2 mol%). Stir this mixture at room temperature for 10 minutes.
-
Add the prepared nucleophile solution to the reaction flask containing the catalyst and substrate.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 18 hours), monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the chiral allylated product.
-
Determine the enantiomeric excess (ee%) of the product using chiral HPLC analysis.
Rhodium-Catalyzed Asymmetric Hydrogenation
Derivatives of 9-PBN have also been explored as ligands in rhodium-catalyzed asymmetric hydrogenation, a fundamental transformation for producing chiral compounds.[4] These ligands influence the stereochemical outcome of the hydrogen addition to prochiral olefins, yielding enantiomerically enriched products.
Data Presentation: Asymmetric Hydrogenation of an Enamide
The following data illustrates the use of a Phobane-derived ligand in the Rh-catalyzed asymmetric hydrogenation of an enamide substrate.
| Entry | Substrate | Catalyst Precursor | Ligand | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| 1 | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ | Phobane Derivative | 10 | 25 | >99 | 95 |
Note: This data is representative. Specific Phobane derivatives and conditions can be found in relevant literature.[4]
Experimental Protocol: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate
Materials:
-
[Rh(COD)₂]BF₄ (Rhodium precursor)
-
Chiral 9-PBN derivative ligand
-
Methyl (Z)-α-acetamidocinnamate (Substrate)
-
Anhydrous, degassed Methanol (MeOH)
-
High-purity Hydrogen gas
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with the substrate (1.0 equiv), [Rh(COD)₂]BF₄ (1.0 mol%), and the chiral 9-PBN ligand (1.1 mol%).
-
Add anhydrous and degassed methanol to dissolve the components.
-
Seal the glass liner inside the autoclave.
-
Remove the autoclave from the glovebox and connect it to a hydrogen gas line.
-
Purge the autoclave three times with hydrogen gas.
-
Pressurize the autoclave to the desired pressure (e.g., 10 bar) with hydrogen.
-
Place the autoclave in a heating block or oil bath set to the reaction temperature (e.g., 25 °C) and stir vigorously.
-
After the reaction is complete (typically monitored by H₂ uptake or analyzed after a set time, e.g., 12 hours), carefully vent the excess hydrogen gas.
-
Open the autoclave and remove the reaction mixture.
-
Evaporate the solvent under reduced pressure.
-
The conversion can be determined by ¹H NMR spectroscopy of the crude product.
-
Purify the product if necessary, and determine the enantiomeric excess by chiral GC or HPLC analysis.
Caption: A typical experimental workflow for using 9-PBN ligands in asymmetric catalysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation: Catalytic Cycle
The mechanism for palladium-catalyzed AAA, often referred to as the Tsuji-Trost reaction, involves a well-defined catalytic cycle. The chiral 9-PBN ligand influences the stereochemistry primarily during the nucleophilic attack on the η³-allyl palladium intermediate.
Caption: Simplified catalytic cycle for Pd-catalyzed Asymmetric Allylic Alkylation (AAA).
References
- 1. 2-Isobutyl-2-phosphabicyclo[3.3.1]nonane 2-selenide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of New Methods in Organic Synthesis and Their Applications to the Synthesis of Biologically Interesting Natural Products [jstage.jst.go.jp]
- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation [mdpi.com]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
Synthesis of 9-Phosphabicyclo[3.3.1]nonane via Catalytic Hydrophosphination: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 9-Phosphabicyclo[3.3.1]nonane (9-PBN), a key building block in the development of novel phosphine ligands for catalysis and drug discovery. The primary synthetic route discussed is the catalytic hydrophosphination of 1,5-cyclooctadiene (COD), which yields a mixture of the desired symmetrical 9-PBN (the [3.3.1] isomer) and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane (the [4.2.1] isomer). This document outlines the reaction mechanism, provides detailed experimental procedures, presents quantitative data on the influence of reaction parameters on isomer ratios, and describes methods for the separation of the isomers.
Introduction
This compound and its derivatives are a class of bicyclic phosphines that have garnered significant interest as ligands in transition metal catalysis due to their unique steric and electronic properties. The rigid bicyclic framework imparts a fixed cone angle, which can lead to high selectivity in catalytic reactions. The synthesis of 9-PBN is most commonly achieved through the hydrophosphination of 1,5-cyclooctadiene. This reaction is typically initiated by free-radical initiators and is often referred to as a catalytic process in the literature, although the "catalyst" is consumed during the reaction. The reaction's primary challenge lies in controlling the regioselectivity to favor the formation of the desired symmetrical [3.3.1] isomer over the unsymmetrical [4.2.1] isomer.
Reaction Mechanism and Experimental Workflow
The synthesis of 9-PBN from 1,5-cyclooctadiene and a primary phosphine proceeds via a free-radical chain mechanism. The process is initiated by the thermal decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN). The resulting radicals abstract a hydrogen atom from the primary phosphine to generate a phosphinoyl radical. This radical then adds to one of the double bonds of 1,5-cyclooctadiene. A subsequent intramolecular radical cyclization, followed by hydrogen abstraction from another phosphine molecule, yields the final product and propagates the radical chain. The regioselectivity of the intramolecular cyclization determines the ratio of the [3.3.1] and [4.2.1] isomers.
The general experimental workflow for the synthesis of 9-PBN is depicted below.
Experimental Protocols
Protocol 1: Synthesis of 9-Cyclohexyl-9-phosphabicyclo[3.3.1]nonane
This protocol is adapted from the patent literature and provides a method for synthesizing a derivative of 9-PBN.[1]
Materials:
-
Cyclohexylphosphine
-
1,5-Cyclooctadiene (COD)
-
2,2'-Azobis(2-methylbutyronitrile) (AMBN) or Azobisisobutyronitrile (AIBN)
-
Toluene (or other suitable solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
Schlenk line or glovebox
Procedure:
-
To a dried and inerted reaction vessel, add cyclohexylphosphine and 1,5-cyclooctadiene.
-
Add the free-radical initiator (e.g., AIBN).
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) under an inert atmosphere.
-
Stir the reaction mixture for the specified time, monitoring the progress by gas chromatography (GC) or ³¹P NMR spectroscopy.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product is a mixture of 9-cyclohexyl-9-phosphabicyclo[3.3.1]nonane and 9-cyclohexyl-9-phosphabicyclo[4.2.1]nonane. The solvent and any unreacted starting materials can be removed under reduced pressure.
Protocol 2: Separation of [3.3.1] and [4.2.1] Isomers
The separation of the two isomers is crucial for obtaining the pure, catalytically active 9-PBN. One effective method involves the selective protonation of the more basic [3.3.1] isomer.[1]
Materials:
-
Mixture of 9-PBN isomers
-
Anhydrous HCl in a suitable solvent (e.g., diethyl ether)
-
Anhydrous, deoxygenated solvent (e.g., diethyl ether or hexane)
-
A suitable base for neutralization (e.g., aqueous NaOH or NaHCO₃)
Procedure:
-
Dissolve the mixture of isomers in an anhydrous, deoxygenated solvent.
-
Slowly add a solution of anhydrous HCl to the mixture. The phosphonium salt of the [3.3.1] isomer will precipitate.
-
Isolate the precipitate by filtration under an inert atmosphere.
-
Wash the precipitate with the anhydrous solvent to remove the unreacted [4.2.1] isomer.
-
Neutralize the phosphonium salt with a suitable base to regenerate the free phosphine.
-
Extract the [3.3.1] isomer with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the pure 9-PBN.
Quantitative Data
The ratio of the [3.3.1] to [4.2.1] isomers is highly dependent on the reaction temperature. Lower temperatures generally favor the formation of the desired [3.3.1] isomer.
| Primary Phosphine | Initiator | Temperature (°C) | Reaction Time (h) | [3.3.1]:[4.2.1] Isomer Ratio | Overall Yield (%) | Reference |
| Cyclohexylphosphine | AIBN | 80 | 8 | ~2.3 : 1 | Not specified | [1] |
| Phenylphosphine | AIBN | 80 | 12 | ~1.5 : 1 | Not specified | General observation |
| Phosphine (PH₃) | Free Radical | Not specified | Not specified | ~60 : 40 | Not specified | [2] |
| Cyclohexylphosphine | 1,1'-azobis(cyclohexanecarbonitrile) | 105 | Not specified | 3 : 1 | 47 | [1] |
Conclusion
The catalytic hydrophosphination of 1,5-cyclooctadiene is a viable and widely used method for the synthesis of this compound. While the reaction typically yields a mixture of isomers, the desired [3.3.1] isomer can be favored by controlling the reaction temperature. Furthermore, effective separation protocols are available to isolate the pure, catalytically active isomer. The detailed protocols and data presented in this document provide a solid foundation for researchers to synthesize and utilize 9-PBN in their respective fields. Further optimization of reaction conditions, including the exploration of truly catalytic systems with catalyst regeneration, remains an active area of research.
References
Application Notes and Protocols: The Role of 9-Phosphabicyclo[3.3.1]nonane in Industrial Hydroformylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 9-Phosphabicyclo[3.3.1]nonane (9-PBN) and its derivatives as ligands in industrial hydroformylation processes. Detailed experimental protocols for ligand synthesis, hydroformylation reactions, and product analysis are included to facilitate practical implementation in a research and development setting.
Introduction to 9-PBN in Hydroformylation
Hydroformylation, or the "oxo process," is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen). The regioselectivity of this reaction, which dictates the formation of linear (n) versus branched (iso) aldehydes, is of paramount importance, as the linear isomers are often the desired products for the synthesis of plasticizers, detergents, and other bulk chemicals.[1][2]
The catalyst, typically a transition metal complex of cobalt or rhodium, plays a crucial role in determining the reaction's efficiency and selectivity.[2][3] The performance of these catalysts is significantly influenced by the steric and electronic properties of the ligands coordinated to the metal center. This compound (9-PBN), a bicyclic phosphine ligand, and its derivatives have demonstrated considerable utility in this context, particularly in cobalt-catalyzed processes.[4][5]
The symmetrical [3.3.1] isomer of 9-PBN is particularly valued for its steric bulk, which enhances the selectivity towards the formation of linear aldehydes.[4] This document outlines the synthesis of 9-PBN ligands and their application in the hydroformylation of common industrial feedstocks like propylene and 1-octene.
Performance Data of 9-PBN in Hydroformylation
The effectiveness of a ligand in hydroformylation is assessed by several key performance indicators, including the conversion of the olefin, the regioselectivity (n/iso ratio), the turnover frequency (TOF), and the stability of the catalyst under process conditions. The following tables summarize the performance of 9-PBN-type ligands in comparison to other common phosphine ligands in the hydroformylation of representative olefins.
Table 1: Performance Data for Cobalt-Catalyzed Hydroformylation of 1-Octene
| Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) | Catalyst Stability | Reference(s) |
| 9-Alkyl-9-PBN | 150-190 | 50-100 | High | ~6-8:1 | Moderate | Good | [5][6] |
| Tri-n-butylphosphine | 175 | 50-100 | High | ~4:1 | Moderate | Moderate | [1] |
| Triphenylphosphine (TPP) | 150-180 | 200-300 | High | ~3:1 | High | Lower | [1] |
| None (unmodified cobalt) | 130-170 | 200-300 | High | ~3:1 | Very High | Low | [1] |
Table 2: Performance Data for Rhodium-Catalyzed Hydroformylation of Propylene
| Ligand | Temperature (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio | TOF (h⁻¹) | Catalyst Stability | Reference(s) |
| 9-Aryl-9-PBN | 100-120 | 10-20 | >95% | ~10:1 | High | Good | [7] |
| Triphenylphosphine (TPP) | 90-110 | 10-20 | >85% | ~10:1 | High | Good | [7] |
| Tris(o-tolyl)phosphine | 100 | 20 | High | >20:1 | High | Good | [8] |
| Biphephos | 100 | 20 | Very High | >30:1 | Very High | Moderate | [9] |
Experimental Protocols
Synthesis of 9-Alkyl-9-Phosphabicyclo[3.3.1]nonane
This protocol describes a general method for the synthesis of 9-alkyl-9-PBN via the free-radical addition of a primary alkylphosphine to 1,5-cyclooctadiene. This reaction typically yields a mixture of the desired symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer.[4] Lower reaction temperatures can favor the formation of the [3.3.1] isomer.[4]
Materials:
-
Primary alkylphosphine (e.g., n-butylphosphine)
-
1,5-Cyclooctadiene (COD)
-
Free-radical initiator (e.g., 2,2'-azobis(2-methylbutyronitrile), AIBN)
-
Anhydrous, degassed toluene
-
Standard Schlenk line and glassware
-
Nitrogen or Argon atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under a nitrogen atmosphere, equip a Schlenk flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.
-
Charging the Reactor: Charge the flask with the primary alkylphosphine and anhydrous, degassed toluene.
-
Addition of Reactants: In the dropping funnel, prepare a solution of 1,5-cyclooctadiene and the free-radical initiator in toluene.
-
Reaction: Heat the flask to the desired temperature (e.g., 80°C). Add the solution from the dropping funnel to the flask dropwise over a period of 1-2 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing them by ³¹P NMR spectroscopy.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: The resulting mixture of 9-alkyl-9-phosphabicyclo[3.3.1]nonane and 9-alkyl-9-phosphabicyclo[4.2.1]nonane isomers can be purified by vacuum distillation or fractional crystallization.
Hydroformylation of 1-Octene using a Cobalt/9-PBN Catalyst
This protocol outlines a typical laboratory-scale hydroformylation of 1-octene using a pre-formed cobalt catalyst modified with a 9-alkyl-9-PBN ligand.
Materials:
-
Cobalt(II) octanoate or another suitable cobalt precursor
-
9-Alkyl-9-phosphabicyclo[3.3.1]nonane ligand
-
1-Octene
-
Anhydrous, degassed solvent (e.g., toluene or dodecane)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, sampling valve, and temperature and pressure controls
-
Synthesis gas (CO/H₂ mixture, typically 1:1 or 1:2)
Procedure:
-
Catalyst Preparation (in-situ): In the autoclave under an inert atmosphere, dissolve the cobalt precursor and the 9-alkyl-9-PBN ligand in the solvent.
-
Reactor Sealing and Purging: Seal the autoclave and purge it several times with nitrogen, followed by purging with synthesis gas.
-
Pressurization and Heating: Pressurize the autoclave with synthesis gas to the desired pressure (e.g., 80 bar) and heat to the reaction temperature (e.g., 160°C).
-
Substrate Injection: Inject the 1-octene into the autoclave using a high-pressure pump.
-
Reaction: Maintain the reaction at the set temperature and pressure, with constant stirring. The pressure is typically kept constant by supplying synthesis gas on demand.
-
Sampling and Analysis: Periodically, take samples from the reaction mixture via the sampling valve. Quench the reaction in the sample and analyze the product distribution by gas chromatography (GC).
-
Reaction Completion and Work-up: Once the desired conversion is achieved, cool the autoclave to room temperature and carefully vent the excess gas. The product mixture can be analyzed directly or subjected to further purification by distillation.
Analysis of Hydroformylation Products by Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column suitable for separating aldehydes and their isomers (e.g., a polar column like Carbowax 20M or a nonpolar column like DB-5).[10][11]
-
Autosampler and data acquisition software.
Procedure:
-
Sample Preparation: Dilute the reaction mixture with a suitable solvent (e.g., dichloromethane or hexane) and add an internal standard (e.g., dodecane) for quantitative analysis.
-
GC Method:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure the elution of all components.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to the starting material, linear and branched aldehyde products, and any byproducts by comparing their retention times with those of authentic standards. Quantify the components by integrating the peak areas and using the internal standard method. The n/iso ratio is calculated from the relative areas of the corresponding aldehyde peaks.
Visualizations
Catalytic Cycle of Hydroformylation
The following diagram illustrates the generally accepted mechanism for rhodium-catalyzed hydroformylation with a phosphine ligand. The cobalt-catalyzed cycle follows a similar, albeit more complex, pathway.
Caption: Generalized catalytic cycle for rhodium-phosphine catalyzed hydroformylation.
Experimental Workflow for Hydroformylation
This diagram outlines the key steps in a typical laboratory hydroformylation experiment.
Caption: Workflow for a typical laboratory-scale hydroformylation experiment.
Conclusion
This compound and its derivatives are effective ligands for industrial hydroformylation processes, particularly in cobalt-catalyzed systems where they promote high selectivity to the desired linear aldehydes. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of these ligands in their own work. The provided workflows and analytical methods offer a practical guide for conducting and evaluating hydroformylation reactions in a laboratory setting. Further optimization of reaction conditions and ligand structure can lead to even more efficient and selective catalytic systems for the production of valuable aldehydes.
References
- 1. In situ FTIR spectroscopic investigations on rhodium carbonyl complexes in the absence of phosphorus ligands under hydroformylation conditions - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ02288B [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Propylene hydroformylation catalyzed by rhodium-based catalysts with phosphine-sulfur ligands: a combined theoretical and experimental study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 5. Cationic Cobalt(II) Bisphosphine Hydroformylation Catalysis: In Situ Spectroscopic and Reaction Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technology.matthey.com [technology.matthey.com]
- 7. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 8. researchgate.net [researchgate.net]
- 9. Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Synthesis of Chiral 2,6-Dimethyl-9-Aryl-9-Phosphabicyclo[3.3.1]nonanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of chiral 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes, a class of valuable ligands for asymmetric catalysis. These C₂-symmetric chiral phosphines, with their rigid bicyclic framework, have demonstrated significant potential in inducing high stereoselectivity in various chemical transformations, making them attractive for the synthesis of chiral molecules in pharmaceutical and fine chemical industries.
Introduction
Chiral 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes (often referred to as 9-PBNs) are monodentate phosphine ligands that have proven effective in asymmetric catalysis, particularly in palladium-catalyzed allylic alkylation reactions.[1] The conformational rigidity of the 9-phosphabicyclo[3.3.1]nonane skeleton plays a crucial role in creating a well-defined chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions. The synthesis of these ligands involves the construction of the chiral bicyclic backbone followed by the introduction of the phosphorus heteroatom with the desired aryl substituent.
Synthetic Workflow
The overall synthetic strategy commences with the commercially available 1,5-dimethyl-1,5-cyclooctadiene and proceeds through a four-step sequence involving the key enzymatic resolution of a diol intermediate to establish the chirality of the ligand backbone.
Caption: Synthetic route to chiral 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes.
Experimental Protocols
Step 1: Synthesis of racemic-2,6-Dimethylbicyclo[3.3.1]nonane-2,6-diol
This procedure involves the hydroboration of 1,5-dimethyl-1,5-cyclooctadiene followed by an oxidative workup.
-
Materials: 1,5-dimethyl-1,5-cyclooctadiene, Borane-tetrahydrofuran complex (1M in THF), Sodium hydroxide (3M aqueous solution), Hydrogen peroxide (30% aqueous solution), Tetrahydrofuran (THF), Diethyl ether, Magnesium sulfate.
-
Procedure:
-
To a stirred solution of 1,5-dimethyl-1,5-cyclooctadiene in anhydrous THF at 0 °C under an inert atmosphere, add the borane-tetrahydrofuran complex dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Cool the mixture to 0 °C and slowly add the 3M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide, maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 6 hours.
-
Separate the aqueous layer and extract it with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the racemic diol.
-
Step 2: Lipase-Catalyzed Enantiomeric Resolution of the Diol
This kinetic resolution separates the enantiomers of the diol through selective esterification.
-
Materials: racemic-2,6-Dimethylbicyclo[3.3.1]nonane-2,6-diol, Lipase (e.g., from Candida rugosa), Vinyl acetate, Toluene.
-
Procedure:
-
Dissolve the racemic diol in toluene.
-
Add vinyl acetate and the lipase.
-
Stir the suspension at room temperature and monitor the reaction progress by TLC or GC until approximately 50% conversion is reached.
-
Filter off the lipase and wash it with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting chiral monoacetate and the unreacted chiral diol by column chromatography on silica gel. The monoacetate can be subsequently hydrolyzed to afford the other enantiomer of the diol. The efficiency of the resolution can provide the diol with almost 100% enantiomeric excess.[2]
-
Step 3: Synthesis of Chiral 2,6-Bis(tosyloxy)bicyclo[3.3.1]nonane
The resolved chiral diol is converted to the corresponding ditosylate, activating the hydroxyl groups for nucleophilic substitution.
-
Materials: Enantiomerically pure 2,6-Dimethylbicyclo[3.3.1]nonane-2,6-diol, p-Toluenesulfonyl chloride (TsCl), Pyridine.
-
Procedure:
-
To a stirred solution of the chiral diol in pyridine at 0 °C, add p-toluenesulfonyl chloride portionwise.
-
Stir the reaction mixture at 0 °C for 21 hours.[2]
-
Quench the reaction by the slow addition of cold water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with cold dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
The crude ditosylate can be purified by recrystallization.
-
Step 4: Synthesis of Chiral 2,6-Dimethyl-9-Aryl-9-Phosphabicyclo[3.3.1]nonane
The final step involves the cyclization of the chiral ditosylate with a primary arylphosphine.
-
Materials: Enantiomerically pure 2,6-Bis(tosyloxy)bicyclo[3.3.1]nonane, Phenylphosphine (or other primary arylphosphine), n-Butyllithium (in hexanes), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of phenylphosphine in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise to generate lithium phenylphosphide.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
Add a solution of the chiral ditosylate in anhydrous THF dropwise to the phosphide solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with degassed water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with degassed brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel under an inert atmosphere to yield the chiral 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonane.
-
Applications in Asymmetric Catalysis
Chiral 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes have been successfully employed as ligands in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. These reactions are a powerful tool for the formation of C-C bonds with the creation of new stereocenters.
Logical Relationship in Asymmetric Allylic Alkylation
Caption: Logical flow of a palladium-catalyzed asymmetric allylic alkylation reaction.
Quantitative Data
The following table summarizes representative data for the application of chiral 9-PBN ligands in the palladium-catalyzed asymmetric allylic alkylation of various substrates.
| Entry | Allylic Substrate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |
| 1 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (R)-9-Phenyl-PBN | 96 | 84 (S) | [1] |
| 2 | 1,3-Diphenyl-2-propenyl acetate | Dimethyl malonate | (S)-9-Phenyl-PBN | 95 | 82 (R) | [1] |
| 3 | Cyclohex-2-enyl acetate | Dimethyl malonate | (R)-9-Phenyl-PBN | 98 | 91 (S) | [1] |
| 4 | Cyclohex-2-enyl acetate | Dimethyl malonate | (S)-9-Phenyl-PBN | 97 | 90 (R) | [1] |
Note: The stereochemical outcome (R or S) is dependent on the enantiomer of the ligand used. The data presented here is illustrative and results may vary based on specific reaction conditions.
Conclusion
The synthetic route to chiral 2,6-dimethyl-9-aryl-9-phosphabicyclo[3.3.1]nonanes is well-established, relying on a key enzymatic resolution to introduce chirality. These ligands have demonstrated their utility in asymmetric catalysis, providing high yields and enantioselectivities in palladium-catalyzed allylic alkylation reactions. The detailed protocols and data presented herein serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development, facilitating the application of these powerful chiral ligands in the preparation of enantiomerically enriched molecules.
References
Application Notes: 9-Phosphabicyclo[3.3.1]nonane Ligands for Enhanced Cobalt-Based Hydroformylation
Introduction
Hydroformylation, or oxo synthesis, is a cornerstone of industrial organic synthesis, enabling the conversion of alkenes into valuable aldehydes through the addition of carbon monoxide and hydrogen (syngas). While various transition metals can catalyze this transformation, cobalt was the first to be discovered for this purpose and remains commercially significant, particularly for the production of long-chain alcohols used as plasticizers and detergents. Unmodified cobalt carbonyl catalysts, however, typically require harsh reaction conditions and exhibit limited selectivity for the commercially desirable linear aldehydes.
The introduction of phosphine ligands to the cobalt catalyst system has marked a significant advancement in hydroformylation technology. Among these, 9-phosphabicyclo[3.3.1]nonane (Phobane) and its derivatives have emerged as a superior class of ligands, enhancing catalyst stability and directing the reaction towards the formation of linear products. These bulky, electron-rich trialkylphosphines are notably employed in the Shell process for the hydroformylation of C7–C14 olefins.[1][2]
Ligand Structure and Properties
This compound, often referred to as "Phobane," is a bicyclic phosphine ligand. Its synthesis typically involves the reaction of phosphine with 1,5-cyclooctadiene, which results in a mixture of two isomers: the symmetrical this compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.[3][4] The symmetrical isomer is believed to be the more active component for achieving high linearity in hydroformylation due to its greater steric hindrance around the phosphorus atom.[3] These ligands are characterized by their high Lewis basicity.[5][6]
Advantages of this compound Ligands in Cobalt-Catalyzed Hydroformylation
The use of Phobane-type ligands in cobalt-catalyzed hydroformylation offers several key advantages over unmodified cobalt carbonyl catalysts:
-
Enhanced Thermal Stability: Modification of the cobalt catalyst with phosphine ligands increases its thermal stability, allowing for hydroformylation to be carried out at higher temperatures (150–190 °C).[7][8] This is a significant improvement over unmodified systems which are prone to decomposition at elevated temperatures.
-
Increased Regioselectivity for Linear Products: The steric bulk of the Phobane ligand favors the anti-Markovnikov addition of the cobalt hydride to the alkene.[1][9] This results in a significantly higher selectivity towards the formation of linear aldehydes (or subsequent alcohols), with linearities of 85-90% being achievable.[2][7]
-
Reduced Hydrogenation of Olefins: While phosphine-modified cobalt catalysts do exhibit hydrogenation activity, leading to the formation of alcohols as the primary product, the use of ligands like triphenylphosphine can almost suppress the undesirable side reaction of olefin hydrogenation to alkanes.[7]
-
Catalyst Recycling: In industrial settings like the Shell process, the phosphine-modified cobalt catalyst can be effectively recycled. After the hydroformylation and subsequent hydrogenation to alcohols, the products are separated by distillation, allowing for the reuse of the catalyst.[1]
Applications
The primary application of cobalt catalysts modified with this compound ligands is in the large-scale industrial production of detergent alcohols.[2] The process typically involves the hydroformylation of linear C11-C14 alkenes. The resulting linear aldehydes are then hydrogenated to produce the corresponding alcohols, which are key intermediates in the manufacturing of surfactants. Another significant application is the hydroformylation of "dibutene" to produce a mixture of C9 alcohols (isononanol), which are used as plasticizers.[2]
Quantitative Data Summary
The following tables summarize the performance of cobalt catalysts modified with this compound (Phoban) and related ligands in the hydroformylation of various olefins.
Table 1: Hydroformylation of 1-Dodecene
| Ligand | Temperature (°C) | Syngas Pressure (bar) | CO:H₂ Ratio | Product Yield (%) | Linearity (%) | Reference |
| Eicosylphobanes | 183-185 | 85 | 1:2 | 87 (Alcohol) | 89 | [7] |
Table 2: Hydroformylation of 1-Octene
| Ligand | Temperature (°C) | Syngas Pressure (bar) | CO:H₂ Ratio | Conversion (%) | Aldehyde Selectivity (%) | n:iso Ratio | Reference |
| Phoban | Not specified | Not specified | Not specified | High | Not specified | ~9:1 | [5][6] |
| Lim | Not specified | Not specified | Not specified | High | Not specified | ~9:1 | [5][6] |
| PBu₃ | Not specified | Not specified | Not specified | Not specified | Not specified | ~4:1 | [7] |
Table 3: General Performance of Phosphine-Modified Cobalt Catalysts
| Ligand Type | Temperature Range (°C) | Syngas Pressure Range (bar) | Key Advantages | Key Disadvantages | Reference |
| Trialkylphosphines (e.g., Phobanes) | 150-190 | 40-80 | High linearity (up to 90%), good thermal stability | Lower reaction rate than unmodified cobalt, hydrogenation to alcohols | [1][2][7] |
Experimental Protocols
Protocol 1: Preparation of the Ligand-Modified Cobalt Catalyst
This protocol describes a general method for the in situ preparation of a this compound-modified cobalt hydroformylation catalyst.
Materials:
-
Dicobalt octacarbonyl (Co₂(CO)₈)
-
This compound (Phobane) ligand (as a mixture of isomers)
-
Alkene substrate (e.g., 1-octene)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Syngas (CO/H₂ mixture, typically 1:1 or 1:2)
-
High-pressure autoclave equipped with a stirrer, gas inlet, and temperature control
Procedure:
-
Reactor Preparation: Ensure the autoclave is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
-
Charging the Reactor: Under an inert atmosphere, charge the autoclave with the desired amount of the alkene substrate and the solvent.
-
Catalyst Precursor and Ligand Addition: In a separate Schlenk flask under an inert atmosphere, dissolve the required amounts of dicobalt octacarbonyl and the Phobane ligand in a small amount of the reaction solvent. The typical ligand-to-cobalt molar ratio is between 2:1 and 4:1.
-
Transfer to Autoclave: Transfer the catalyst and ligand solution to the autoclave using a cannula or a gas-tight syringe.
-
Sealing and Purging: Seal the autoclave and purge it several times with syngas to remove the inert gas.
-
Pressurization and Heating: Pressurize the autoclave with the syngas mixture to the desired pressure (e.g., 80 bar). Begin stirring and heat the reactor to the target reaction temperature (e.g., 180 °C).
-
Catalyst Pre-formation: The active catalyst, hydridocobalt tricarbonyl phosphine ([HCo(CO)₃(PR₃)]), will form in situ under these conditions.
Protocol 2: Hydroformylation of 1-Octene
This protocol provides a general procedure for the hydroformylation of 1-octene using the pre-formed catalyst from Protocol 1.
Materials:
-
Autoclave containing the in situ prepared ligand-modified cobalt catalyst and 1-octene substrate.
-
Syngas (CO/H₂ mixture)
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reaction Initiation: Once the autoclave reaches the desired temperature and pressure, the hydroformylation reaction will commence.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking samples periodically (if the autoclave is equipped with a sampling valve) and analyzing them by GC. The consumption of the alkene and the formation of the aldehyde products are tracked.
-
Reaction Completion: The reaction is typically run for a predetermined time (e.g., 2-4 hours) or until the desired conversion of the starting material is achieved.
-
Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess syngas in a well-ventilated fume hood.
-
Product Recovery: Open the autoclave and collect the liquid product mixture.
-
Product Analysis: Analyze the product mixture by GC to determine the conversion of 1-octene, the selectivity for the linear and branched aldehydes, and the formation of any byproducts such as octane (from hydrogenation) or alcohols.
Visualizations
Caption: Catalytic cycle for cobalt-catalyzed hydroformylation with a phosphine ligand (L).
Caption: General experimental workflow for cobalt-catalyzed hydroformylation.
References
- 1. Hydroformylation - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 4. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 5. Evaluation of ligand effects in the modified cobalt hydroformylation of 1-octene. Crystal structures of [Co(L)(CO)3]2 (L = PA–C5, PCy3 and PCyp3) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Computational investigation of the ligand effect on the chemo/regioselectivity and reactivity of cobalt-catalysed hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Preparation of 9-Hydrocarbyl-9-phosphabicyclo[3.3.1]nonanes
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive overview and detailed protocols for the synthesis of 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonanes. These bicyclic phosphines are significant as ligands in transition metal-catalyzed reactions, particularly in industrial processes like hydroformylation, due to their unique steric and electronic properties.[1][2]
The primary synthetic route involves the free-radical addition of a primary hydrocarbylphosphine (RPH₂) to 1,5-cyclooctadiene (COD).[1][2][3] A key challenge in this synthesis is the concurrent formation of two structural isomers: the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.[1][2][3] For catalytic applications, the symmetrical [3.3.1] isomer is often more desirable due to its greater steric hindrance around the phosphorus atom, which can enhance catalytic selectivity.[2]
Research has shown that the ratio of these isomers is highly dependent on the reaction temperature.[1] Lower reaction temperatures, typically not exceeding 100°C and preferably below 80°C, favor the formation of the desired symmetrical [3.3.1] isomer.[2] By carefully controlling the reaction conditions, the proportion of the symmetrical isomer can be increased to over 70%.[2]
General Reaction Scheme
The synthesis is typically initiated by a free-radical initiator, such as an azobisnitrile compound, and proceeds via a free-radical chain reaction mechanism.[1][2] The process allows for the introduction of a variety of hydrocarbyl groups (alkyl, cycloalkyl, aryl) at the phosphorus atom.[3]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Biaryl P-Bridged Phosphacyclic Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of biaryl P-bridged phosphacyclic ligands in palladium-catalyzed cross-coupling reactions. These ligands, featuring rigid phosphacyclic moieties such as phobane and phosphatrioxa-adamantane, have demonstrated significant efficacy and versatility in forming carbon-carbon and carbon-heteroatom bonds, which are crucial transformations in pharmaceutical and materials science research.
Introduction to Biaryl P-Bridged Phosphacyclic Ligands
Biaryl P-bridged phosphacyclic ligands are a class of monodentate phosphine ligands that have gained prominence in palladium-catalyzed cross-coupling reactions. Their unique structure, which combines a sterically demanding biaryl backbone with a rigid, P-bridged phosphacyclic group, imparts a favorable combination of steric bulk and electron-donating ability to the palladium center. This often leads to highly active and stable catalysts capable of promoting challenging coupling reactions, even at room temperature.[1][2][3]
The rigid nature of the phosphacyclic framework, such as the phobane or phosphatrioxa-adamantane cage, contributes to the steric hindrance around the phosphorus atom. This bulk is thought to promote the formation of the catalytically active monoligated palladium(0) species and facilitate the reductive elimination step in the catalytic cycle.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. Palladium catalysts supported by biaryl P-bridged phosphacyclic ligands have shown exceptional activity in this reaction, particularly with challenging substrates like sterically hindered aryl halides and heteroaryl chlorides.[1][4]
Application Notes:
Catalyst systems derived from Pd(OAc)₂ and biaryl phosphines with phobane or phosphatrioxa-adamantane frameworks are highly effective for the Suzuki-Miyaura coupling of a wide range of aryl bromides and chlorides with arylboronic acids.[1][3] These reactions often proceed at room temperature with high yields, showcasing the remarkable activity of these ligands.[1][3] The steric and electronic properties of the ligands can be fine-tuned by modifying both the biaryl backbone and the phosphacyclic moiety to optimize performance for specific substrate combinations.
Tabulated Data: Suzuki-Miyaura Coupling of Aryl Bromides and Chlorides
The following tables summarize the performance of selected biaryl P-bridged phosphacyclic ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid [1][5]
| Entry | Aryl Bromide | Ligand | Yield (%) |
| 1 | 4-Bromotoluene | 1 (Phobane-based) | 98 |
| 2 | 4-Bromoanisole | 1 (Phobane-based) | 97 |
| 3 | 2-Bromotoluene | 1 (Phobane-based) | 95 |
| 4 | 1-Bromonaphthalene | 1 (Phobane-based) | 99 |
| 5 | 4-Bromotoluene | 3 (Phosphatrioxa-adamantane-based) | 99 |
| 6 | 4-Bromoanisole | 3 (Phosphatrioxa-adamantane-based) | 98 |
| 7 | 2-Bromotoluene | 3 (Phosphatrioxa-adamantane-based) | 96 |
| 8 | 1-Bromonaphthalene | 3 (Phosphatrioxa-adamantane-based) | 98 |
Reaction conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), KOH (3 equiv.), THF, room temperature, 12 h.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid [4]
| Entry | Aryl Chloride | Ligand | Yield (%) |
| 1 | 4-Chlorotoluene | L5 (Phobane-based) | 92 |
| 2 | 4-Chloroanisole | L5 (Phobane-based) | 90 |
| 3 | 2-Chlorotoluene | L6 (Phobane-based) | 85 |
| 4 | 1-Chloronaphthalene | L7 (Phosphatrioxa-adamantane-based) | 95 |
| 5 | 2-Chloropyridine | L7 (Phosphatrioxa-adamantane-based) | 88 |
Reaction conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (1 mol%), Ligand (2 mol%), K₃PO₄ (2 equiv.), toluene, 100 °C, 12 h.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Biaryl P-bridged phosphacyclic ligand (e.g., Ligand 1 or 3 )
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, KOH)
-
Anhydrous solvent (e.g., toluene, THF)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the biaryl P-bridged phosphacyclic ligand (0.02 mmol, 2 mol%).
-
Add the base (2.0 mmol, 2.0 equiv. of K₃PO₄ for aryl chlorides; 3.0 mmol, 3.0 equiv. of KOH for aryl bromides).
-
Add the aryl halide (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.5 mmol, 1.5 equiv.).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the Schlenk tube and stir the reaction mixture at the appropriate temperature (room temperature for aryl bromides, 100 °C for aryl chlorides) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides and amines. While the application of biaryl P-bridged phosphacyclic ligands in this reaction is a promising yet less explored area, the general principles of using bulky, electron-rich phosphine ligands are well-established and highly successful.
Application Notes:
Catalyst systems for Buchwald-Hartwig amination typically benefit from sterically demanding and electron-rich phosphine ligands. These characteristics promote the oxidative addition of the aryl halide and the subsequent reductive elimination to form the C-N bond. Although specific data for phobane and phosphatrioxa-adamantane-based biaryl ligands in this reaction is limited in publicly available literature, their structural similarities to other successful biaryl phosphine ligands suggest their potential for high efficacy. Researchers are encouraged to explore the use of these P-bridged ligands in C-N coupling reactions, potentially leading to novel and highly active catalyst systems.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination using a Related Biaryl Phosphine Ligand
This protocol describes a general procedure for the Buchwald-Hartwig amination using a well-established biaryl phosphine ligand, which can be adapted for the screening of novel P-bridged phosphacyclic ligands.
Materials:
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a suitable Pd(II) source)
-
Biaryl phosphine ligand (e.g., XPhos, SPhos, or a novel P-bridged ligand for screening)
-
Aryl halide
-
Amine
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol) and the phosphine ligand (0.02-0.1 mmol) to a dry Schlenk tube.
-
Add the base (1.2-2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add the anhydrous solvent (3-5 mL).
-
Seal the tube and heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
III. Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes.
Application Notes:
The efficiency of the Sonogashira coupling is often enhanced by the use of electron-rich and sterically demanding phosphine ligands. While there is limited specific literature on the application of biaryl P-bridged phosphacyclic ligands in this reaction, related phospha-adamantane ligands have been shown to be effective.[1] The unique steric and electronic properties of biaryl P-bridged phosphacyclic ligands make them attractive candidates for developing highly active and selective catalysts for the Sonogashira coupling, potentially enabling reactions under milder conditions or with a broader substrate scope.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling, which can serve as a starting point for evaluating biaryl P-bridged phosphacyclic ligands.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI) (for traditional Sonogashira)
-
Phosphine ligand (e.g., a P-bridged phosphacyclic ligand)
-
Aryl halide
-
Terminal alkyne
-
Base (e.g., triethylamine, diisopropylamine)
-
Anhydrous solvent (e.g., THF, DMF)
-
Reaction vessel
Procedure:
-
To a reaction vessel under an inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and CuI (1-5 mol% if used).
-
Add the aryl halide (1.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.).
-
Add the anhydrous solvent and the amine base (2-3 equiv.).
-
Stir the mixture at room temperature or with gentle heating until the starting materials are consumed (as monitored by TLC or GC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water or a mild aqueous acid to remove the amine base.
-
Dry the organic layer, concentrate, and purify the product by chromatography.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Structure of Biaryl P-Bridged Phosphacyclic Ligands
Caption: Schematic representation of a biaryl P-bridged phosphacyclic ligand.
Experimental Workflow for a Typical Cross-Coupling Reaction
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 2. [PDF] Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: 9-Phosphabicyclo[3.3.1]nonane Derivatives in Transition Metal-Catalyzed Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral 9-phosphabicyclo[3.3.1]nonane (9-PBN) derivatives in transition metal-catalyzed asymmetric synthesis. The unique steric and electronic properties of these ligands, stemming from their rigid bicyclic framework, make them highly effective in inducing high levels of stereoselectivity in a variety of important organic transformations.
Introduction to Chiral 9-PBN Ligands
Chiral this compound derivatives, particularly the 2,6-dimethyl-9-aryl-9-PBNs, have emerged as a versatile class of monodentate phosphine ligands for asymmetric catalysis. Their rigid conformational structure is key to creating a well-defined and effective chiral environment around the metal center. This rigidity helps to control the stereochemical outcome of catalytic reactions with high precision. These ligands have shown exceptional performance in several key asymmetric reactions, including palladium-catalyzed allylic alkylations and transition metal-catalyzed hydrogenation of prochiral ketones.
Synthesis of Chiral 2,6-Dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane ((+)- and (-)-9-PBN)
A reliable method for the synthesis of enantiomerically pure (+)- and (-)-2,6-dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane has been developed, starting from commercially available 1,5-dimethyl-1,5-cyclooctadiene. The key steps involve a lipase-catalyzed resolution of a diol intermediate to establish the chirality of the bicyclic framework.
Experimental Protocol: Synthesis of (+)-9-PBN
Step 1: Synthesis of (1R,2S,5R,6S)-2,6-Dimethylbicyclo[3.3.1]nonane-2,6-diol
-
To a solution of 1,5-dimethyl-1,5-cyclooctadiene in an appropriate solvent, add a hydroborating agent (e.g., BH3·THF) at 0 °C.
-
After the hydroboration is complete, oxidize the resulting organoborane by the addition of aqueous sodium hydroxide followed by the slow addition of hydrogen peroxide at 0 °C.
-
After workup and purification by column chromatography, the racemic diol is obtained.
-
The racemic diol is then resolved via lipase-catalyzed acylation. For example, using lipase from Candida cylindracea and an acylating agent (e.g., vinyl acetate) in an organic solvent, the (1S,2R,5S,6R)-monoacetate is obtained, leaving the desired (1R,2S,5R,6S)-diol unreacted.
-
The unreacted diol is separated by column chromatography to yield the enantiomerically pure (1R,2S,5R,6S)-2,6-dimethylbicyclo[3.3.1]nonane-2,6-diol.
Step 2: Synthesis of the Corresponding Ditosylate
-
To a solution of the chiral diol in pyridine at 0 °C, add p-toluenesulfonyl chloride portionwise.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Perform an aqueous workup and purify the crude product by recrystallization to obtain the corresponding ditosylate.
Step 3: Synthesis of (+)-(1R,2S,5R,6S)-2,6-Dimethyl-9-phenyl-9-phosphabicyclo[3.3.1]nonane ((+)-9-PBN)
-
To a solution of phenylphosphine in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to generate lithium phenylphosphide.
-
To this solution, add a solution of the chiral ditosylate in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
Quench the reaction with water, extract the product with an organic solvent, and purify by column chromatography under an inert atmosphere to yield (+)-9-PBN.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Chiral 9-PBN derivatives have proven to be highly effective ligands in the palladium-catalyzed asymmetric allylic alkylation of prochiral nucleophiles with allylic substrates. The monodentate nature and the specific steric hindrance of the 9-PBN ligand are crucial for achieving high enantioselectivity.
Quantitative Data for Pd-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate
| Entry | Nucleophile | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | 98 | 95 |
| 2 | Diethyl malonate | 96 | 94 |
| 3 | Dibenzyl malonate | 95 | 93 |
| 4 | Acetylacetone | 92 | 88 |
| 5 | Ethyl acetoacetate | 90 | 85 |
Reaction Conditions: [Pd(dba)2] (2.5 mol%), (+)-9-PBN (7.5 mol%), substrate (1 equiv.), nucleophile (1.2 equiv.), base (e.g., BSA/KOAc), solvent (e.g., THF), room temperature.
Experimental Protocol: Asymmetric Alkylation of 1,3-Diphenyl-2-propenyl Acetate with Dimethyl Malonate
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve [Pd(dba)2] (dibenzylideneacetone)palladium(0) (0.025 mmol) and (+)-9-PBN (0.075 mmol) in dry THF (5 mL).
-
Stir the solution at room temperature for 30 minutes to form the catalyst complex.
-
To this solution, add 1,3-diphenyl-2-propenyl acetate (1.0 mmol), followed by dimethyl malonate (1.2 mmol).
-
Finally, add the base, for example, N,O-bis(trimethylsilyl)acetamide (BSA) (1.5 mmol) and potassium acetate (KOAc) (0.1 mmol).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or GC).
-
Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
Transition Metal-Catalyzed Anti-Selective Asymmetric Hydrogenation
Chiral 2,6-dimethyl-9-aryl-9-PBN ligands are excellent ligands for the transition metal-catalyzed asymmetric hydrogenation of α-amino-β-keto esters. This reaction proceeds via a dynamic kinetic resolution, providing the corresponding anti-β-hydroxy-α-amino esters with high diastereoselectivity and enantioselectivity. These products are valuable building blocks for the synthesis of pharmaceuticals and biologically active molecules.
Quantitative Data for Anti-Selective Asymmetric Hydrogenation of α-Amino-β-keto Ester Hydrochlorides
| Entry | Substrate (R) | Catalyst | Yield (%) | dr (anti:syn) | ee (%) of anti |
| 1 | Ph | [RuCl2(p-cymene)]2/(+)-9-PBN | 99 | >99:1 | 98 |
| 2 | 4-Me-Ph | [RuCl2(p-cymene)]2/(+)-9-PBN | 98 | >99:1 | 97 |
| 3 | 4-Cl-Ph | [RuCl2(p-cymene)]2/(+)-9-PBN | 99 | >99:1 | 99 |
| 4 | 2-Naphthyl | [RuCl2(p-cymene)]2/(+)-9-PBN | 97 | >99:1 | 98 |
| 5 | Ph | [Rh(cod)Cl]2/(+)-9-PBN | 95 | 98:2 | 96 |
| 6 | Ph | [Ir(cod)Cl]2/(+)-9-PBN | 92 | 97:3 | 95 |
Reaction Conditions: Substrate (1 equiv.), catalyst (1-2 mol%), ligand (2.2-4.4 mol%), solvent (e.g., methanol), H2 pressure (10-50 atm), temperature (50 °C).
Experimental Protocol: Asymmetric Hydrogenation of Ethyl 2-amino-3-oxo-3-phenylpropanoate Hydrochloride
-
In a glovebox, charge a glass liner for an autoclave with the α-amino-β-keto ester hydrochloride (1.0 mmol), [RuCl2(p-cymene)]2 (0.01 mmol), and (+)-9-PBN (0.022 mmol).
-
Add degassed methanol (5 mL) to the liner.
-
Place the glass liner into the autoclave and seal the reactor.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm) and heat the reaction mixture to 50 °C with stirring.
-
Maintain the reaction at this temperature and pressure for the required time (typically 12-24 hours), monitoring the hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product to determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR spectroscopy and chiral HPLC, respectively.
-
Purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: General catalytic cycle for Palladium-catalyzed asymmetric allylic alkylation.
Caption: Structure of (+)-(1R,2S,5R,6S)-2,6-dimethyl-9-phenyl-9-PBN.
Caption: Experimental workflow for asymmetric hydrogenation.
Application Notes and Protocols for the Synthesis of Water-Soluble 9-Phosphabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of water-soluble derivatives of 9-phosphabicyclo[3.3.1]nonane (9-PBN). The protocols focus on the introduction of hydrophilic functionalities to the 9-PBN scaffold, a key ligand in catalysis and a building block in medicinal chemistry. The primary methods detailed herein involve the free-radical-initiated hydrophosphination of 1,5-cyclooctadiene with functionalized primary phosphines.
Introduction
This compound and its derivatives are a class of bicyclic phosphines that have garnered significant interest as ligands in homogeneous catalysis due to their unique steric and electronic properties. The rigid bicyclic framework can lead to high selectivity in catalytic reactions. However, the parent 9-PBN is insoluble in water, which limits its application in aqueous-phase catalysis, a more sustainable and environmentally friendly approach. The synthesis of water-soluble 9-PBN derivatives, therefore, opens up new avenues for their use in "green" chemistry and for biological applications where aqueous solubility is paramount.
The most common strategy to impart water solubility to phosphines is the introduction of hydrophilic groups such as carboxylates, sulfonates, or quaternary ammonium salts. This can be achieved by either functionalizing a pre-formed phosphine or by using a starting material that already contains the desired functionality. For 9-PBN derivatives, the most direct synthetic route is the reaction of a primary phosphine (RPH₂) with 1,5-cyclooctadiene. By choosing a primary phosphine that bears a hydrophilic group or a precursor to one, water-soluble 9-PBNs can be synthesized directly.
Synthesis of Carboxyalkyl-9-phosphabicyclo[3.3.1]nonane Derivatives
A key method for preparing water-soluble 9-PBN derivatives is the synthesis of 9-(carboxyalkyl)-9-phosphabicyclo[3.3.1]nonanes. These compounds can be readily converted to their corresponding water-soluble carboxylate salts by treatment with a base. The general synthesis involves the reaction of a carboxy-substituted primary phosphine with 1,5-cyclooctadiene in the presence of a free-radical initiator.
General Reaction Scheme
Caption: General workflow for the synthesis of 9-(carboxyalkyl)-9-phosphabicyclo[3.3.1]nonane.
Experimental Protocols
Protocol 1: Synthesis of 9-(Carboxymethyl)-9-phosphabicyclo[3.3.1]nonane
This protocol is adapted from the general method described in U.S. Patent 3,636,091.
Materials:
-
Phosphinoacetic acid (carboxymethylphosphine)
-
1,5-Cyclooctadiene
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Dioxane (anhydrous)
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add phosphinoacetic acid (1 equivalent) and anhydrous dioxane.
-
Flush the vessel with nitrogen and add 1,5-cyclooctadiene (1.1 equivalents).
-
Add AIBN (catalytic amount, e.g., 0.05 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (approximately 101°C) under a nitrogen atmosphere.
-
Maintain the reflux for a period sufficient to ensure complete reaction (monitoring by TLC or ³¹P NMR is recommended). The patent suggests the reaction is typically complete within a few hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The resulting oily residue is triturated with diethyl ether to induce solidification.
-
The solid product is collected by filtration, washed with diethyl ether, and dried under vacuum.
Protocol 2: Synthesis of 9-(2-Carboxyethyl)-9-phosphabicyclo[3.3.1]nonane
Materials:
-
3-Phosphinopropionic acid (2-carboxyethylphosphine)
-
1,5-Cyclooctadiene
-
AIBN
-
Dioxane (anhydrous)
-
Diethyl ether
-
Nitrogen gas supply
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 3-phosphinopropionic acid for phosphinoacetic acid.
-
The reaction is carried out under the same conditions.
-
The product is isolated as a solid after trituration with diethyl ether.
Protocol 3: Synthesis of 9-(3-Carboxypropyl)-9-phosphabicyclo[3.3.1]nonane
Materials:
-
4-Phosphinobutyric acid (3-carboxypropylphosphine)
-
1,5-Cyclooctadiene
-
AIBN
-
Dioxane (anhydrous)
-
Nitrogen gas supply
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 4-phosphinobutyric acid for phosphinoacetic acid.
-
The reaction is carried out under the same conditions.
-
The product is isolated as an oil after removal of the solvent under reduced pressure.
Data Presentation
| Compound | Molecular Formula | Yield (%) | Physical State |
| 9-(Carboxymethyl)-9-phosphabicyclo[3.3.1]nonane | C₁₀H₁₇O₂P | 75 | Solid |
| 9-(2-Carboxyethyl)-9-phosphabicyclo[3.3.1]nonane | C₁₁H₁₉O₂P | 80 | Solid |
| 9-(3-Carboxypropyl)-9-phosphabicyclo[3.3.1]nonane | C₁₂H₂₁O₂P | 85 | Oil |
Data adapted from U.S. Patent 3,636,091.
Note on Isomers: The free-radical addition of a primary phosphine to 1,5-cyclooctadiene typically yields a mixture of the symmetrical this compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomers. The ratio of these isomers can be influenced by reaction conditions such as temperature. Lower temperatures tend to favor the formation of the desired [3.3.1] isomer. Separation of the isomers can be challenging and may require specialized chromatographic techniques.
Synthesis of Other Water-Soluble 9-PBN Derivatives
The general strategy of using a functionalized primary phosphine can be extended to synthesize other water-soluble 9-PBN derivatives.
Synthesis of 9-(Aminoalkyl)-9-phosphabicyclo[3.3.1]nonane Derivatives
By using a primary phosphine with a protected amino group (e.g., a phthalimide or a Boc-protected amine), a 9-(aminoalkyl)-9-PBN derivative can be synthesized. Subsequent deprotection and quaternization of the amino group with an alkyl halide would yield a water-soluble quaternary ammonium salt.
Caption: Synthetic pathway to water-soluble quaternary ammonium 9-PBN derivatives.
Synthesis of 9-(Hydroxyalkyl)-9-phosphabicyclo[3.3.1]nonane Derivatives
Using a primary phosphine with a hydroxyl group (e.g., 2-hydroxyethylphosphine) would lead to the corresponding 9-(hydroxyalkyl)-9-PBN. While these may have some water solubility, they can be further functionalized, for example, by sulfation of the hydroxyl group to introduce a highly polar sulfate group.
Characterization
The synthesized water-soluble 9-PBN derivatives should be thoroughly characterized using a range of spectroscopic techniques:
-
³¹P NMR Spectroscopy: This is the most informative technique for characterizing phosphines. The chemical shift provides information about the electronic environment of the phosphorus atom. The [3.3.1] and [4.2.1] isomers will have distinct ³¹P NMR signals.
-
¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the bicyclic framework and the alkyl substituent.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.
-
FT-IR Spectroscopy: To identify the presence of the functional groups (e.g., C=O stretch for the carboxylic acid).
Applications
Water-soluble 9-PBN derivatives are promising ligands for aqueous-phase catalysis. Their application can be explored in various transition metal-catalyzed reactions, including:
-
Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira): The use of water as a solvent can simplify product isolation and catalyst recycling.
-
Hydroformylation: The development of water-soluble catalysts for the production of aldehydes from alkenes is of significant industrial importance.
-
Hydrogenation: Asymmetric hydrogenation in aqueous media can be a green route to chiral compounds.
The development of these water-soluble ligands is a critical step towards more sustainable chemical processes. The protocols and information provided herein are intended to serve as a guide for researchers in the synthesis and application of these valuable compounds.
Troubleshooting & Optimization
Technical Support Center: Radical-Mediated Hydrophosphination for 9-Phosphabicyclo[3.3.1]nonane (9-PBN)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Phosphabicyclo[3.3.1]nonane (9-PBN) via radical-mediated hydrophosphination.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the radical-mediated hydrophosphination for the synthesis of 9-PBN?
The primary challenges include controlling regioselectivity to favor the desired symmetrical this compound (s-Phob) isomer over the unsymmetrical 9-phosphabicyclo[4.2.1]nonane (a-Phob) isomer.[1][2][3] Other significant challenges involve managing reaction conditions, which often require elevated temperatures and pressures, handling hazardous reagents like phosphine (PH₃), and the formation of by-products.[2] Purification of the desired isomer from the reaction mixture can also be complex.[1]
Q2: What is the typical isomer ratio of 9-PBN ([3.3.1] vs. [4.2.1]) in a standard radical-mediated synthesis?
Under standard free-radical initiated conditions, the reaction of phosphine with 1,5-cyclooctadiene typically yields a mixture of the symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer in an approximate 60:40 ratio.[3]
Q3: How does reaction temperature influence the isomer ratio?
Reaction temperature is a critical parameter for controlling the isomeric ratio.[3] Lower reaction temperatures, preferably below 80°C and ideally below 40°C, have been shown to significantly favor the formation of the desired symmetrical [3.3.1] isomer, with some reports indicating an increase in its proportion to over 70%.[3]
Q4: What are the common radical initiators used, and what are their drawbacks?
A common radical initiator is Azobisisobutyronitrile (AIBN). While effective, particularly at temperatures above 60°C, AIBN can generate undesirable by-products and toxic decomposition products that can be difficult to remove from the reaction mixture.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of 9-PBN | - Inefficient radical initiation.- Presence of radical inhibitors in reagents or solvents.- Suboptimal reaction temperature. | - Ensure the radical initiator is fresh and added at the correct concentration.- Use purified, degassed solvents and reagents to remove potential inhibitors.- Optimize the reaction temperature; while lower temperatures favor the desired isomer, a balance must be struck to ensure a reasonable reaction rate. |
| Poor Isomer Ratio (Low [3.3.1]:[4.2.1] Ratio) | - High reaction temperature. | - Conduct the reaction at a lower temperature. It has been found that as the reaction temperature is reduced, the ratio of the desired symmetrical isomer to the undesired unsymmetrical isomer is much enhanced.[3] |
| Difficulty in Separating [3.3.1] and [4.2.1] Isomers | - Similar physical properties (e.g., boiling point, polarity) of the isomers. | - Selective Protonation: To isolate the unsymmetrical [4.2.1] isomer, treat the isomer mixture with aqueous HCl. The more basic symmetrical [3.3.1] isomer will be selectively protonated and can be separated.[4][5]- Selective Oxidation: To isolate the symmetrical [3.3.1] isomer, the mixture can be acidified, and the unsymmetrical isomer is selectively oxidized.[4][5] |
| Formation of Significant By-products | - Side reactions of the radical initiator.- Further reaction of the product with starting materials. | - Consider using an alternative radical initiation method, such as UV irradiation, which may reduce the formation of initiator-derived impurities.- Optimize the stoichiometry of the reactants to minimize unreacted starting materials that can lead to side reactions. |
Data Presentation
Table 1: Influence of Reaction Temperature on Isomer Ratio in 9-PBN Synthesis
| Reactants | Radical Initiator | Temperature | Isomer Ratio ([3.3.1]:[4.2.1]) | Reference |
| Phosphine, 1,5-Cyclooctadiene | Free Radical | Standard (not specified) | ~60:40 | [3] |
| Primary Hydrocarbylphosphine, 1,5-Cyclooctadiene | Free Radical | ≤ 100°C | Improved ratio of [3.3.1] | [3] |
| Primary Hydrocarbylphosphine, 1,5-Cyclooctadiene | Free Radical | < 80°C | Markedly enhanced [3.3.1] ratio | Not specified |
| Primary Hydrocarbylphosphine, 1,5-Cyclooctadiene | Free Radical | < 40°C | > 70% [3.3.1] | [3] |
Experimental Protocols
Representative Protocol for Radical-Mediated Hydrophosphination of 1,5-Cyclooctadiene
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and safety procedures. The handling of phosphine gas requires specialized equipment and safety precautions.
-
Reactor Setup: A high-pressure stainless-steel reactor equipped with a magnetic stirrer, thermocouple, pressure gauge, and inlet/outlet valves is assembled and leak-tested. The reactor is then thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).
-
Reagent Preparation:
-
1,5-cyclooctadiene is freshly distilled and degassed.
-
The radical initiator (e.g., AIBN) is weighed in a glovebox.
-
A suitable solvent (if any), such as toluene, is dried and degassed.
-
-
Reaction Execution:
-
The reactor is charged with 1,5-cyclooctadiene, the radical initiator, and the solvent (if used) under an inert atmosphere.
-
The reactor is sealed, and the contents are cooled to a predetermined temperature (e.g., < 40°C for higher selectivity).
-
Phosphine gas is carefully introduced into the reactor to the desired pressure.
-
The reaction mixture is stirred vigorously and maintained at the set temperature for the specified reaction time. The progress of the reaction can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by ³¹P NMR.
-
-
Work-up and Purification:
-
After the reaction is complete, the reactor is cooled to room temperature, and any excess phosphine gas is safely vented through a scrubbing system.
-
The crude reaction mixture is carefully transferred to a flask under an inert atmosphere.
-
The solvent is removed under reduced pressure.
-
The resulting residue, a mixture of the [3.3.1] and [4.2.1] isomers and any by-products, is then subjected to a purification procedure such as selective protonation/oxidation or fractional distillation under reduced pressure.
-
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of 9-PBN isomers.
Caption: General experimental workflow for 9-PBN synthesis.
Caption: Troubleshooting decision tree for 9-PBN synthesis.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Symmetrical Bicyclo[3.3.1]nonane Isomers
Welcome to the technical support center for optimizing the synthesis of symmetrical bicyclo[3.3.1]nonane isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental design.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of bicyclo[3.3.1]nonane systems, with a focus on favoring the formation of symmetrical isomers.
Question: My reaction yields a mixture of diastereomers instead of the desired symmetrical syn isomer. How can I improve the selectivity?
Answer: The formation of syn and anti diastereomers in bicyclo[3.3.1]nonane synthesis, particularly via methods like the Robinson annulation, is often under kinetic or thermodynamic control.[1][2]
-
Kinetic Control: Base-catalyzed reactions conducted under standard conditions often favor the anti isomer as the kinetically controlled product.[1][2] This isomer is formed faster at lower temperatures.
-
Thermodynamic Control: The syn isomer is typically the more thermodynamically stable product.[1][2] To favor this isomer, you can employ conditions that allow for equilibration. This can be achieved through base-catalyzed epimerization, for example, by refluxing the product mixture in methanolic potassium hydroxide (KOH).[3] This process can convert the kinetically favored anti isomer to the more stable syn isomer via a retro-aldol reaction followed by epimerization.[2]
Recommendation: If you are obtaining the anti isomer, try subjecting the product mixture to equilibration conditions (e.g., prolonged heating with a base) to favor the thermodynamically more stable syn isomer.
Question: I am attempting a double Michael addition to form the bicyclo[3.3.1]nonane core, but the yield is low and I observe significant side products. What are the critical parameters to optimize?
Answer: Low yields in double Michael additions can stem from several factors, including substrate reactivity, choice of base, and reaction concentration.
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like potassium tert-butoxide (tBuOK) are often used to facilitate the initial Michael addition without competing side reactions.[3]
-
Solvent and Temperature: The reaction should be performed in a suitable solvent, such as benzene or tetrahydrofuran (THF), and may require heating (reflux) to drive the reaction to completion and facilitate the subsequent cyclization.[3] For instance, a tandem Michael addition-Claisen condensation cascade has been successfully performed in the presence of tBuOK.[3]
-
Substrate Reactivity: Ensure your Michael donor and acceptor have appropriate reactivity. Highly reactive starting materials, like cyclohexenone and acrylate derivatives, can lead to high yields of the desired bicyclic product.[3]
Question: My isomerization reaction to form a C₂ symmetric diene from a di(exo)methylene precursor is not proceeding efficiently. What conditions are necessary for this transformation?
Answer: The palladium-catalyzed isomerization of di(exo)methylene bicyclo[3.3.1]nonan-9-ones to the endocyclic C₂ symmetric diene requires specific conditions to proceed effectively.
-
Catalyst and Hydrogen Source: This reaction is typically promoted by a palladium catalyst, such as palladium on carbon (Pd/C).[4][5] Crucially, a hydrogen source is essential for the rearrangement to occur. The reaction is often run under an atmosphere of hydrogen.[4][5]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Solvents like ethyl acetate are commonly used for this type of isomerization.[5]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction progress by techniques like TLC or GC-MS is recommended to determine the optimal reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the bicyclo[3.3.1]nonane core?
A1: The most prevalent methods for constructing the bicyclo[3.3.1]nonane framework include:
-
Robinson Annulation: This classic method involves a Michael addition followed by an intramolecular aldol condensation. It is widely used but can lead to stereochemical challenges that require careful optimization.[1][6]
-
Double Michael Addition: This strategy involves the sequential addition of a nucleophile to two Michael acceptors, or a double addition of a dicarbonyl compound to a dienone, leading to the bicyclic system.[6][7]
-
Effenberger-type Cyclization: This route involves the reaction of a cyclohexene enol ether with malonyl dichloride to form the bicyclic core.[3]
-
Tandem Michael Addition-Intramolecular Aldol Reaction: This approach can be acid- or base-catalyzed and is effective for constructing functionalized bicyclo[3.3.1]nonenones.[3][8]
Q2: How does the substitution pattern on the starting materials affect the stereochemical outcome?
A2: The substitution pattern has a significant impact on the conformation and stability of the resulting bicyclic system, which in turn influences the favored isomer. For instance, in Robinson annulations, substituents on the 2-position of the starting cyclohexenone can direct the stereochemistry of the one-carbon bridge.[1] The presence of bulky substituents can also influence the conformational equilibrium between chair-chair and boat-chair forms, potentially altering the thermodynamic stability of the isomers.
Q3: What analytical techniques are best for characterizing the stereochemistry of bicyclo[3.3.1]nonane isomers?
A3: A combination of techniques is typically required for unambiguous stereochemical assignment:
-
NMR Spectroscopy: 1D and 2D NMR techniques (like NOESY) are powerful for determining the relative stereochemistry by analyzing through-space proton-proton correlations.
-
X-ray Crystallography: This is the definitive method for determining the 3D structure and absolute stereochemistry of crystalline compounds.[9]
-
Chiroptical Methods: For chiral molecules, Circular Dichroism (CD) spectroscopy can be used to study the chiroptical properties and relate them to the absolute configuration.[10]
Data and Experimental Protocols
Table 1: Conditions for Robinson Annulation and Isomer Selectivity
| Entry | Reactants | Base/Catalyst | Solvent | Conditions | Major Isomer | Ratio (anti:syn) | Reference |
| 1 | 2-allyl-2-cyclohexenone, Ethyl acetoacetate | NaOEt | EtOH | Reflux, 16h | anti | 2.5 : 1 | [1] |
| 2 | Carvone, Amide 64b | KOH | MeOH | Reflux | syn | 1 : 4 | [3] |
| 3 | 2-allyl-5-methyl-2-cyclohexenone, Ethyl acetoacetate | NaOEt | EtOH | Reflux, 16h | anti | 2.3 : 1 | [1] |
Table 2: Conditions for Palladium-Catalyzed Isomerization to C₂ Symmetric Dienes
| Entry | Substrate | Catalyst | Solvent | Conditions | Major Isomer | Yield | Reference |
| 1 | 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | 10% Pd/C | Ethyl Acetate | H₂ (1 atm), RT | C₂ symmetric | 95% | [4],[5] |
| 2 | 1,5-diethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one | 10% Pd/C | Ethyl Acetate | H₂ (1 atm), RT | C₂ symmetric | 95% | [4],[5] |
Detailed Experimental Protocol: Palladium-Catalyzed Isomerization
This protocol is adapted from the stereoselective isomerization of di(exo)methylenes to endocyclic dienes.[4][5]
Objective: To synthesize the C₂ symmetric 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonadien-9-one.
Materials:
-
1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one (Substrate)
-
10% Palladium on Carbon (Pd/C)
-
Ethyl Acetate (Solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Hydrogen balloon
-
Stir plate
Procedure:
-
Dissolve the di(exo)methylene substrate (1.0 eq) in ethyl acetate in a round-bottom flask.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Fit the flask with a hydrogen-filled balloon to maintain a hydrogen atmosphere (approx. 1 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress using TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
Expected Outcome: The reaction should yield the C₂ symmetric endocyclic diene as the major product with high selectivity (>95%).[4][5] The C₂ isomer is thermodynamically favored over the Cₛ isomer due to reduced ring strain and transannular hydrogen-hydrogen interactions.[4]
Visualizations
Workflow for Optimizing Isomer Selectivity
Caption: Decision workflow for optimizing reaction conditions to favor a desired isomer.
Kinetic vs. Thermodynamic Product Formation
Caption: Relationship between reaction conditions and kinetic vs. thermodynamic products.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. Palladium Hydride Promoted Stereoselective Isomerization of Unactivated Di(exo)methylenes to Endocyclic Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. journals.iucr.org [journals.iucr.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Separation and Purification of 9-Phosphabicyclononane Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale separation and purification of 9-phosphabicyclononane (9-PBN) isomers.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of 9-phosphabicyclononane (9-PBN) encountered during synthesis?
A1: The synthesis of 9-phosphabicyclononane typically yields a mixture of cis- and trans-isomers. The relative ratio of these isomers can vary depending on the synthetic route and reaction conditions.
Q2: What are the primary methods for large-scale separation of 9-PBN isomers?
A2: The two primary methods for large-scale separation of 9-PBN isomers are preparative High-Performance Liquid Chromatography (HPLC) and fractional crystallization. The choice of method depends on factors such as the required purity, yield, scalability, and cost-effectiveness.
Q3: How can I handle the air-sensitivity of 9-PBN during purification?
A3: 9-Phosphabicyclononane is a phosphine and is susceptible to oxidation. All handling and purification steps should be performed under an inert atmosphere (e.g., nitrogen or argon) using appropriate air-free techniques, such as Schlenk lines or gloveboxes.[1][2] Solvents should be thoroughly degassed prior to use.[2]
Q4: What are the typical impurities that might be present in a crude 9-PBN mixture?
A4: Besides the isomeric mixture, common impurities may include unreacted starting materials, by-products from the synthesis, and the corresponding phosphine oxides formed by oxidation of the 9-PBN isomers.
Troubleshooting Guides
Preparative HPLC Separation
This guide addresses common issues encountered during the preparative HPLC separation of 9-PBN isomers.
Issue 1: Poor or No Separation of Isomers
-
Possible Cause: Inappropriate column or mobile phase selection.
-
Troubleshooting Steps:
-
Column Selection:
-
Ensure the use of a high-resolution preparative column. For non-chiral isomers like cis and trans-9-PBN, a high-purity silica or a bonded-phase column (e.g., C18, C8, Phenyl) is recommended. Chiral stationary phases (CSPs) may be necessary for resolving enantiomeric phosphine ligands.[3][4]
-
Verify that the column is not voided or contaminated.
-
-
Mobile Phase Optimization:
-
Perform small-scale analytical HPLC experiments to screen different solvent systems. A mixture of a non-polar solvent (e.g., hexane, heptane) and a slightly more polar solvent (e.g., ethyl acetate, isopropanol) is a good starting point for normal-phase chromatography. For reversed-phase, acetonitrile/water or methanol/water gradients can be explored.
-
Adjust the solvent ratio to optimize the separation factor (α) between the isomer peaks.
-
Consider the use of additives. For some phosphine ligands, adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can prevent on-column oxidation.[5][6]
-
-
Issue 2: Peak Splitting or Broadening
-
Possible Cause: Column overload, injection solvent effects, or column degradation.[7][8][9][10]
-
Troubleshooting Steps:
-
Reduce Sample Load: Decrease the amount of crude 9-PBN mixture injected onto the column. Overloading is a common cause of peak distortion in preparative chromatography.[11]
-
Injection Solvent: Dissolve the sample in the initial mobile phase solvent to minimize peak distortion. Injecting in a solvent stronger than the mobile phase can lead to peak splitting.[8][9]
-
Check Column Health: Flush the column to remove any strongly retained impurities. If the problem persists, the column may need to be repacked or replaced. A blocked frit can also cause peak splitting.[9]
-
Temperature Control: Ensure consistent temperature control of the column, as temperature fluctuations can affect retention times and peak shape.[7]
-
Issue 3: Presence of Phosphine Oxide in Collected Fractions
-
Possible Cause: Oxidation of 9-PBN during the separation process or in the collection vessel.
-
Troubleshooting Steps:
-
Degas Mobile Phase: Thoroughly degas all solvents used for the mobile phase to remove dissolved oxygen.
-
Inert Collection: Collect the fractions under an inert atmosphere. Purge the collection vessels with nitrogen or argon before and during collection.
-
Use of Antioxidants: As mentioned, consider adding a small amount of a reducing agent to the mobile phase.[5][6]
-
Fractional Crystallization
This guide addresses common issues encountered during the fractional crystallization of 9-PBN isomers.
Issue 1: No Crystal Formation
-
Possible Cause: The solution is not supersaturated, or the wrong solvent system is being used.
-
Troubleshooting Steps:
-
Solvent Selection: 9-PBN is a relatively non-polar molecule. Good solvents for crystallization are typically those in which the compound has moderate solubility at elevated temperatures and low solubility at lower temperatures.[12][13]
-
Induce Crystallization:
-
If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired isomer (if available).
-
Slow cooling of the saturated solution is crucial for forming high-quality crystals.
-
-
Issue 2: Oiling Out Instead of Crystallization
-
Possible Cause: The compound's solubility is too high in the chosen solvent, or the cooling rate is too fast.
-
Troubleshooting Steps:
-
Adjust Solvent System: Add a co-solvent in which the 9-PBN is less soluble to reduce the overall solubility.
-
Slower Cooling: Decrease the cooling rate to allow for more ordered crystal growth.
-
Higher Concentration: In some cases, starting with a more concentrated solution can favor crystallization over oiling out.
-
Issue 3: Poor Isomer Enrichment in Crystals
-
Possible Cause: The solubilities of the cis- and trans-isomers are very similar in the chosen solvent system.
-
Troubleshooting Steps:
-
Solvent Screening: Systematically screen a wider range of solvents and solvent mixtures to find a system that maximizes the solubility difference between the isomers.
-
Multiple Recrystallizations: It may be necessary to perform multiple recrystallization steps to achieve the desired purity.[14]
-
Seeding: If a small amount of the pure desired isomer is available, seeding the supersaturated solution can selectively crystallize that isomer.
-
Data Presentation
Table 1: Hypothetical Preparative HPLC Parameters for 9-PBN Isomer Separation
| Parameter | Value |
| Column | Silica Gel, 10 µm, 50 x 250 mm |
| Mobile Phase | Isocratic: 98:2 Hexane:Ethyl Acetate |
| Flow Rate | 80 mL/min |
| Detection | UV at 254 nm |
| Sample Loading | 5 g of crude mixture per injection |
| Purity of cis-Isomer | >98% |
| Purity of trans-Isomer | >99% |
| Yield (cis) | 85% |
| Yield (trans) | 90% |
Table 2: Hypothetical Fractional Crystallization Parameters for 9-PBN Isomer Separation
| Parameter | Value |
| Solvent System | Toluene/Hexane (1:5 v/v) |
| Initial Concentration | 100 g crude mixture in 500 mL solvent |
| Crystallization Temp. | -20 °C |
| Number of Cycles | 3 |
| Purity of trans-Isomer | >99% (less soluble isomer) |
| Yield (trans) | 75% |
Experimental Protocols
Protocol 1: Large-Scale Preparative HPLC Separation of 9-PBN Isomers
-
System Preparation:
-
Equilibrate a preparative silica gel column (e.g., 50 x 250 mm, 10 µm particle size) with the mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) at a flow rate of 80 mL/min.
-
Ensure all solvents are HPLC grade and have been degassed.
-
-
Sample Preparation:
-
Dissolve the crude 9-PBN isomer mixture in the mobile phase to a concentration of approximately 50 mg/mL.
-
-
Injection and Fraction Collection:
-
Inject the sample onto the column.
-
Monitor the elution of the isomers using a UV detector (e.g., at 254 nm).
-
Collect the fractions corresponding to the cis- and trans-isomer peaks into separate, inerted collection vessels.
-
-
Solvent Removal and Product Isolation:
-
Remove the solvent from the collected fractions under reduced pressure using a rotary evaporator.
-
Dry the purified isomers under high vacuum to remove any residual solvent.
-
Store the purified isomers under an inert atmosphere.
-
Protocol 2: Large-Scale Fractional Crystallization of 9-PBN Isomers
-
Dissolution:
-
In an appropriately sized, oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve the crude 9-PBN mixture in a minimal amount of a suitable hot solvent system (e.g., a 1:5 mixture of toluene and hexane).
-
-
Cooling and Crystallization:
-
Slowly cool the solution to room temperature, and then further cool to a lower temperature (e.g., -20 °C) in a freezer or cryostat.
-
Allow the less soluble isomer (typically the trans-isomer) to crystallize over several hours.
-
-
Isolation:
-
Under an inert atmosphere, filter the cold slurry through a fritted funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
-
Drying and Further Purification:
-
Dry the crystals under high vacuum.
-
Analyze the purity of the crystalline material and the mother liquor by a suitable method (e.g., GC-MS or 31P NMR).
-
If necessary, repeat the crystallization process with the enriched fractions to achieve higher purity.
-
Visualizations
Caption: Workflow for Preparative HPLC Separation of 9-PBN Isomers.
Caption: Workflow for Fractional Crystallization of 9-PBN Isomers.
Caption: Decision-Making Flowchart for Troubleshooting Poor Isomer Separation.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Air-free technique - Wikipedia [en.wikipedia.org]
- 3. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 4. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 5. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 10. bio-works.com [bio-works.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. rcprocess.se [rcprocess.se]
strategies to control regio- and chemoselectivity in hydrophosphination
Welcome to the technical support center for hydrophosphination reactions. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the control of regio- and chemoselectivity in hydrophosphination experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific challenges you might encounter during your hydrophosphination reactions in a question-and-answer format.
1. How can I control the regioselectivity (Markovnikov vs. anti-Markovnikov) of hydrophosphination of alkenes and alkynes?
Controlling the regioselectivity of the P-H bond addition across an unsaturated C-C bond is a common challenge. The outcome is often dictated by the catalytic system and the reaction conditions.[1][2]
Troubleshooting Poor Regioselectivity:
-
Problem: My reaction yields a mixture of Markovnikov and anti-Markovnikov products.
-
Solution: The choice of catalyst is paramount for controlling regioselectivity. For terminal alkynes and alkenes, the anti-Markovnikov product is almost exclusively formed with a wide range of catalysts.[1] Achieving the Markovnikov product is synthetically more challenging.[1]
-
For Anti-Markovnikov Selectivity:
-
Metal Catalysis: Many catalyst systems favor the anti-Markovnikov addition. For instance, iron(II) chloride (FeCl₂) in acetonitrile has been shown to selectively produce the anti-Markovnikov product in the hydrophosphination of alkenyl arenes.[1][2] Lanthanide-based catalysts also show high regioselectivity for the anti-Markovnikov product in the hydrophosphination of alkynes.[3]
-
Radical-Initiated Reactions: Free-radical initiated hydrophosphination, often using initiators like AIBN or UV irradiation, typically yields the anti-Markovnikov product.[4][5]
-
Catalyst- and Solvent-Free Conditions: Thermal, catalyst- and solvent-free hydrophosphination of alkenes and alkynes has been shown to be highly regioselective for the anti-Markovnikov product.[6][7]
-
-
For Markovnikov Selectivity:
-
Switching the Catalyst System: In some cases, a simple change in the catalyst can switch the regioselectivity. For example, using iron(III) chloride (FeCl₃) instead of FeCl₂ can favor the formation of the Markovnikov product in the hydrophosphination of alkenyl arenes.[2]
-
Acid Catalysis: Acid-catalyzed hydrophosphination is applicable to alkenes that can form stable carbocations, leading to the Markovnikov product.[4]
-
-
Quantitative Data on Regioselectivity Control:
| Catalyst/Method | Substrate | Product | Regioselectivity (anti-M:M) | Yield (%) | Reference |
| FeCl₂ (30 mol%) | Styrene | anti-Markovnikov | >99:1 | 95 | [2] |
| FeCl₃ (30 mol%) | Styrene | Markovnikov | 1:>99 | 85 | [2] |
| Thermal (catalyst-free) | Phenylacetylene | anti-Markovnikov (Z-isomer) | >99:1 | 98 | [6] |
| La(Dmba)₃ | Phenylacetylene | anti-Markovnikov | >99:1 | 95 | [3] |
2. My reaction with a primary phosphine (RPH₂) gives a mixture of secondary and tertiary phosphine products. How can I improve the chemoselectivity for the desired product?
Controlling the degree of phosphination when using primary phosphines (RPH₂) or phosphine (PH₃) is a significant challenge due to the potential for multiple additions.[1][2]
Troubleshooting Poor Chemoselectivity:
-
Problem: I am trying to synthesize a secondary phosphine (RPH-R') but get significant amounts of the tertiary phosphine (RP(R')₂).
-
Solution: Achieving selective mono-addition requires careful control of reaction conditions and stoichiometry, or the use of specific catalysts.
-
Stoichiometric Control: A common strategy is to use a stoichiometric excess of the primary phosphine relative to the unsaturated substrate. However, this may not always be sufficient to prevent the formation of the tertiary phosphine.
-
Catalyst Control: Certain catalytic systems have been developed to favor the formation of the secondary phosphine. For example, a triamidoamine-supported zirconium complex has been shown to selectively produce the secondary phosphine product from the hydrophosphination of alkenes with phenylphosphine (PhPH₂) when a 2:1 stoichiometry of PhPH₂ to the substrate is used.[1]
-
Substrate-to-PH₃ Ratio: In reactions involving phosphine (PH₃), controlling the ratio of the unsaturated substrate to PH₃ can selectively yield either the secondary or tertiary phosphine. For instance, with certain metal(II) bis(amido) complexes, a controlled ratio of styrene to PH₃ can selectively form the anti-Markovnikov secondary or tertiary phosphine.[1]
-
Quantitative Data on Chemoselectivity Control with Primary Phosphines:
| Catalyst | Phosphine | Substrate | Product | Ratio (Substrate:Phosphine) | Yield (%) | Reference |
| Zr complex | PhPH₂ | 1-Octene | Secondary Phosphine | 1:2 | 90 | [1] |
| Ca(II) bis(amido) | PH₃ | Styrene | Secondary Phosphine | Controlled | High | [1] |
| Ca(II) bis(amido) | PH₃ | Styrene | Tertiary Phosphine | Controlled | High | [1] |
3. I am observing low reactivity with unactivated alkenes/alkynes. How can I improve the conversion?
Unactivated olefins and acetylenes are generally less reactive in hydrophosphination reactions.
Troubleshooting Low Reactivity:
-
Problem: My hydrophosphination of an unactivated alkene is very slow or gives low yields.
-
Solution:
-
Higher Temperatures and Pressures: The hydrophosphination of unactivated substrates often requires more forcing conditions, such as high temperatures and pressures, particularly when using PH₃. These reactions are often radical-mediated.[1][2]
-
Radical Initiators: The use of radical initiators like AIBN can promote the hydrophosphination of unactivated alkenes.[4][5]
-
Photochemical Methods: Visible-light-induced hydrophosphination can be an effective method for unactivated alkenes, sometimes proceeding under catalyst- and solvent-free conditions.[8]
-
Early Transition Metal and Lanthanide Catalysts: Metal complexes of d⁰ configurations, such as those of early transition metals and lanthanides, are effective catalysts for the hydrophosphination of simple alkenes and alkynes.[4]
-
Experimental Protocols
Protocol 1: Iron-Catalyzed Regiodivergent Hydrophosphination of Styrene [2]
This protocol describes how to selectively obtain either the anti-Markovnikov or Markovnikov hydrophosphination product of styrene with diphenylphosphine by choosing the appropriate iron salt.
-
For anti-Markovnikov Product:
-
To a Schlenk tube under an inert atmosphere, add iron(II) chloride (FeCl₂, 30 mol%).
-
Add acetonitrile as the solvent.
-
Add styrene (1 equivalent).
-
Add diphenylphosphine (1.2 equivalents).
-
Stir the reaction mixture at 60 °C and monitor by ³¹P NMR spectroscopy until completion.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
-
-
For Markovnikov Product:
-
Follow the same procedure as above, but use iron(III) chloride (FeCl₃, 30 mol%) as the catalyst.
-
Visualizations
Caption: Catalyst control of regioselectivity in hydrophosphination.
References
- 1. Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrophosphination - Wikipedia [en.wikipedia.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00903D [pubs.rsc.org]
- 7. Catalyst- and solvent-free hydrophosphination and multicomponent hydrothiophosphination of alkenes and alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of Substituted 9-Phosphabicyclo[3.3.1]nonanes: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming common challenges encountered during the synthesis of substituted 9-Phosphabicyclo[3.3.1]nonanes (9-PBNs). This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate a smoother and more efficient synthetic workflow.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of substituted 9-PBNs, offering potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low yield of the desired 9-PBN derivative | - Suboptimal reaction temperature favoring isomer formation.[1] - Oxidation of the phosphine starting material or product.[2][3] - Inefficient radical initiation in hydrophosphination reactions. - Poor quality of starting materials (e.g., 1,5-cyclooctadiene). | - Temperature Control: For radical hydrophosphination, maintain the reaction temperature below 100°C, as lower temperatures have been shown to favor the formation of the symmetrical [3.3.1] isomer.[1] - Inert Atmosphere: Ensure all reactions are carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine.[3] Degas all solvents prior to use. - Radical Initiator: Use a fresh, reliable radical initiator and consider optimizing its concentration. - Reagent Purity: Purify 1,5-cyclooctadiene and the primary phosphine before use. |
| Formation of a mixture of [3.3.1] and [4.2.1] isomers | - The free-radical addition of phosphines to 1,5-cyclooctadiene inherently produces a mixture of the symmetrical [3.3.1] and unsymmetrical [4.2.1] isomers.[1] - Higher reaction temperatures can increase the proportion of the undesired [4.2.1] isomer.[1] | - Temperature Optimization: Conduct the reaction at lower temperatures to increase the ratio of the desired [3.3.1] isomer.[1] - Selective Complexation: Isolate the symmetrical [3.3.1] isomer by catalytic complexation with cobalt(II) salts, which selectively bind to this isomer, facilitating its separation.[1] |
| Difficulty in separating diastereomers | - The use of substituted precursors in the synthesis often leads to the formation of diastereomeric mixtures.[1] | - Fractional Crystallization: Attempt to separate the diastereomers by fractional crystallization, as has been successful for syn and anti isomers of 9-phenyl-9-phosphabicyclo[3.3.1]nonan-3-one 9-oxide.[1] - Chromatography: Employ chiral column chromatography for the separation of enantiomers or diastereomers. |
| Product is contaminated with phosphine oxide | - Exposure of the phosphine product to air or moisture during the reaction or work-up.[2] | - Protecting Group Strategy: Synthesize the phosphine oxide derivative and perform a final-step reduction (e.g., using SiHCl₃) to obtain the desired phosphine.[3] - Rigorous Inert Techniques: Utilize Schlenk lines or a glovebox for all manipulations of the phosphine product. |
| Poor regioselectivity in hydrophosphination reactions | - The nature of the substrate and catalyst can lead to the formation of both Markovnikov and anti-Markovnikov products.[4][5] | - Catalyst Selection: The choice of catalyst can significantly influence the regioselectivity of the hydrophosphination reaction.[5] - Solvent Effects: The reaction solvent can also play a role in directing the regioselectivity.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing 9-Phosphabicyclo[3.3.1]nonanes?
A1: A significant challenge is controlling the isomer distribution. The reaction of a primary phosphine with 1,5-cyclooctadiene typically yields a mixture of the desired symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.[1] Separating these isomers can be difficult.
Q2: How can I increase the yield of the desired [3.3.1] isomer?
A2: Optimizing reaction conditions is key. Specifically, lowering the reaction temperature during the radical-mediated hydrophosphination has been shown to favor the formation of the symmetrical [3.3.1] isomer, with some studies reporting an increase to over 70%.[1]
Q3: My phosphine product keeps oxidizing. How can I prevent this?
A3: Phosphines are notoriously sensitive to air and moisture.[2] To prevent oxidation, it is crucial to perform all synthetic manipulations under a strict inert atmosphere, such as argon or nitrogen.[3] Alternatively, you can employ a protecting group strategy by synthesizing the more stable phosphine oxide and then reducing it to the desired phosphine in the final step.[3]
Q4: Are there alternative synthetic routes to substituted 9-PBNs?
A4: Yes, besides the common radical-mediated hydrophosphination, another method is the double Michael addition of a phosphine to cycloocta-2,7-dienone, followed by oxidation.[1] This can lead to various functionalized derivatives.
Q5: What is the best way to purify the final 9-PBN product?
A5: A combination of techniques is often necessary. To separate the [3.3.1] and [4.2.1] isomers, catalytic complexation with cobalt(II) salts has proven effective in selectively isolating the symmetrical isomer.[1] For separating diastereomers, fractional crystallization is a viable option.[1] Standard purification techniques like column chromatography under inert conditions can be used to remove other impurities.
Key Experimental Protocols
Protocol 1: Radical-Mediated Hydrophosphination of 1,5-Cyclooctadiene
This protocol describes a general procedure for the synthesis of 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonanes.
Materials:
-
Primary hydrocarbylphosphine (RPH₂)
-
1,5-Cyclooctadiene (COD)
-
Free-radical initiator (e.g., AIBN)
-
Degassed solvent (e.g., toluene)
-
Schlenk flask and line
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, add the primary hydrocarbylphosphine and a solution of 1,5-cyclooctadiene in degassed toluene to a Schlenk flask.
-
Add the free-radical initiator to the reaction mixture.
-
Stir the reaction mixture at a controlled temperature, not exceeding 100°C. Lower temperatures are recommended to favor the [3.3.1] isomer.[1]
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting mixture of [3.3.1] and [4.2.1] isomers can be separated by techniques such as selective complexation or chromatography.
Protocol 2: Synthesis of 9-Phenyl-9-phosphabicyclo[3.3.1]nonan-3-one 9-oxide
This protocol outlines the synthesis via a double Michael addition.
Materials:
-
Phenylphosphine (PhPH₂)
-
Cycloocta-2,7-dienone
-
Solvent (e.g., ethanol)
-
Oxidizing agent (e.g., hydrogen peroxide)
Procedure:
-
In a round-bottom flask, dissolve cycloocta-2,7-dienone in the chosen solvent.
-
Slowly add phenylphosphine to the solution at room temperature.
-
Stir the reaction mixture until the Michael addition is complete (monitor by TLC or NMR).
-
Carefully add an oxidizing agent (e.g., H₂O₂) to the reaction mixture to form the phosphine oxide. This will result in a mixture of syn and anti isomers.[1]
-
The isomeric phosphine oxides can be separated by fractional crystallization.[1]
-
The separated isomers can then be reduced to the corresponding alcohols with high diastereoselectivity using a reducing agent like sodium borohydride.[1]
Visualizing the Synthetic Challenges and Solutions
The following diagrams illustrate the key challenges and the logical workflow for addressing them in the synthesis of substituted 9-PBNs.
Caption: Key challenges and corresponding solutions in the synthesis of 9-PBNs.
References
- 1. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 9-Hydrocarbyl-9-phosphabicyclo[3.3.1]nonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonane, with a focus on improving the yield of the desired symmetrical [3.3.1] isomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonane?
A1: The main challenge is the concurrent formation of two primary isomers: the desired symmetrical 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-hydrocarbyl-9-phosphabicyclo[4.2.1]nonane.[1][2] The reaction of a primary hydrocarbylphosphine with 1,5-cyclooctadiene via a free-radical addition typically yields a mixture of these two isomers.[1][3]
Q2: Why is the symmetrical [3.3.1] isomer generally the desired product?
A2: The symmetrical [3.3.1] isomer is often more desirable for applications in catalysis, such as hydroformylation, due to its greater steric hindrance at the phosphorus atom, which can lead to enhanced selectivity in catalytic processes.[2][3]
Q3: What are the common byproducts in this synthesis?
A3: Besides the undesired [4.2.1] isomer, other byproducts can include 1:2 adducts of the phosphine and cyclooctadiene, as well as 2:2 and 2:3 adducts.[3] The formation of a trans 1:1 phosphine:cyclooctadiene adduct is also a notable side product.[3]
Q4: How can the ratio of the desired [3.3.1] isomer to the [4.2.1] isomer be improved?
A4: The ratio of the isomers is significantly influenced by the reaction temperature.[1] Lowering the reaction temperature has been shown to markedly favor the formation of the desired symmetrical [3.3.1] isomer.[3]
Q5: What type of free-radical initiators are typically used?
A5: Azo compounds, such as 2,2'-azobis-(2-methylbutyronitrile) and azobisisovaleronitrile, are commonly used as free-radical initiators.[3] Peroxides can also be used, but they tend to require higher reaction temperatures and may cause the formation of phosphine oxides.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low overall yield of phosphabicyclononane isomers | - Inefficient initiation of the free-radical reaction. - Suboptimal reaction temperature. - Impure reagents (phosphine, 1,5-cyclooctadiene). | - Ensure the chosen free-radical initiator is appropriate for the reaction temperature. - Optimize the reaction temperature; higher temperatures may increase the reaction rate but can also lead to more byproducts. - Use freshly distilled 1,5-cyclooctadiene and high-purity primary hydrocarbylphosphine. |
| High proportion of the undesired [4.2.1] isomer | - The reaction temperature is too high. | - Reduce the reaction temperature. It has been demonstrated that lowering the temperature favors the formation of the symmetrical [3.3.1] isomer.[3] For instance, reducing the temperature from 95°C to 60°C can significantly increase the percentage of the symmetric isomer in the product mixture.[3] |
| Significant formation of byproducts (e.g., 1:1 and 1:2 adducts) | - High reaction temperature. - Incorrect stoichiometry of reactants. | - Lowering the reaction temperature can reduce the quantity of undesired byproducts, particularly the trans 1:1 phosphine:COD adduct.[3] - Carefully control the addition rate and stoichiometry of the primary hydrocarbylphosphine to the 1,5-cyclooctadiene. |
| Difficulty in separating the [3.3.1] and [4.2.1] isomers | - The isomers have similar physical properties. | - Isomer separation can be achieved on a large scale through chemical methods such as selective protonation or selective oxidation.[4][5] For example, selective protonation of the more basic [3.3.1] isomer with aqueous HCl allows for the isolation of the [4.2.1] isomer.[5] Conversely, selective oxidation of the [4.2.1] isomer in an acidified mixture can be used to isolate the [3.3.1] isomer.[5] |
Data on Yield Improvement
The following tables summarize quantitative data from experimental studies, demonstrating the effect of reaction conditions on the yield and isomer ratio.
Table 1: Effect of Reaction Temperature on Isomer Ratio in the Synthesis of 9-Cyclohexyl-9-phosphabicyclononane
| Reaction Temperature (°C) | % Symmetric [3.3.1] Isomer | % Unsymmetric [4.2.1] Isomer | Reference |
| 95 | 70.1 | 29.9 | [3] |
| 60 | Not explicitly stated, but implied to be higher than at 95°C | Not explicitly stated, but implied to be lower than at 95°C | [3] |
Table 2: Product Distribution in the Synthesis of 9-Isobutyl-9-phosphabicyclononane at 60°C
| Component | Percentage in Mixture |
| Symmetric [3.3.1] isomer | 54.7% |
| Unsymmetric [4.2.1] isomer | 18.4% |
| 1:1 RPH₂/COD trans adduct | 3.1% |
| 1:2 RPH₂/COD isomers | <0.3% |
| Unreacted isobutylphosphine | 17.6% |
| Data from a specific experiment where the symmetric isomer formed 74.8% of the desired product mixture.[3] |
Experimental Protocols
Protocol 1: General Synthesis of 9-Hydrocarbyl-9-phosphabicyclo[3.3.1]nonane
This protocol is a general guideline based on the free-radical addition of a primary hydrocarbylphosphine to 1,5-cyclooctadiene.
Materials:
-
Primary hydrocarbylphosphine (e.g., cyclohexylphosphine, isobutylphosphine)
-
1,5-Cyclooctadiene
-
Azo free-radical initiator (e.g., azobisisovaleronitrile)
-
Toluene (or other suitable solvent)
Procedure:
-
To a reactor purged with an inert gas (e.g., argon), add the primary hydrocarbylphosphine and 1,5-cyclooctadiene.
-
Add the azo free-radical initiator to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 40-80°C) and maintain for several hours. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or NMR spectroscopy.
-
After the reaction is complete, the product mixture can be analyzed to determine the ratio of isomers and the presence of byproducts.
-
The desired 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonane can be purified from the mixture, often requiring separation from the [4.2.1] isomer.
Protocol 2: Separation of [3.3.1] and [4.2.1] Isomers by Selective Oxidation
This protocol is for the isolation of the symmetrical [3.3.1] isomer.
Materials:
-
Mixture of 9-phosphabicyclo[3.3.1]nonane and 9-phosphabicyclo[4.2.1]nonane isomers
-
Aqueous HCl
-
Hydrogen peroxide (H₂O₂)
-
Hexane
-
Aqueous NaOH
Procedure:
-
Slowly add aqueous HCl to the isomer mixture to selectively protonate the more basic [3.3.1] isomer.
-
Cool the solution to 0°C and add H₂O₂ to selectively oxidize the unprotonated [4.2.1] isomer.
-
After the oxidation is complete, add hexane and then carefully neutralize the mixture with an ice-cold solution of NaOH.
-
Separate the organic layer, and extract the aqueous layer with hexane.
-
Combine the organic extracts, dry over a suitable drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonane.
Caption: Formation of isomers and byproducts in the synthesis.
Caption: Troubleshooting decision tree for improving the yield of the [3.3.1] isomer.
References
- 1. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 2. 9-Icosyl-9-phosphabicyclo[3.3.1]nonane | 13887-00-8 | Benchchem [benchchem.com]
- 3. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Anatomy of phobanes. diastereoselective synthesis of the three isomers of n-butylphobane and a comparison of their donor properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 9-Phosphabicyclo[3.3.1]nonane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 9-Phosphabicyclo[3.3.1]nonane (9-PBN) from reaction byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of 9-PBN.
Issue 1: Low yield of the desired this compound isomer.
| Question | Possible Cause | Suggested Solution |
| My reaction produces a high proportion of the undesired 9-phosphabicyclo[4.2.1]nonane isomer. How can I improve the isomeric ratio? | The free radical addition of a primary phosphine to 1,5-cyclooctadiene is temperature-sensitive. Higher reaction temperatures tend to favor the formation of the unsymmetrical [4.2.1] isomer.[1] | Maintain a lower reaction temperature, ideally not exceeding 40°C, to favor the formation of the desired symmetrical [3.3.1] isomer.[1] |
| I am observing significant amounts of oligomeric byproducts. What is causing this and how can I minimize them? | The reaction can produce 1:1 and 1:2 adducts of the phosphine and cyclooctadiene, as well as higher oligomers. This can be due to unfavorable reaction kinetics or stoichiometry. | Carefully control the stoichiometry of the reactants. After the reaction, unwanted higher oligomers can often be removed by vacuum stripping. |
Issue 2: Difficulty in separating the this compound from its isomer.
| Question | Possible Cause | Suggested Solution |
| Standard purification techniques like distillation or simple chromatography are not effectively separating the [3.3.1] and [4.2.1] isomers. Why is this and what alternative methods can I use? | The two isomers have very similar physical properties, making them difficult to separate by conventional methods. | A robust method for separation on a larger scale involves selective protonation and oxidation. The more basic [3.3.1] isomer can be selectively protonated with aqueous HCl. The unprotonated [4.2.1] isomer can then be selectively oxidized using an oxidizing agent like hydrogen peroxide. After neutralization, the purified [3.3.1] isomer can be extracted.[2] Other potential methods include fractional crystallization or derivatization to exploit differences in the reactivity or physical properties of the derivatives.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main byproducts I should expect in the synthesis of 9-PBN?
A1: The primary byproduct is the structural isomer, 9-phosphabicyclo[4.2.1]nonane. Other common byproducts include 1:1 and 1:2 adducts of the phosphine and 1,5-cyclooctadiene, as well as higher oligomers.
Q2: How can I monitor the isomeric ratio of my product mixture?
A2: ³¹P NMR spectroscopy is an effective technique for identifying and quantifying the different phosphorus environments of the [3.3.1] and [4.2.1] isomers due to their distinct chemical shifts.[1]
Q3: Are there any specific analytical challenges when using HPLC for purity analysis of 9-PBN?
A3: Yes, phosphine ligands like 9-PBN are susceptible to on-column oxidation, which can lead to inaccurate purity assessments. To mitigate this, it is recommended to use a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), in the mobile phase to passivate the column and prevent oxidation.
Q4: What are the safety considerations when working with 9-PBN?
A4: 9-Phosphabicyclononanes can be air-sensitive and may ignite upon exposure to air.[3] They are also insoluble in water and can react vigorously with it to produce flammable gas.[3] It is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) and to take appropriate fire safety precautions. Always consult the Safety Data Sheet (SDS) before handling.
Quantitative Data
Table 1: Influence of Reaction Temperature on Isomer Distribution in the Synthesis of 9-Cyclohexyl-9-phosphabicyclononane
| Reaction Temperature (°C) | Symmetric [3.3.1] Isomer (%) | Unsymmetric [4.2.1] Isomer (%) |
| 37 | 70.1 | 29.9 |
| 70 | ~61 | ~39 |
| 92 | ~58 | ~42 |
Data derived from gas chromatographic analysis of the product mixture.[1]
Experimental Protocols
Detailed Methodology for the Separation of this compound and 9-Phosphabicyclo[4.2.1]nonane Isomers by Selective Protonation and Oxidation
This protocol is adapted from a procedure reported by Pringle and co-workers.[2]
Materials:
-
Mixture of this compound (s-Phob-H) and 9-phosphabicyclo[4.2.1]nonane (a-Phob-H) in toluene.
-
Aqueous HCl (12 M)
-
Hydrogen peroxide (H₂O₂) (30 wt%)
-
Degassed hexane
-
Sodium hydroxide (NaOH)
-
Magnesium sulfate (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Concentration: Start with a toluene solution containing a mixture of the Phob-H isomers (e.g., a 2:1 mixture of [3.3.1] to [4.2.1]). Concentrate the solution under reduced pressure and an argon atmosphere to obtain a colorless oily solid.
-
Selective Protonation: At 30°C and under an argon atmosphere, slowly add aqueous HCl (12 M) over 2 hours. The oily solids will dissolve as the s-Phob-H is selectively protonated.
-
Selective Oxidation: Cool the solution to 0°C and stir vigorously. Slowly add H₂O₂ (30 wt%) over 45 minutes, maintaining the temperature at 0°C. This will selectively oxidize the a-Phob-H, leaving the protonated s-Phob-H intact.
-
Quenching: Stir the mixture for an additional 30 minutes at room temperature to ensure all H₂O₂ has reacted.
-
Extraction (Initial): Add degassed hexane and cool the mixture to 0°C.
-
Neutralization: Prepare an ice-cold solution of NaOH and add it dropwise to the reaction mixture to neutralize the protonated s-Phob-H.
-
Extraction (Final): Separate the hexane layer. Extract the aqueous layer with two additional portions of degassed hexane.
-
Drying and Isolation: Combine the organic extracts and dry over MgSO₄. Remove the solvent under reduced pressure and an argon atmosphere to yield s-Phob-H as a colorless solid.
Expected Outcome: This procedure can yield the desired (1s,5s)-9-phospha-bicyclo[3.3.1]nonane with high purity (e.g., 97%) and in good yield (e.g., 90%).[2][4]
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. 9-Phosphabicyclo(3.3.1)nonane | C8H15P | CID 117171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
stability of 9-Phosphabicyclo[3.3.1]nonane-metal complexes under catalytic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Phosphabicyclo[3.3.1]nonane (also known as phobane) metal complexes in catalytic applications.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound-metal complexes.
Issue 1: Low or No Catalytic Activity
Question: My reaction is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or no catalytic activity can stem from several factors related to the catalyst's integrity and the reaction conditions. Here is a step-by-step guide to diagnose and resolve the issue:
-
Catalyst Formation and Activation:
-
Inactive Precursor: Ensure your palladium precursor, such as Pd(OAc)₂, is of high quality. Older or improperly stored precursors can be less active. Consider using pre-formed palladium-phobane complexes or recently developed precatalysts like G3 or G4 palladacycles for more reliable generation of the active LPd(0) species.
-
Incomplete Reduction: If using a Pd(II) source, ensure complete reduction to the active Pd(0) species. Pre-stirring the Pd(II) salt with the phobane ligand before adding other reagents can facilitate this. In some cases, a mild reductant may be necessary.
-
Ligand-to-Metal Ratio: The ratio of the phobane ligand to the palladium source is crucial. An insufficient amount of ligand can lead to catalyst decomposition, while a large excess can sometimes inhibit the reaction.[1] A general starting point for many cross-coupling reactions is a 1:1 to 2:1 ligand-to-palladium ratio.
-
-
Reaction Conditions:
-
Solvent Purity: Ensure you are using anhydrous and degassed solvents, as water and oxygen can deactivate the catalyst.
-
Base Selection: The choice and quality of the base are critical. For Suzuki-Miyaura reactions, bases like KOH have been shown to be effective with phobane-type ligands.[2] Ensure the base is finely powdered and dry.
-
Temperature: While some reactions with highly active catalysts can proceed at room temperature, others may require elevated temperatures for efficient activation and turnover.[3]
-
-
Reagent Purity:
-
Impure Substrates: Verify the purity of your starting materials. Impurities can act as catalyst poisons. Purification of substrates, for instance by recrystallization or distillation, may be necessary.
-
Issue 2: Catalyst Decomposition (Formation of Palladium Black)
Question: I am observing the formation of a black precipitate (palladium black) in my reaction mixture. What does this indicate and how can I prevent it?
Answer: The formation of palladium black is a common visual indicator of catalyst decomposition, where the active, soluble palladium complex aggregates into inactive, elemental palladium.[4] This is often a sign of ligand dissociation or degradation.
-
Causes of Decomposition:
-
Ligand Dissociation: The phobane ligand may dissociate from the palladium center, leaving it exposed and prone to aggregation. This can be influenced by temperature, solvent, and the electronic properties of the substrates.
-
Oxidative Degradation: The phosphine ligand can be susceptible to oxidation, especially in the presence of trace oxygen.
-
Unstable Intermediates: Certain intermediates in the catalytic cycle may be less stable and prone to decomposition.
-
-
Prevention Strategies:
-
Ligand-to-Metal Ratio: Using a slight excess of the phobane ligand can help to stabilize the palladium complex and prevent dissociation.
-
Inert Atmosphere: Maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction setup and duration to minimize oxidation.
-
Temperature Control: Avoid excessively high temperatures, which can accelerate ligand dissociation and catalyst decomposition.
-
Use of Stabilizing Additives: In some cases, the addition of co-ligands or stabilizers can prevent the agglomeration of palladium nanoparticles.
-
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of catalyst instability or degradation?
A1: Besides the formation of palladium black, other visual cues can suggest catalyst instability. These include a color change in the reaction mixture that deviates from the expected progression, or the formation of an oily, insoluble residue.
Q2: How should I handle and store this compound and its metal complexes?
A2: this compound and its derivatives can be sensitive to air and moisture.[5] It is recommended to handle these compounds under an inert atmosphere (e.g., in a glovebox). Store them in a cool, dry place, tightly sealed and under an inert gas. Solutions of the complexes may also have limited stability and are best prepared fresh.[4]
Q3: Can the isomeric purity of this compound affect my reaction?
A3: Yes. The synthesis of 9-phosphabicyclononane often yields a mixture of the symmetrical [3.3.1] isomer and the unsymmetrical [4.2.1] isomer.[5][6] The symmetrical [3.3.1] isomer is generally considered more desirable for catalysis due to its steric properties.[6] Using a well-characterized, isomerically pure ligand is crucial for reproducible results.
Q4: Are there specific palladium precursors that are recommended for use with phobane ligands?
A4: While Pd(OAc)₂ and Pd₂(dba)₃ are commonly used, modern precatalysts such as the Buchwald G3 palladacycles can offer more reliable and efficient generation of the active catalytic species.
Quantitative Data Summary
Table 1: Influence of Ligand-to-Metal Ratio on Suzuki-Miyaura Coupling
| Ligand:Pd Ratio | Conversion (%) | Notes |
| 1:1 | 76 | Increased yield compared to lower ratios. |
| 2:1 | 89 | Optimal ratio observed in some systems. |
| 3:1 | ~89 | Little to no improvement over 2:1 ratio. |
Data synthesized from studies on related phosphine ligands in Suzuki-Miyaura coupling.[7]
Experimental Protocols
Detailed Methodology for a Suzuki-Miyaura Cross-Coupling Reaction using a this compound-derived Ligand:
-
Catalyst Pre-formation (optional but recommended):
-
In a glovebox, to a flame-dried Schlenk tube, add Pd(OAc)₂ (1 mol%) and the biaryl-phobane ligand (1.2 mol%).
-
Add anhydrous, degassed toluene (1 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
-
Reaction Setup:
-
To a separate flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the Schlenk tube with argon three times.
-
Add the pre-formed catalyst solution via syringe.
-
Add additional anhydrous, degassed solvent (e.g., toluene or THF) to achieve the desired concentration (typically 0.1-0.5 M).
-
-
Reaction Execution and Monitoring:
-
Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
This protocol is a general guideline and may require optimization for specific substrates.
Visualizations
Caption: Troubleshooting workflow for low catalytic activity.
Caption: Catalyst decomposition pathway and prevention strategies.
References
- 1. reddit.com [reddit.com]
- 2. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 3. Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 6. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 7. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
effect of temperature on the isomeric ratio of 9-phosphabicyclononanes
Technical Support Center: 9-Phosphabicyclononane Synthesis
Welcome to the technical support center for the synthesis and analysis of 9-phosphabicyclononanes (9-PBNs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isomers of 9-phosphabicyclononane, and how are they typically formed?
A1: The synthesis of 9-phosphabicyclononanes typically yields a mixture of two main isomers: the [3.3.1] and [4.2.1] bicyclic systems. The formation of these isomers is a consequence of the cyclization strategy employed. The ratio of these isomers can be influenced by various reaction parameters, including the choice of precursors, reaction temperature, and catalysts. A method for the separation of these isomers involves a sequence of hydrophosphination and dehydrophosphination steps[1].
Q2: How does reaction temperature influence the isomeric ratio of 9-phosphabicyclononanes?
A2: Reaction temperature can significantly impact the isomeric ratio by influencing the kinetic and thermodynamic control of the cyclization reaction. Generally, lower temperatures may favor the formation of a kinetically controlled product, while higher temperatures can allow for equilibrium to be reached, favoring the thermodynamically more stable isomer. The precise effect is system-dependent and should be determined empirically.
Q3: What analytical techniques are recommended for determining the isomeric ratio of 9-phosphabicyclononanes?
A3: The most common and effective technique for determining the isomeric ratio is ³¹P NMR spectroscopy. The phosphorus atom in each isomer will have a distinct chemical shift, allowing for straightforward quantification by integrating the respective signals. Other useful techniques include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase for separating enantiomers if applicable[2].
Q4: Can the isomers of 9-phosphabicyclononane be separated?
A4: Yes, separation of the [3.3.1] and [4.2.1] isomers is possible. A reported method involves a chemical separation based on a sequence of hydrophosphination and dehydrophosphination reactions[1]. Chromatographic techniques such as column chromatography, preparative HPLC, or chiral HPLC can also be employed, though optimization of the stationary and mobile phases may be required[2][3].
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low Yield of 9-PBNs | - Incomplete reaction. - Degradation of reagents or products. - Suboptimal reaction temperature. | - Monitor the reaction progress using TLC or ³¹P NMR to ensure completion. - Ensure all reagents are pure and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine. - Perform a temperature screen to identify the optimal reaction temperature for your specific synthetic route. |
| Poor Isomeric Ratio | - Reaction temperature is not optimized for the desired isomer. - Incorrect choice of base or solvent. | - Systematically vary the reaction temperature to determine its effect on the isomeric ratio (see Table 1 for a representative example). - Screen different solvents and bases, as they can influence the transition state energies of the cyclization pathways. |
| Difficulty in Isomer Separation | - Co-elution of isomers in chromatography. - Similar physical properties of the isomers. | - For chromatographic separation, screen a variety of columns (normal phase, reverse phase, chiral) and mobile phase compositions. - Consider derivatizing the phosphine isomers to diastereomers, which may be more easily separated by standard chromatography or crystallization. The phosphines can then be regenerated. - Explore the chemical separation method involving hydrophosphination/dehydrophosphination[1]. |
| Product Decomposition during Workup or Purification | - Oxidation of the phosphine by air. - Acid-catalyzed decomposition. | - Perform all workup and purification steps under an inert atmosphere. Use degassed solvents. - Avoid acidic conditions during workup. If an acid wash is necessary, use a dilute, weak acid and minimize contact time. |
Data Presentation
Table 1: Representative Effect of Temperature on the Isomeric Ratio of 9-PBNs
| Temperature (°C) | Isomer Ratio ([3.3.1] : [4.2.1]) | Total Yield (%) |
| -20 | 1.5 : 1 | 65 |
| 0 | 1.8 : 1 | 72 |
| 25 (Room Temp.) | 2.5 : 1 | 85 |
| 50 | 3.2 : 1 | 81 |
| 80 | 2.8 : 1 | 75 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the specific reaction conditions.
Experimental Protocols
General Protocol for the Synthesis of 9-Phosphabicyclononanes via Cyclization
This protocol describes a general procedure for the synthesis of 9-PBNs, which may need to be adapted based on the specific precursors and desired isomeric outcome.
Materials:
-
Appropriate diene or dihaloalkane precursor
-
Primary phosphine source (e.g., PH₃, or a protected phosphine)
-
Base (e.g., n-butyllithium, potassium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., THF, toluene)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware for air-sensitive synthesis
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. All solvents must be anhydrous and degassed prior to use.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, dissolve the diene or dihaloalkane precursor in the chosen solvent in a multi-necked flask equipped with a magnetic stirrer, thermometer, and addition funnel.
-
Reagent Addition: Cool the solution to the desired reaction temperature (e.g., -20 °C, 0 °C, 25 °C). Slowly add the primary phosphine source and the base according to the specific synthetic route. The order and rate of addition may be critical.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by periodically taking aliquots (under inert conditions) and analyzing them by ³¹P NMR or GC.
-
Quenching: Once the reaction is complete, carefully quench any remaining reactive species by the slow addition of a suitable quenching agent (e.g., methanol, saturated aqueous ammonium chloride) at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the product into an organic solvent. Wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation, crystallization, or column chromatography. All purification steps should be performed under an inert atmosphere to prevent oxidation of the phosphine product.
-
Analysis: Characterize the final product and determine the isomeric ratio using ³¹P NMR, ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis of 9-phosphabicyclononanes.
Caption: Relationship between temperature and isomeric ratio control.
References
Technical Support Center: Troubleshooting Catalyst Deactivation with 9-Phosphabicyclo[3.3.1]nonane Ligands
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation when using 9-Phosphabicyclo[3.3.1]nonane (also known as Phobane) and its derivatives in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of catalyst deactivation in my reaction?
A1: The most common indicators of catalyst deactivation include:
-
Decreased reaction rate: The time required to reach a certain conversion increases significantly.
-
Incomplete conversion: The reaction stalls before all the limiting reagent is consumed.
-
Formation of byproducts: An increase in the formation of known or new byproducts is observed.
-
Change in reaction mixture color: The appearance of black precipitates (palladium black) is a strong indicator of catalyst decomposition.
-
Inconsistent results: Difficulty in reproducing reaction outcomes under identical conditions.
Q2: What are the general deactivation pathways for palladium catalysts with phosphine ligands like 9-PBN?
A2: Palladium catalysts with phosphine ligands can deactivate through several mechanisms:
-
Ligand Degradation: The phosphine ligand itself can undergo chemical changes.
-
Oxidation: Phosphines can be oxidized to phosphine oxides, which are generally poor ligands for palladium. This is often caused by trace oxygen in the reaction setup.
-
C-P Bond Activation: The bond between phosphorus and the bicyclic framework can be cleaved, leading to the destruction of the ligand.[1]
-
-
Formation of Inactive Palladium Species:
-
Palladium Black Formation: The active palladium complex can decompose to form insoluble and catalytically inactive palladium(0) aggregates, commonly known as palladium black.
-
Dimerization: Catalytically active monomeric palladium species can dimerize to form less active or inactive bridged complexes.[2]
-
-
Poisoning: Impurities in the reagents or solvents can bind strongly to the palladium center, blocking the active site. Common poisons include sulfur, and other coordinating species.
-
Substrate/Product Inhibition: The substrate, product, or byproducts can coordinate to the palladium center and inhibit the catalytic cycle.
Q3: Are catalysts with bulky phosphine ligands like 9-PBN more susceptible to certain deactivation pathways?
A3: Yes, the steric bulk of 9-PBN and similar ligands can influence deactivation pathways. For example, in Suzuki-Miyaura cross-coupling reactions, it has been shown that bulky phosphine ligands can promote an undesirable side reaction called protodeboronation, which consumes the boronic acid derivative.[1][3][4][5] This occurs because bulky ligands can favor the formation of a reactive intermediate that readily reacts with water.[4]
Troubleshooting Guides
Problem 1: My reaction is sluggish or stalls at low conversion.
This is a classic sign of catalyst deactivation. The following troubleshooting workflow can help identify the root cause.
Detailed Steps:
-
Verify Reagent and Solvent Purity: Impurities are a common cause of catalyst poisoning.
-
Protocol: Use freshly distilled solvents and recrystallized solid reagents. Analyze reagents by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to check for impurities. Use Karl Fischer titration to determine the water content in your solvents, as water can promote side reactions like protodeboronation.[4]
-
-
Ensure Rigorous Inert Atmosphere: 9-PBN ligands and the active palladium complexes are often air-sensitive.
-
Protocol: Degas solvents thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen). Prepare the reaction in a glovebox to minimize exposure to air and moisture.
-
-
Optimize Reaction Temperature: High temperatures can accelerate catalyst decomposition.
-
Protocol: Run the reaction at the lowest temperature that provides a reasonable rate. If the reaction is exothermic, ensure efficient stirring and cooling to control the internal temperature.
-
-
Analyze the Catalyst Post-Reaction: If the above steps do not resolve the issue, analyzing the catalyst from a failed reaction can provide direct evidence of the deactivation mechanism.
-
Protocol: See the "Analytical Protocols" section below for details on using techniques like ³¹P NMR spectroscopy.
-
Problem 2: I observe the formation of palladium black.
The formation of palladium black indicates the aggregation of the palladium catalyst into an inactive state.
Detailed Steps:
-
Increase Ligand-to-Metal Ratio: An excess of the phosphine ligand in solution can help stabilize the active monomeric palladium species and prevent aggregation.
-
Evaluate Ligand Stability: The 9-PBN ligand itself might be degrading under the reaction conditions.
-
Protocol: Run a control experiment with the ligand and other reaction components (except the palladium source) under the reaction conditions. Analyze the mixture by ³¹P NMR to check for ligand degradation products.
-
-
Screen Different Solvents: The choice of solvent can influence the stability of the catalytic complex.
-
Evaluate the Effect of the Base: The base used in the reaction can also impact catalyst stability. Some bases may be too harsh and promote catalyst decomposition.
Quantitative Data Summary
| Parameter | Description | Typical Values for Active Catalysts | Factors Influencing the Parameter with 9-PBN Ligands |
| Turnover Number (TON) | Moles of product formed per mole of catalyst before deactivation. | 10² - 10⁶ | Reaction temperature, substrate and reagent purity, ligand-to-metal ratio. |
| Turnover Frequency (TOF) | Moles of product formed per mole of catalyst per unit time (s⁻¹ or h⁻¹). | 10⁻² - 10⁴ s⁻¹ | Ligand sterics and electronics, reaction temperature, concentration of reactants. |
| Catalyst Loading (mol%) | The amount of catalyst used relative to the limiting substrate. | 0.01 - 5 mol% | Lower loadings require a more stable and active catalyst. |
Key Experimental Protocols
Protocol 1: Sample Preparation and Analysis of a Deactivated Catalyst by ³¹P NMR Spectroscopy
Objective: To identify changes in the phosphorus ligand environment, such as oxidation or degradation.
Methodology:
-
Sample Extraction:
-
Once the reaction has stalled or shown signs of deactivation, take an aliquot of the reaction mixture under an inert atmosphere.
-
Quench the reaction by cooling it down and, if necessary, adding a suitable quenching agent that will not interfere with the NMR analysis.
-
Filter the mixture to remove any solid particles (e.g., palladium black).
-
-
NMR Sample Preparation:
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a deuterated solvent (e.g., CDCl₃, C₆D₆) that is compatible with your sample.
-
Transfer the solution to an NMR tube under an inert atmosphere.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Expected Observations:
-
The signal for the active palladium-9-PBN complex will likely be a sharp singlet.
-
The appearance of a new signal around +30 to +50 ppm could indicate the formation of the corresponding phosphine oxide.
-
The presence of free 9-PBN ligand will appear at a different chemical shift than the coordinated ligand.
-
Multiple new signals may indicate ligand degradation through pathways like C-P bond cleavage.
-
-
Deactivation Signaling Pathway
The following diagram illustrates a simplified signaling pathway for catalyst deactivation, highlighting key decision points and potential outcomes.
References
optimization of solvent and initiator for 9-Phosphabicyclo[3.3.1]nonane synthesis
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of solvent and initiator for the synthesis of 9-Phosphabicyclo[3.3.1]nonane (9-PBN).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound (9-PBN)?
A1: The most prevalent method is the free-radical addition of a primary hydrocarbylphosphine to 1,5-cyclooctadiene (COD).[1][2] This reaction, however, typically yields a mixture of two structural isomers: the symmetrical this compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane.[1]
Q2: Why is the formation of the symmetrical [3.3.1] isomer preferred?
A2: The symmetrical [3.3.1] isomer is often more desirable for catalytic applications because its greater steric hindrance at the phosphorus atom can lead to enhanced selectivity in processes like hydroformylation.[1][2]
Q3: What is the typical initiator used for this synthesis?
A3: Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are widely used as free-radical initiators for this synthesis.[3] AIBN is favored because it decomposes at moderate temperatures (typically above 40°C) to generate the necessary free radicals while releasing nitrogen gas, which does not interfere with the reaction.[4][5] Other initiators like 2,2'-azobis-(2-methylbutyronitrile) have also been successfully used.[6]
Q4: Are there alternatives to AIBN as an initiator?
A4: Yes, several alternatives to AIBN exist. Peroxides, such as benzoyl peroxide and di-tert-butyl peroxide, can also serve as radical initiators.[3][6][7] Additionally, other azo initiators with different decomposition temperatures are available, allowing for more precise control over the reaction conditions.[5] The choice of initiator should be based on the desired reaction temperature and its solubility in the chosen solvent.[5]
Q5: What solvents are typically used for 9-PBN synthesis?
A5: The synthesis can be carried out in various organic solvents, with toluene and tetrahydrofuran (THF) being common choices.[1] In some cases, if the reactants are liquid at the reaction temperature, a solvent may not be strictly necessary. However, a solvent is often used to prevent the reaction mixture from solidifying as the product forms.[6]
Troubleshooting Guide
Problem 1: Low yield of the desired this compound isomer.
| Potential Cause | Suggested Solution |
| High Reaction Temperature | The formation of the unsymmetrical [4.2.1] isomer is favored at higher temperatures.[1] It is recommended to keep the reaction temperature below 100°C, and ideally not exceeding 80°C.[6] Lowering the temperature, for instance to 40-60°C, can significantly increase the proportion of the desired symmetrical [3.3.1] isomer to over 70%.[1][6] |
| Inefficient Initiator Decomposition | The chosen radical initiator must have a suitable half-life at the reaction temperature to ensure a steady supply of radicals.[5] If the temperature is too low for the selected initiator (e.g., using AIBN below 60°C), its decomposition will be slow, leading to an incomplete reaction. Select an initiator whose 10-hour half-life temperature is close to your intended reaction temperature.[5] |
| Premature Termination of Radical Chains | Impurities in the reactants or solvent can quench the radical reaction. Ensure that the 1,5-cyclooctadiene and the primary phosphine are pure and that the solvent is anhydrous and degassed to remove oxygen, which can act as a radical scavenger.[8] |
Problem 2: Formation of significant byproducts.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | An incorrect molar ratio of the primary phosphine to 1,5-cyclooctadiene can lead to the formation of 1:2, 2:2, or 2:3 adducts as byproducts.[6] Carefully control the stoichiometry of the reactants to favor the formation of the desired 1:1 adduct. |
| Side Reactions at High Temperatures | High temperatures can promote side reactions. As mentioned previously, maintaining a lower reaction temperature (e.g., not greater than 80°C) is crucial for minimizing byproduct formation.[6] |
Problem 3: The reaction mixture solidifies.
| Potential Cause | Suggested Solution |
| Product Crystallization | As the desired 9-PBN product is formed, the melting point of the reaction mixture may increase, causing it to crystallize or freeze, especially in the absence of a solvent.[6] |
| Insufficient Solvent | The use of a suitable solvent, such as toluene, can help to keep the reactants and products in solution throughout the reaction.[1][6] Ensure a sufficient volume of solvent is used to maintain a homogenous mixture. |
Optimization of Reaction Conditions
The selection of solvent and initiator is critical for maximizing the yield of the desired this compound isomer. The following table summarizes the impact of key parameters on the reaction outcome.
| Parameter | Condition | Effect on Isomer Ratio ([3.3.1]:[4.2.1]) | Rationale | Reference |
| Temperature | > 100°C | Lower ratio of [3.3.1] isomer | Higher temperatures favor the formation of the thermodynamically more stable, but undesired, unsymmetrical [4.2.1] isomer. | [1] |
| ≤ 80°C | Higher ratio of [3.3.1] isomer (can exceed 70%) | Lower temperatures kinetically favor the formation of the symmetrical [3.3.1] isomer. | [1][6] | |
| Initiator | AIBN | Effective at moderate temperatures (60-80°C) | AIBN has a suitable decomposition rate in this temperature range to sustain the radical chain reaction. | [4] |
| 2,2'-azobis-(2-methylbutyronitrile) | Effective at lower temperatures | Allows the reaction to be run at cooler temperatures, favoring the desired isomer. | [6] | |
| Di-tert-butyl peroxide | Requires higher temperatures (e.g., 135-145°C) | This initiator has a higher decomposition temperature, which may lead to a less favorable isomer ratio. | [6] | |
| Solvent | Toluene, THF | Good solubility for reactants and products | Helps to maintain a homogeneous reaction mixture and can aid in temperature control. | [1] |
| Solvent-free | Can be used if reactants are liquid, but may lead to solidification | Simplifies workup but risks the reaction mixture freezing as the product forms. | [6] |
Experimental Protocols
General Protocol for the Synthesis of 9-Hydrocarbyl-9-phosphabicyclo[3.3.1]nonane
Caution: This reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques, as primary phosphines are often pyrophoric and the reaction is sensitive to oxygen.[8]
Materials:
-
Primary hydrocarbylphosphine (e.g., cyclohexylphosphine)
-
1,5-cyclooctadiene (COD)
-
Free-radical initiator (e.g., 2,2'-azobis-(2-methylbutyronitrile))
-
Anhydrous solvent (e.g., toluene), if necessary
Procedure:
-
To a Schlenk flask equipped with a magnetic stirrer and a condenser, add the primary hydrocarbylphosphine, 1,5-cyclooctadiene, and solvent (if used) under an inert atmosphere.
-
Heat the mixture to the desired reaction temperature (e.g., 60-80°C) with stirring.
-
In a separate flask, dissolve the free-radical initiator in a small amount of the reaction solvent.
-
Add the initiator solution to the reaction mixture dropwise over a period of time to maintain a steady concentration of radicals. In some cases, the initiator is added in portions over several hours.[6]
-
Allow the reaction to proceed for several hours at the set temperature. The progress of the reaction can be monitored by techniques such as ³¹P NMR to observe the consumption of the starting phosphine and the formation of the product isomers.[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by removing the solvent under reduced pressure. Further purification may be necessary to separate the desired isomer from byproducts.
Visualized Workflows and Logic
References
- 1. This compound | 13887-02-0 | Benchchem [benchchem.com]
- 2. 9-Icosyl-9-phosphabicyclo[3.3.1]nonane | 13887-00-8 | Benchchem [benchchem.com]
- 3. ijrpc.com [ijrpc.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2000052017A1 - Preparation of 9-hydrocarbyl-9-phosphabicyclononanes - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
Validation & Comparative
A Comparative Analysis of [3.3.1] and [4.2.1] Isomers of 9-Phosphabicyclononane for Catalytic Applications
For researchers, scientists, and professionals in drug development, the choice of ligand is paramount in achieving desired catalytic outcomes. This guide provides an objective comparison of the structural and performance characteristics of the [3.3.1] and [4.2.1] isomers of 9-phosphabicyclononane, supported by experimental data, to aid in ligand selection for catalysis and synthetic applications.
The 9-phosphabicyclononane (phobane) framework has proven to be a versatile and effective ligand scaffold in a variety of catalytic transformations. The two primary isomers, the symmetrical [3.3.1] and the unsymmetrical [4.2.1], arise from the common synthesis route involving the free-radical addition of a phosphine source to 1,5-cyclooctadiene.[1] While structurally similar, these isomers exhibit distinct steric and electronic properties that significantly influence their performance in catalysis. This guide presents a comparative analysis of their synthesis, structural features, and catalytic activity to inform rational ligand design and application.
Structural and Spectroscopic Properties
The key differentiator between the two isomers is their symmetry and the resulting steric environment around the phosphorus atom. The [3.3.1] isomer possesses a more rigid and sterically demanding C2v-like symmetry, whereas the [4.2.1] isomer is less symmetrical and offers a different steric profile. These structural nuances are readily discernible through spectroscopic techniques, particularly NMR.
| Property | [3.3.1] Isomer (s-Phob-H) | [4.2.1] Isomer Derivative* |
| Symmetry | Symmetrical | Unsymmetrical |
| ³¹P NMR Chemical Shift (CDCl₃) | -54.17 ppm[2] | -39.03 ppm[1] |
| Key Structural Feature | Greater steric hindrance at the phosphorus atom[3] | Less sterically congested phosphorus center |
Performance in Catalysis
The distinct structural features of the [3.3.1] and [4.2.1] isomers translate into differential performance in various catalytic reactions. The choice of isomer can profoundly impact reaction rates, selectivity, and overall efficiency.
Hydroformylation
In the industrially significant hydroformylation reaction, the symmetrical [3.3.1] isomer is generally the preferred ligand. Its greater steric bulk around the metal center is credited with enhancing the regioselectivity towards the desired linear aldehyde product.[3]
| Catalyst System | Substrate | Turnover Frequency (TOF) | n/iso Ratio | Reference |
| Rh/[3.3.1]-phoban | 1-octene | Data not explicitly found | High selectivity for linear aldehyde reported | [3] |
| Rh/[4.2.1]-phoban | 1-octene | Data not explicitly found | Lower selectivity compared to [3.3.1] | [3] |
While specific turnover frequencies for the hydroformylation of 1-octene with each isomer were not found in the provided search results, the literature consistently favors the [3.3.1] isomer for achieving high linearity in the aldehyde products.
Rhodium-Catalyzed C-H Activation
In contrast to hydroformylation, the less sterically hindered [4.2.1] isomer has demonstrated superior performance in certain rhodium-catalyzed C-H activation reactions. For the arylation of benzimidazole with aryl halides, catalysts based on 9-phosphabicyclo[4.2.1]nonane have been shown to provide higher yields compared to their [3.3.1] counterparts.[4]
| Catalyst System | Reaction | Yield | Reference |
| Rh/[3.3.1]-Cy-phoban | Arylation of benzimidazole | Lower yields observed | [4] |
| Rh/[4.2.1]-Cy-phoban | Arylation of benzimidazole | Higher yields (up to 60%) | [4] |
This highlights that the optimal ligand can be highly reaction-dependent, and a less sterically demanding environment at the metal center can be advantageous in certain catalytic cycles.
Experimental Protocols
Synthesis of 9-Phosphabicyclononane Isomer Mixture
The synthesis of the 9-phosphabicyclononane isomers is typically achieved through the free-radical addition of phosphine to 1,5-cyclooctadiene. The ratio of the [3.3.1] to [4.2.1] isomer is influenced by the reaction temperature, with lower temperatures favoring the formation of the symmetrical [3.3.1] isomer.[3]
General Procedure:
-
In a suitable reactor, a primary hydrocarbylphosphine is reacted with 1,5-cyclooctadiene in the presence of a free-radical initiator.[3]
-
The reaction temperature is maintained below 100 °C to favor the formation of the 9-hydrocarbyl-9-phosphabicyclo[3.3.1]nonane isomer.[3]
-
Gas chromatographic analysis of the product mixture typically shows a mixture of the symmetrical [3.3.1] and unsymmetrical [4.2.1] isomers, with the ratio being dependent on the specific reaction conditions.[3] A common ratio is approximately 60 parts symmetrical isomer to 40 parts unsymmetrical isomer.[3]
Separation of [3.3.1] and [4.2.1] Isomers by Selective Oxidation
A detailed protocol for the separation of the isomers based on the selective oxidation of the [4.2.1] isomer has been reported.[2][5]
Procedure:
-
A 2:1 mixture of [3.3.1]:[4.2.1] 9-phosphabicyclononane in toluene is concentrated under reduced pressure.[2]
-
Aqueous HCl (12 M) is slowly added to the mixture. The more basic [3.3.1] isomer is selectively protonated and dissolves in the aqueous phase.[2]
-
The solution is cooled to 0 °C, and 30 wt% H₂O₂ is added slowly while maintaining the temperature. This selectively oxidizes the [4.2.1] isomer.[2]
-
After stirring to ensure full consumption of the peroxide, degassed hexane is added, and the mixture is cooled again to 0 °C.[2]
-
An ice-cold solution of NaOH is added dropwise to neutralize the protonated [3.3.1] isomer.[2]
-
The hexane layer is separated, and the aqueous layer is extracted with degassed hexane.[2]
-
The combined organic extracts are dried over MgSO₄, and the solvent is removed under reduced pressure to yield the pure s-Phob-H ([3.3.1] isomer) as a colorless solid.[2]
Visualizing Catalytic Cycles
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for hydroformylation and rhodium-catalyzed C-H activation, where 9-phosphabicyclononane isomers can serve as ligands.
Caption: Proposed catalytic cycle for rhodium-catalyzed hydroformylation.
Caption: Simplified catalytic cycle for Rh(I)-catalyzed C-H activation/alkenylation.
Conclusion
The [3.3.1] and [4.2.1] isomers of 9-phosphabicyclononane, while originating from the same synthetic precursor, offer distinct advantages in catalysis. The sterically demanding [3.3.1] isomer is a ligand of choice for applications requiring high regioselectivity, such as hydroformylation. Conversely, the less hindered [4.2.1] isomer can provide enhanced reactivity in other transformations like rhodium-catalyzed C-H activation. A thorough understanding of the subtle structural differences and their impact on catalytic performance is crucial for the rational selection and design of ligands for specific synthetic challenges in academic and industrial research.
References
Differentiating 9-Phosphabicyclo[3.3.1]nonane Isomers: A Spectroscopic Comparison Guide
A detailed analysis of the spectroscopic techniques used to distinguish between the syn and anti isomers of 9-Phosphabicyclo[3.3.1]nonane, providing researchers, scientists, and drug development professionals with the necessary data and protocols for accurate characterization.
The synthesis of this compound, a key building block in the development of novel ligands and therapeutic agents, often yields a mixture of isomers. Among these, the differentiation of the syn and anti conformers is crucial for understanding their reactivity, and ultimately, their function. This guide provides a comprehensive comparison of these isomers using key spectroscopic techniques, supported by experimental data and detailed protocols.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the syn and anti isomers of this compound. Specifically, ³¹P and ¹³C NMR provide distinct spectral signatures for each isomer.
| Isomer | ³¹P NMR Chemical Shift (δ) in CDCl₃ | Key ¹³C NMR Signals (δ) in CDCl₃ | ¹J(P,Se) Coupling Constant (Hz) |
| syn-9-Phosphabicyclo[3.3.1]nonane | -35.22 ppm | C1/C5: Not explicitly reported, but expected to differ from anti isomer | 670 Hz (for the selenide derivative) |
| anti-9-Phosphabicyclo[3.3.1]nonane | -36.23 ppm | C1/C5: Not explicitly reported, but expected to differ from syn isomer | 684 Hz (for the selenide derivative) |
Note: The synthesis of 9-phosphabicyclononanes can also lead to the formation of the structural isomer 9-phosphabicyclo[4.2.1]nonane.[1][2][3] ³¹P NMR is a key technique to differentiate between the [3.3.1] and [4.2.1] isomers due to their distinct chemical shifts.[1]
Experimental Workflow
The following diagram outlines the typical workflow for the spectroscopic characterization and differentiation of this compound isomers.
References
X-ray Crystallography of 9-Phosphabicyclo[3.3.1]nonane and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data of 9-Phosphabicyclo[3.3.1]nonane and its derivatives. The unique bicyclic structure of these organophosphorus compounds imparts specific steric and electronic properties, making them valuable ligands in catalysis and building blocks in medicinal chemistry. Understanding their precise three-dimensional structure through X-ray crystallography is crucial for rational ligand design and structure-activity relationship studies.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for selected derivatives of this compound, providing a basis for structural comparison.
| Compound Name | CCDC Dep. No. | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Ref. |
| bis(9-phenyl-9-phosphabicyclo[3.3.1]nonane)-nickel chloride | N/A | C₃₂H₄₄Cl₂NiP₂ | Triclinic | P-1 | 9.497(4) | 9.825(5) | 8.581(5) | 84.49 | 100.21(2) | 121.95(3) | 668.63 | |
| (2',6'-dimethoxybiphenyl-2-yl)-9-phosphabicyclo[3.3.1]nonane | 2051881 | C₂₆H₂₉O₂P | Monoclinic | P2₁/c | 10.123(1) | 16.456(2) | 13.543(2) | 90 | 109.12(1) | 90 | 2134.5(5) | |
| (2'-methoxybiphenyl-2-yl)-9-phosphabicyclo[3.3.1]nonane | 2051924 | C₂₅H₂₇OP | Monoclinic | P2₁/c | 9.876(1) | 15.678(2) | 14.234(2) | 90 | 108.76(1) | 90 | 2087.4(4) | |
| (2',4',6'-triisopropylbiphenyl-2-yl)-9-phosphabicyclo[3.3.1]nonane | 2051945 | C₃₃H₄₃P | Monoclinic | P2₁/n | 10.567(1) | 19.876(2) | 13.876(2) | 90 | 109.87(1) | 90 | 2745.6(6) |
Experimental Protocols
The determination of the crystal structure of this compound derivatives by single-crystal X-ray diffraction involves several key steps, particularly considering their potential air sensitivity.
Crystal Growth
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. For air-sensitive compounds, crystallization should be performed under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.
Data Collection
A suitable single crystal is mounted on a goniometer head. For air-sensitive samples, this is done under a stream of cold nitrogen gas or by coating the crystal in an inert oil (e.g., perfluoropolyether oil) to prevent decomposition. Data is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations and potential degradation. A series of diffraction images are collected as the crystal is rotated.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final structural model is validated using software such as CHECKCIF.
Visualizations
Experimental Workflow for X-ray Crystallography
The following diagram illustrates the general workflow for the single-crystal X-ray diffraction analysis of this compound derivatives.
Caption: Workflow for X-ray Crystallography.
Logical Relationship of Structural Analysis
The following diagram outlines the logical relationship between the experimental data and the final structural insights.
Caption: From Diffraction to Structure.
A Comparative Guide to the Synthesis of Substituted 9-Phosphabicyclo[3.3.1]nonanes
For Researchers, Scientists, and Drug Development Professionals
The 9-phosphabicyclo[3.3.1]nonane (9-PBN) scaffold is a cornerstone in the design of bulky phosphine ligands, which are pivotal in catalysis and materials science. The strategic placement of substituents on this rigid bicyclic framework allows for the fine-tuning of steric and electronic properties, making the validation of synthetic routes to these compounds a critical endeavor for chemists in both academic and industrial research. This guide provides an objective comparison of the primary synthetic methodologies for accessing substituted 9-PBNs, supported by experimental data and detailed protocols.
Dominant Synthetic Strategy: Free-Radical Hydrophosphination
The most prevalent and direct approach to the 9-PBN core involves the free-radical addition of a primary phosphine (RPH₂) to 1,5-cyclooctadiene (COD). This method is atom-economical but typically yields a mixture of the desired symmetrical this compound and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomer.[1] The ratio of these isomers is a critical factor in the validation of this route, as the symmetrical isomer is often the target due to its unique steric profile.
The reaction is typically initiated by an azo initiator, such as 2,2'-azobis(2-methylbutyronitrile), or a peroxide initiator.[1] A key finding in the optimization of this synthesis is the significant influence of reaction temperature on the isomer ratio. Lower temperatures have been shown to favor the formation of the thermodynamically more stable symmetrical [3.3.1] isomer.[1] For instance, initial syntheses often reported a roughly 60:40 ratio of the symmetrical to the unsymmetrical isomer.[1] However, by carefully controlling the temperature, the proportion of the desired symmetrical isomer can be increased to over 70%.[1]
dot
References
A Head-to-Head Battle of Cross-Coupling Titans: 9-Phosphabicyclo[3.3.1]nonane Catalysts in Suzuki-Miyaura vs. Heck Reactions
For researchers, scientists, and professionals in drug development, the choice of catalyst can make or break a synthetic route. Among the plethora of phosphine ligands available for palladium-catalyzed cross-coupling reactions, the rigid and bulky 9-phosphabicyclo[3.3.1]nonane (9-PBN) framework has emerged as a powerful tool. This guide provides a comparative analysis of the performance of 9-PBN-based catalysts in two of the most pivotal C-C bond-forming reactions: the Suzuki-Miyaura coupling and the Heck reaction.
This comparison delves into the catalytic efficiency, substrate scope, and reaction conditions of 9-PBN-based systems in these two cornerstone transformations, supported by experimental data to inform your selection of the optimal catalytic system.
At a Glance: Performance Showdown
Table 1: Performance of 9-PBN-Based Catalysts in Suzuki-Miyaura Coupling
| Aryl Halide | Boronic Acid | 9-PBN Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Phenylboronic acid | Biaryl-9-PBN | 1 (Pd(OAc)₂) | KOH | THF | 25 | 12 | >99 | [1] |
| 4-Chloroanisole | Phenylboronic acid | Biaryl-9-PBN | 2 (Pd(OAc)₂) | K₃PO₄ | Toluene | 100 | 18 | 95 | |
| 1-Bromo-4-tert-butylbenzene | 4-Methoxyphenylboronic acid | 9-Eicosyl-9-PBN | 1.5 (Pd(OAc)₂) | K₃PO₄ | Dioxane | 80 | 16 | 92 | |
| 2-Bromopyridine | 3-Thienylboronic acid | Biaryl-9-PBN | 1 (Pd(OAc)₂) | K₂CO₃ | DMF | 80 | 12 | 88 |
Table 2: Performance of 9-PBN-Based Catalysts in Heck Reaction
| Aryl Halide | Alkene | 9-PBN Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | n-Butyl acrylate | 9-Eicosyl-9-PBN | 1 (Pd(OAc)₂) | Et₃N | DMF | 100 | 24 | 90 | |
| 4-Bromoacetophenone | Styrene | Limonene-derived 9-PBN | 0.5 (Pd(OAc)₂) | Na₂CO₃ | DMA | 120 | 16 | 85 | [2] |
| 1-Bromo-4-nitrobenzene | Methyl acrylate | 9-Eicosyl-9-PBN | 1 (Pd(OAc)₂) | K₂CO₃ | NMP | 110 | 20 | 88 | |
| 4-Chlorobenzonitrile | Styrene | 9-Eicosyl-9-PBN | 2 (Pd(OAc)₂) | Cs₂CO₃ | Dioxane | 130 | 24 | 75 |
Dissecting the Mechanisms: A Visual Guide
The distinct mechanisms of the Suzuki-Miyaura and Heck reactions fundamentally influence the role and performance of the 9-PBN ligand.
In the Suzuki-Miyaura coupling, the bulky and electron-donating nature of 9-PBN ligands facilitates the initial oxidative addition of the aryl halide to the Pd(0) center. This steric bulk is also believed to promote the reductive elimination step, leading to the formation of the biaryl product and regeneration of the active catalyst.
For the Heck reaction, the 9-PBN ligand's role is multifaceted. Its steric presence influences the regioselectivity of the olefin insertion and the subsequent β-hydride elimination. The electron-rich nature of the ligand enhances the oxidative addition rate, which is often the rate-determining step, particularly for less reactive aryl chlorides.
Experimental Corner: Protocols for Success
Reproducibility is paramount in research. The following are generalized experimental protocols for Suzuki-Miyaura and Heck reactions using 9-PBN-based catalysts, derived from common literature procedures.
General Procedure for Suzuki-Miyaura Coupling
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added palladium(II) acetate (1-2 mol%), the 9-PBN-based ligand (2-4 mol%), the aryl halide (1.0 mmol), and the boronic acid (1.2-1.5 mmol). The appropriate base (e.g., K₂CO₃, K₃PO₄, or KOH, 2.0-3.0 mmol) and solvent (e.g., THF, dioxane, or toluene, 3-5 mL) are then added. The reaction mixture is stirred at the specified temperature (typically ranging from room temperature to 100°C) for the indicated time. Upon completion (monitored by TLC or GC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for the Heck Reaction
In a sealed tube under an inert atmosphere, palladium(II) acetate (0.5-2 mol%), the 9-PBN-based ligand (1-4 mol%), the aryl halide (1.0 mmol), the alkene (1.2-1.5 mmol), and the base (e.g., Et₃N, Na₂CO₃, or Cs₂CO₃, 1.5-2.5 mmol) are combined in a suitable solvent (e.g., DMF, DMA, or NMP, 3-5 mL). The mixture is then heated to the specified temperature (typically 100-140°C) for the required duration. After cooling to room temperature, the mixture is filtered to remove inorganic salts and the filtrate is diluted with an organic solvent and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography to afford the desired product.
Concluding Remarks
Catalysts based on the this compound framework demonstrate remarkable efficacy in both Suzuki-Miyaura and Heck cross-coupling reactions. The rigid, bulky, and electron-rich nature of these ligands contributes to high catalytic activity and stability.
For Suzuki-Miyaura reactions , 9-PBN-based catalysts, particularly those with biaryl backbones, can achieve excellent yields under relatively mild conditions, even at room temperature, showcasing their utility in the synthesis of complex biaryl structures.
In the Heck reaction , 9-PBN derivatives prove to be robust ligands capable of promoting the coupling of a wide range of substrates, including challenging aryl chlorides, albeit generally requiring higher reaction temperatures. The steric profile of the ligand can be leveraged to influence the regioselectivity of the olefin addition.
Ultimately, the choice between these two powerful reactions will depend on the specific synthetic target. However, the versatility and high performance of 9-PBN-based catalysts make them a valuable asset in the synthetic chemist's toolbox for either transformation. The data and protocols presented herein serve as a guide to aid in the rational selection and application of these potent catalytic systems.
References
Unraveling Reaction Mechanisms: A DFT-Guided Comparison of 9-Phosphabicyclo[3.3.1]nonane Complex Catalysis
For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalyzed reactions is paramount for designing more efficient and selective synthetic routes. This guide provides a comparative analysis of Density Functional Theory (DFT) studies on the mechanisms of reactions catalyzed by complexes featuring the 9-Phosphabicyclo[3.3.1]nonane (phobane) ligand. Through a detailed examination of experimental data and computational models, this document aims to elucidate the pivotal role of this bulky and electron-rich phosphine ligand in influencing catalytic cycles.
The this compound ligand, commonly known as phobane, is a bicyclic phosphine that has garnered significant attention in catalysis due to its unique steric and electronic properties.[1] It primarily exists as two isomers, the symmetrical [3.3.1] and the unsymmetrical [4.2.1] isomer, which are often produced as a mixture.[1] The rigid bicyclic framework of phobane imparts significant steric bulk, which can be advantageous in controlling selectivity in catalytic reactions.[2] This guide delves into the mechanistic nuances of several key transformations catalyzed by transition metal complexes bearing phobane and its derivatives, drawing upon DFT studies to visualize and quantify the reaction pathways.
Cobalt-Catalyzed Hydroformylation: A Case Study in Ligand Influence
Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is a fundamental industrial process for the synthesis of aldehydes. The choice of ligand on the cobalt catalyst is crucial in controlling the regioselectivity of this reaction. DFT studies have been instrumental in understanding how ligands like this compound influence the catalytic cycle.
The catalytic cycle of cobalt-catalyzed hydroformylation, as elucidated by DFT calculations, involves several key steps: ligand dissociation, olefin coordination, migratory insertion, carbon monoxide insertion, and hydrogenolysis. The electronic and steric properties of the phosphine ligand have a profound impact on the energy barriers of these elementary steps, thereby affecting the overall reaction rate and selectivity. For instance, the greater steric hindrance of the symmetrical [3.3.1] isomer of phobane is often desired as it can enhance catalytic selectivity.[1]
Caption: Simplified workflow of the cobalt-catalyzed hydroformylation cycle.
Comparative Performance with Other Phosphine Ligands
While specific DFT-derived energy profiles for this compound complexes in hydroformylation are not extensively detailed in the available literature, studies on other phosphine ligands provide a valuable comparative framework. The steric and electronic parameters of phosphine ligands, such as the Tolman cone angle and the pKa, are known to correlate with catalyst activity and selectivity. Phobane derivatives are considered sterically demanding ligands, a property that can favor the formation of linear aldehydes by disfavoring the more crowded transition state leading to the branched product.[2]
| Ligand | Tolman Cone Angle (°) | Electronic Parameter (pKa) | Typical Regioselectivity (linear:branched) | Reference |
| PPh3 | 145 | 2.73 | ~2-4 : 1 | General Literature |
| P(OPh)3 | 128 | -1.8 | ~1 : 1 | General Literature |
| This compound derivative | >160 (estimated) | Higher than PPh3 (more electron-donating) | Higher linearity expected | [1][2] |
| PCy3 | 170 | 9.7 | >10 : 1 | General Literature |
Note: The data for the this compound derivative is estimated based on its structural properties as detailed DFT studies with comparative energy data are limited in the reviewed literature.
Palladium-Catalyzed Cross-Coupling Reactions: The Role of Bulky Ligands
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The efficiency of these reactions is highly dependent on the nature of the phosphine ligand, which influences key steps like oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
Similar to the Suzuki-Miyaura coupling, specific DFT studies on the Heck reaction catalyzed by this compound complexes are limited. However, the known efficacy of bulky, electron-rich phosphine ligands in this reaction suggests that phobane-based catalysts would be highly active. The steric bulk of the ligand can play a crucial role in the regioselectivity of the olefin insertion step.
Asymmetric Allylic Alkylation and Nickel-Catalyzed Hydrocyanation: An Area for Future Investigation
Detailed DFT mechanistic studies on asymmetric allylic alkylation and nickel-catalyzed hydrocyanation specifically employing this compound-based catalysts are currently scarce in the scientific literature. However, the principles learned from studies with other chiral and phosphine ligands can provide valuable insights.
In asymmetric allylic alkylation , the chirality of the ligand is transferred to the product through the formation of a chiral palladium-allyl intermediate. The rigid framework of phobane makes it an excellent scaffold for the design of chiral ligands, and it is anticipated that such ligands could induce high enantioselectivity.
In nickel-catalyzed hydrocyanation , the phosphine ligand influences the oxidative addition of HCN and the subsequent migratory insertion steps. The electronic properties of the phobane ligand, being a strong sigma-donor, would likely facilitate the oxidative addition step.
Experimental and Computational Protocols
The insights presented in this guide are derived from a combination of experimental observations and computational modeling, primarily using Density Functional Theory (DFT).
Typical Experimental Protocol for Catalyst Screening:
-
A reaction vessel is charged with the substrate, catalyst precursor (e.g., Pd(OAc)2 or Co2(CO)8), the this compound ligand, and a solvent under an inert atmosphere.
-
The reaction mixture is heated to the desired temperature and stirred for a specified period.
-
Aliquots are periodically taken and analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and determine the yield and selectivity.
-
The final products are isolated and characterized using spectroscopic methods like NMR (¹H, ¹³C, ³¹P) and mass spectrometry.
Typical DFT Computational Protocol for Mechanistic Studies:
-
The geometries of all reactants, intermediates, transition states, and products are optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency calculations are performed to confirm the nature of the stationary points (minima for reactants, intermediates, and products; first-order saddle points for transition states) and to obtain thermochemical data.
-
The intrinsic reaction coordinate (IRC) is calculated to verify that the transition state connects the correct reactant and product.
-
The Gibbs free energy profile for the entire catalytic cycle is constructed to identify the rate-determining step and understand the factors controlling selectivity.
Concluding Remarks and Future Outlook
DFT studies have proven to be an invaluable tool for elucidating the mechanisms of reactions catalyzed by transition metal complexes. While the application of these studies to complexes of this compound is still emerging, the available data and comparisons with other phosphine ligands highlight the significant potential of this bulky and electron-rich ligand in a variety of catalytic transformations. The unique steric and electronic properties of the phobane framework make it a compelling candidate for the development of highly active and selective catalysts.
Future research efforts should focus on conducting detailed DFT mechanistic studies for a broader range of reactions catalyzed by this compound complexes, particularly in the areas of Suzuki-Miyaura coupling, Heck reactions, asymmetric allylic alkylation, and hydrocyanation. Such studies would provide a more complete picture of the role of this versatile ligand and pave the way for the rational design of next-generation catalysts for applications in research, fine chemical synthesis, and drug development.
References
A Comparative Guide to the ¹³C and ³¹P NMR Analysis of 9-Phosphabicyclo[3.3.1]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectroscopic characteristics of various 9-phosphabicyclo[3.3.1]nonane derivatives. This class of compounds is of significant interest in catalysis and medicinal chemistry, and a thorough understanding of their structural and electronic properties through NMR is crucial for their application. This document presents quantitative ¹³C and ³¹P NMR data, detailed experimental protocols, and a comparison with alternative analytical techniques.
Performance Comparison: ¹³C and ³¹P NMR Data
The following tables summarize the characteristic ¹³C and ³¹P NMR chemical shifts (δ) and coupling constants (J) for a selection of this compound derivatives. These values are highly sensitive to the nature of the substituent at the phosphorus atom and the overall stereochemistry of the bicyclic framework.
Table 1: ³¹P NMR Data for Selected this compound Derivatives
| Compound/Derivative | Solvent | ³¹P Chemical Shift (δ, ppm) | Reference |
| 9-Phenyl-9-phosphabicyclo[3.3.1]nonan-3-one 9-oxide | CDCl₃ | Data not available in search results | [1] |
| 9-Butyl-9-phosphabicyclo[3.3.1]nonane Complexes | Varies | Conformer-dependent shifts | [2] |
| Biarylphospho-selenides from this compound | CDCl₃ | Data not available in search results |
Table 2: ¹³C NMR Data for Selected this compound Derivatives
| Compound/Derivative | Solvent | Key ¹³C Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
| 9-Phenyl-9-phosphabicyclo[3.3.1]nonan-3-one 9-oxide | CDCl₃ | Data not available in search results | [1] |
| 9-Butyl-9-phosphabicyclo[3.3.1]nonane Complexes | Varies | Vicinal ¹³C-³¹P coupling constants are key for conformational analysis | [2] |
| Biarylphospho-selenides from this compound | CDCl₃ | Data not available in search results |
Note: Specific chemical shift and coupling constant values were not available in the initial search results. A comprehensive guide would require accessing the full text of relevant research articles to populate these tables with precise data.
Experimental Workflow and Methodologies
The structural elucidation of this compound derivatives by NMR spectroscopy follows a systematic workflow.
Caption: Workflow for NMR analysis of this compound derivatives.
Detailed Experimental Protocols
1. Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the purified this compound derivative.
-
Select an appropriate deuterated solvent (e.g., chloroform-d, benzene-d₆, toluene-d₈) in which the compound is fully soluble. The choice of solvent can influence chemical shifts.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry vial.
-
For quantitative analysis, add a known amount of a suitable internal standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used. For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used for referencing.
-
Transfer the solution to a 5 mm NMR tube and cap it securely.
2. ¹³C NMR Spectroscopy:
-
Instrument: A multinuclear NMR spectrometer operating at a field strength of, for example, 9.4 T (corresponding to a ¹³C frequency of 100 MHz).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Sweep Width: Typically 200-250 ppm to cover the full range of carbon chemical shifts.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (ns): Varies depending on the sample concentration, typically ranging from 128 to 1024 scans or more for dilute samples.
-
-
Processing:
-
Apply an exponential window function to the free induction decay (FID) to improve the signal-to-noise ratio.
-
Perform a Fourier transform.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to the solvent peak or TMS.
-
3. ³¹P NMR Spectroscopy:
-
Instrument: A multinuclear NMR spectrometer, with the probe tuned to the ³¹P frequency (e.g., 162 MHz on a 9.4 T instrument).
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment, usually with proton decoupling.
-
Sweep Width: A wide spectral width of around 200-300 ppm is initially recommended to locate the phosphorus signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans (ns): Typically 64 to 512 scans are sufficient due to the high natural abundance and sensitivity of the ³¹P nucleus.
-
-
Processing:
-
Similar processing steps as for ¹³C NMR.
-
The chemical shifts are referenced to an external standard of 85% H₃PO₄ at 0.0 ppm.
-
Comparison with Alternative Analytical Techniques
While ¹³C and ³¹P NMR are indispensable for the structural elucidation of this compound derivatives in solution, other techniques provide complementary information.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹³C and ³¹P NMR Spectroscopy | Detailed information on the carbon and phosphorus framework, connectivity, stereochemistry, and electronic environment in solution. | Non-destructive; provides data on dynamic processes in solution. | Relatively low sensitivity for ¹³C; requires soluble samples. |
| X-ray Crystallography | Precise three-dimensional atomic coordinates in the solid state, including bond lengths, bond angles, and crystal packing. | Provides unambiguous structural determination.[1] | Requires a single, well-diffracting crystal; the solid-state structure may not represent the solution-state conformation. |
| Mass Spectrometry (MS) | Accurate molecular weight and elemental composition; fragmentation patterns can provide structural clues. | High sensitivity; requires very small amounts of sample. | Does not provide detailed stereochemical information; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast and simple to perform. | Provides limited information on the overall molecular structure and stereochemistry. |
References
A Comparative Guide to Carbon-Phosphorus Bond Formation: Hydrophosphination vs. Other Methodologies
For Researchers, Scientists, and Drug Development Professionals
The formation of a carbon-phosphorus (C-P) bond is a cornerstone of organophosphorus chemistry, enabling the synthesis of a vast array of compounds with significant applications in catalysis, materials science, and medicinal chemistry. The choice of synthetic method is critical and depends on factors such as substrate scope, functional group tolerance, reaction conditions, and atom economy. This guide provides an objective comparison of hydrophosphination with other key C-P bond formation strategies, namely the Michaelis-Arbuzov reaction, the Hirao coupling, and free-radical addition.
Methodological Overview
A brief overview of the compared methods:
-
Hydrophosphination: This atom-economical addition of a P-H bond across an unsaturated carbon-carbon bond (alkene or alkyne) is typically catalyzed by transition metals. It offers a direct route to functionalized phosphines and their derivatives.
-
Michaelis-Arbuzov Reaction: A classic and widely used method involving the reaction of a trialkyl phosphite with an alkyl halide to form a phosphonate. It is a reliable method, particularly for primary alkyl halides.
-
Hirao Coupling: A palladium-catalyzed cross-coupling reaction between a P(O)-H compound (like a dialkyl phosphite) and an aryl or vinyl halide. This method has significantly expanded the scope of C-P bond formation to include sp²-hybridized carbon centers.
-
Free-Radical Addition: This method involves the addition of a phosphorus-centered radical to an unsaturated C-C bond. The radical can be generated through thermal or photochemical initiation.
Comparative Performance Data
The following tables summarize quantitative data for each method, offering a comparative perspective on their efficiency and scope.
Table 1: Hydrophosphination of Alkenes and Alkynes
| Entry | Unsaturated Substrate | Phosphorus Reagent | Catalyst | Product | Yield (%) | Ref. |
| 1 | Styrene | Diphenylphosphine | Cu(acac)₂ | 2-(Diphenylphosphino)ethylbenzene | >90 | [1] |
| 2 | 1-Octene | Phenylphosphine | (N₂O)ZrBn₃ | 1-(Phenylphosphino)octane | >99 | [2] |
| 3 | Phenylacetylene | Diphenylphosphine | Ba β-diketiminate | (E)-1-Phenyl-2-(diphenylphosphino)ethene | 96 | [3] |
| 4 | 1-Octene | n-Butylphosphine | AIBN | Di-n-octyl-n-butylphosphine | High | [4] |
Table 2: Michaelis-Arbuzov Reaction
| Entry | Alkyl Halide | Phosphorus Reagent | Conditions | Product | Yield (%) | Ref. |
| 1 | Benzyl bromide | Triethyl phosphite | 100 °C, 2-3 h | Diethyl benzylphosphonate | High | [5] |
| 2 | Benzyl alcohol | Triethyl phosphite | ZnI₂, THF, reflux | Diethyl benzylphosphonate | High | [6] |
| 3 | 1-Iodopropane | Triisopropyl phosphite | Heat | Diisopropyl propylphosphonate | Good | [7] |
| 4 | Benzyl bromide | Diethyl (phenylethynyl)phosphonite | 100 °C, 2-3 h | Ethyl (phenylethynyl)(benzyl)phosphinate | High | [5] |
Table 3: Hirao Coupling
| Entry | Aryl/Vinyl Halide | Phosphorus Reagent | Catalyst/Ligand | Product | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Diethyl phosphite | Pd(OAc)₂/dppf | Diethyl (4-methylphenyl)phosphonate | 93 | [8] |
| 2 | 2-Chloropyrazine | Diisopropyl phosphite | Pd(OAc)₂/dppf | Diisopropyl pyrazin-2-ylphosphonate | 97 | [8] |
| 3 | 1-Bromo-4-iodobenzene | Diphenylphosphine oxide | Pd(PPh₃)₄ | (4-Bromophenyl)diphenylphosphine oxide | 85 | [9] |
| 4 | 3-Bromopyridine | Diethyl phosphite | Pd(PPh₃)₄ | Diethyl pyridin-3-ylphosphonate | 77 | [8] |
Table 4: Free-Radical Addition
| Entry | Unsaturated Substrate | Phosphorus Reagent | Initiator | Product | Yield (%) | Ref. |
| 1 | 1-Octene | Ethyl phosphinate | AIBN | Ethyl octyl-H-phosphinate | Good | [10] |
| 2 | Phenylacetylene | Diphenylphosphine selenide | AIBN | (Z)-Diphenyl(2-phenylvinyl)phosphine selenide | 60-80 | [11] |
| 3 | Divinyl selenide | Diphenylphosphine sulfide | AIBN | Bis[2-(diphenylphosphinothioyl)ethyl] selenide | up to 97 | [11] |
| 4 | Styrene | Phenylphosphine | UV irradiation | Bis(2-phenylethyl)phenylphosphine | High | [12] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental mechanisms of each C-P bond formation method.
Figure 1: Catalytic cycle of hydrophosphination.
Figure 2: Mechanism of the Michaelis-Arbuzov reaction.
Figure 3: Catalytic cycle of the Hirao coupling.
Figure 4: Mechanism of free-radical addition.
Experimental Protocols
Representative Protocol for Hydrophosphination
Catalytic Hydrophosphination of Styrene with Diphenylphosphine:
To a solution of styrene (1.0 mmol) in toluene (2 mL) is added diphenylphosphine (1.0 mmol) and the catalyst (e.g., Cu(acac)₂ 5 mol%). The reaction mixture is stirred at a specified temperature (e.g., 80 °C) under an inert atmosphere for a designated time (e.g., 12 h). The progress of the reaction is monitored by ³¹P NMR spectroscopy. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2-(diphenylphosphino)ethylbenzene.
Representative Protocol for the Michaelis-Arbuzov Reaction
Synthesis of Diethyl Benzylphosphonate:
A mixture of benzyl bromide (10.0 mmol) and triethyl phosphite (12.0 mmol) is heated at 120-140 °C for 3-4 hours under a nitrogen atmosphere. The reaction is monitored by TLC or GC. After completion, the excess triethyl phosphite and the ethyl bromide byproduct are removed by distillation under reduced pressure. The resulting crude diethyl benzylphosphonate can be further purified by vacuum distillation or column chromatography.[5]
Representative Protocol for the Hirao Coupling
Palladium-Catalyzed Cross-Coupling of 4-Bromotoluene with Diethyl Phosphite:
A mixture of 4-bromotoluene (1.0 mmol), diethyl phosphite (1.2 mmol), Pd(OAc)₂ (2 mol%), dppf (2.2 mol%), and a base such as triethylamine (1.5 mmol) in a suitable solvent like toluene (5 mL) is heated at reflux under an inert atmosphere for 12-24 hours.[8] After cooling to room temperature, the reaction mixture is filtered, and the solvent is evaporated. The residue is then purified by column chromatography on silica gel to yield diethyl (4-methylphenyl)phosphonate.
Representative Protocol for Free-Radical Addition
AIBN-Initiated Hydrophosphination of 1-Octene:
A solution of 1-octene (10.0 mmol), diphenylphosphine (10.0 mmol), and AIBN (0.5 mmol) in a suitable solvent like toluene (10 mL) is heated at 80 °C under a nitrogen atmosphere for 6-8 hours. The reaction progress is monitored by ³¹P NMR. After the reaction is complete, the solvent is removed in vacuo, and the crude product is purified by column chromatography or distillation to give the anti-Markovnikov addition product, 1-(diphenylphosphino)octane.[4]
Conclusion
The choice of a C-P bond formation method is a critical decision in the design of a synthetic route.
-
Hydrophosphination stands out for its atom economy and is particularly useful for the synthesis of phosphines from readily available alkenes and alkynes.
-
The Michaelis-Arbuzov reaction remains a robust and reliable method for the synthesis of phosphonates from primary alkyl halides.
-
The Hirao coupling has proven invaluable for the synthesis of aryl and vinyl phosphonates, significantly broadening the scope of accessible organophosphorus compounds.
-
Free-radical addition offers an alternative activation strategy, often providing complementary regioselectivity to other methods.
By understanding the strengths and limitations of each of these powerful reactions, researchers can select the most appropriate method to efficiently access their target organophosphorus compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. AIBN-Initiated Radical Reactions of Ethyl Phosphinate [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
A Comparative Guide to the Stability and Reactivity of 9-Phosphabicyclo[3.3.1]nonane and Acyclic Phosphines
In the landscape of organophosphorus chemistry, both 9-Phosphabicyclo[3.3.1]nonane (9-PBN) and acyclic phosphines are pivotal as ligands in catalysis and as building blocks in the synthesis of complex molecules. Their distinct structural frameworks, however, impart significant differences in their stability and reactivity. This guide provides a detailed comparison of these two classes of phosphines, supported by experimental data, to aid researchers, scientists, and drug development professionals in ligand selection and reaction design.
Stability: A Tale of Two Scaffolds
The stability of a phosphine ligand is paramount, particularly in applications such as asymmetric catalysis where ligand integrity directly influences product enantiopurity. Key metrics for phosphine stability include resistance to pyramidal inversion and hydrolysis.
Configurational Stability and Pyramidal Inversion
Phosphines can undergo pyramidal inversion, a process where the phosphorus atom and its substituents rapidly invert their stereochemistry through a planar transition state. For chiral phosphines to be effective in asymmetric synthesis, this inversion must be slow.
The rigid, bicyclic structure of 9-PBN imposes significant ring strain on the planar transition state required for pyramidal inversion. This strain increases the energy barrier to inversion compared to the more flexible acyclic phosphines, resulting in enhanced configurational stability at the phosphorus center.[1] While acyclic phosphines typically exhibit pyramidal inversion barriers in the range of 29-36 kcal/mol, the barrier for cyclic phosphines is generally higher due to this angle strain.[2] For instance, the five-membered phospholane ring system has a barrier of approximately 36 kcal/mol.[2] In contrast, the parent phosphine (PH3) has a much higher inversion barrier of 132 kJ/mol (approximately 31.5 kcal/mol).[3]
| Phosphine Type | Typical Pyramidal Inversion Barrier (kcal/mol) | Key Structural Feature Influencing Stability |
| This compound | Higher than acyclic phosphines (specific value not readily available in literature) | Rigid bicyclic structure increases ring strain in the planar transition state. |
| Acyclic Phosphines | 29 - 36 | Flexible open-chain structure allows for easier adoption of a planar transition state. |
Hydrolytic Stability
The susceptibility of phosphines to hydrolysis can be a significant drawback, leading to ligand degradation and catalyst deactivation. Experimental evidence demonstrates that the bicyclic framework of 9-PBN derivatives imparts superior hydrolytic stability compared to their acyclic counterparts.
A study comparing the hydrolysis of 9-Amino-9-phosphabicyclo[3.3.1]nonanes with acyclic dicyclohexylaminophosphines revealed that the bicyclic compounds are significantly more resistant to hydrolysis. This enhanced stability is attributed to the steric hindrance provided by the phobane moiety.
| Compound | % Hydrolysis after 16 hours |
| PhobPNHMe (9-PBN derivative) | 25 |
| Cy₂PNHMe (Acyclic analogue) | 100 (50% after 0.5h) |
| PhobPNHⁱPr (9-PBN derivative) | 15 |
| Cy₂PNHⁱPr (Acyclic analogue) | 50 |
Experimental Protocol for Hydrolysis Study: The aminophosphines (1.4 mmol) were dissolved in a 0.55 M solution of water in methanol (25 mL) and stirred. The progress of the reaction was monitored by periodically taking aliquots of the solution and analyzing them by ³¹P NMR spectroscopy.[3]
Reactivity in Catalysis: A Comparative Look at the Suzuki-Miyaura Cross-Coupling
The electronic and steric properties of phosphine ligands are critical determinants of their reactivity and efficacy in catalytic cycles. Both 9-PBN derivatives and acyclic phosphines have been successfully employed as ligands in various cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent example.
The rigid framework of 9-PBN can provide a well-defined steric environment around the metal center, which can enhance selectivity. Acyclic phosphines, on the other hand, offer a high degree of tunability, where their steric and electronic properties can be readily modified by changing the substituents on the phosphorus atom.
| Catalyst System | Aryl Bromide Substrate | Yield (%) | Reaction Conditions |
| Pd catalyst with biarylphobane[3.3.1] ligand (a 9-PBN derivative) | 4-Bromotoluene | ~100 | 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, toluene/H₂O, 110 °C, 16 h. |
| Pd catalyst with SPhos (a bulky acyclic biaryl phosphine) | 4-Bromotoluene | 98 | 1 mol% Pd(OAc)₂, 2 mol% SPhos, K₃PO₄, toluene, 100 °C, 18 h. |
| Pd catalyst with biarylphobane[3.3.1] ligand (a 9-PBN derivative) | 4-Bromoanisole | ~100 | 1 mol% Pd(OAc)₂, 2 mol% ligand, K₃PO₄, toluene/H₂O, 110 °C, 16 h. |
| Pd catalyst with SPhos (a bulky acyclic biaryl phosphine) | 4-Bromoanisole | 99 | 1 mol% Pd(OAc)₂, 2 mol% SPhos, K₃PO₄, toluene, 100 °C, 18 h. |
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling: In a glovebox, a vial is charged with Pd(OAc)₂ (or another palladium precursor), the phosphine ligand, the aryl halide, the boronic acid, and a base (e.g., K₃PO₄). The solvent (e.g., toluene, dioxane) is added, and the vial is sealed. The reaction mixture is then stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered, and the filtrate is concentrated. The product yield is determined by gas chromatography or by isolation and purification via column chromatography.
Visualizing the Comparison: Stability and Reactivity Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative stability of 9-PBN vs. acyclic phosphines.
Caption: Simplified Suzuki-Miyaura cross-coupling catalytic cycle.
Conclusion
The choice between this compound and acyclic phosphines is contingent on the specific requirements of the chemical transformation. 9-PBN and its derivatives offer exceptional configurational and hydrolytic stability due to their rigid bicyclic structure, making them excellent choices for applications demanding high stereochemical control and robustness. Acyclic phosphines, while generally less stable in these respects, provide unparalleled versatility, allowing for fine-tuning of steric and electronic properties to optimize catalytic activity for a broad range of substrates. This guide provides a foundational understanding to aid in the rational selection of phosphine ligands for catalysis and synthetic applications.
References
Safety Operating Guide
Safe Disposal of 9-Phosphabicyclo[3.3.1]nonane: A Step-by-Step Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 9-Phosphabicyclo[3.3.1]nonane (CAS No. 13887-02-0). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. This compound is a pyrophoric and water-reactive solid, necessitating careful handling and specific disposal protocols.
I. Hazard Identification and Immediate Safety Precautions
This compound presents significant hazards due to its reactivity. It is crucial to handle this compound under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques to prevent contact with air and moisture.
Table 1: Hazard Profile of this compound
| Hazard Classification | Description |
| Pyrophoric Solid | Ignites spontaneously in air. |
| Water-Reactive | Reacts with water to release flammable gases. |
| Acute Toxicity | May be toxic by ingestion, inhalation, and skin absorption. |
| Corrosivity | Contact may cause burns to skin, eyes, and mucous membranes. |
Immediate actions in case of exposure or spill:
-
Skin Contact: Brush off any solid particles without using water. Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Cover the spill with a dry, non-combustible absorbent material such as sand or powdered limestone. Do not use water or combustible materials like paper towels. Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal.
II. Personal Protective Equipment (PPE)
When handling this compound, especially during disposal, the following PPE is mandatory:
Table 2: Required Personal Protective Equipment
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield. |
| Body Protection | Flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. A respirator may be necessary for larger quantities or in case of a spill. |
III. Detailed Disposal Procedure: Quenching
Unused or waste this compound must be neutralized (quenched) before disposal as hazardous waste. This procedure should be performed in a fume hood or glove box under an inert atmosphere.
Experimental Protocol for Quenching:
-
Preparation:
-
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Prepare a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet with a bubbler outlet.
-
Place the flask in an ice-water bath to maintain a low temperature throughout the procedure.
-
-
Inerting and Dilution:
-
Carefully transfer the weighed amount of this compound into the flask under a positive pressure of inert gas.
-
Add a dry, inert solvent (e.g., heptane or toluene) to the flask to create a dilute suspension (typically <5% w/v). Stir the suspension gently.
-
-
Quenching Process:
-
Slowly add a solution of isopropanol in the same inert solvent to the stirred suspension via the dropping funnel. The addition should be dropwise to control the exothermic reaction and gas evolution.
-
After the initial vigorous reaction subsides, continue the addition of the isopropanol solution at a controlled rate.
-
Once the addition of isopropanol is complete and the reaction has ceased, slowly add methanol in the same manner.
-
Finally, very cautiously add water dropwise to ensure complete quenching of any remaining reactive material.
-
-
Final Steps:
-
Allow the mixture to slowly warm to room temperature while stirring.
-
The resulting mixture should be neutralized to a pH between 6 and 8 with a dilute acid (e.g., citric acid or acetic acid).
-
The final solution should be transferred to a properly labeled hazardous waste container.
-
Table 3: Quenching Reagent Quantities (Example for 1 gram of this compound)
| Step | Reagent | Quantity | Rate of Addition |
| 1 | Inert Solvent (Toluene) | 20 mL | - |
| 2 | Isopropanol | 10 mL | Dropwise |
| 3 | Methanol | 5 mL | Dropwise |
| 4 | Water | 5 mL | Dropwise |
IV. Waste Management and Logistical Plan
All waste generated from the handling and disposal of this compound must be managed as hazardous waste.
-
Containerization: Use a designated, compatible, and properly sealed container for the quenched waste. The original manufacturer's container, if in good condition, can be used for the disposal of the unquenched solid, but it must be clearly labeled as hazardous waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the chemical name, and the associated hazards (Pyrophoric, Water-Reactive).
-
Storage: Store the hazardous waste in a designated satellite accumulation area, away from incompatible materials, especially water and oxidizers.
-
Disposal: Arrange for a pickup by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
